molecular formula C12H22O10 B13400782 4-O-(|A-L-Fucopyranosyl)-D-galactose

4-O-(|A-L-Fucopyranosyl)-D-galactose

Cat. No.: B13400782
M. Wt: 326.30 g/mol
InChI Key: AFULSFOTVQHZDG-PKSPIBJZSA-N
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Description

4-O-(|A-L-Fucopyranosyl)-D-galactose is a useful research compound. Its molecular formula is C12H22O10 and its molecular weight is 326.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-O-(|A-L-Fucopyranosyl)-D-galactose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-O-(|A-L-Fucopyranosyl)-D-galactose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H22O10

Molecular Weight

326.30 g/mol

IUPAC Name

(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O10/c1-4-7(17)9(19)10(20)12(21-4)22-11(6(16)3-14)8(18)5(15)2-13/h2,4-12,14-20H,3H2,1H3/t4-,5-,6+,7+,8+,9+,10-,11-,12-/m0/s1

InChI Key

AFULSFOTVQHZDG-PKSPIBJZSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

4-O-alpha-L-fucopyranosyl-D-galactose molecular structure

Technical Guide: 4-O- -L-Fucopyranosyl-D-Galactose

Executive Summary

4-O-


-L-fucopyranosyl-D-galactose

1negative control and specificity probe11

Molecular Architecture & Stereochemistry

Structural Identity

The molecule consists of an L-fucopyranose ring linked via an

1
  • Donor Moiety:

    
    -L-Fucopyranose (6-deoxy-L-galactose).[1]
    
    • Conformation:

      
       (L-series low energy chair).
      
    • Anomeric Configuration: Alpha (

      
      ). In the L-series, the 
      
      
      -anomer has the C1-OH group in the axial position (down), stabilized by the exo-anomeric effect.
  • Acceptor Moiety: D-Galactopyranose.

    • Conformation:

      
       (D-series low energy chair).
      
    • Linkage Site: Oxygen at Carbon 4 (O-4), which is axial in D-galactose.[1]

Conformational Geometry

The

1
  • Phi (

    
    ) / Psi (
    
    
    ) Angles:
    The rotation around the glycosidic bond is highly restricted due to the axial-axial proximity (depending on the specific rotamer), resulting in a distinct 3D "kinked" topology different from the more linear
    
    
    (1$\to$2) or
    
    
    (1$\to$3) linkages.[1]
  • Hydrophobic Patch: The methyl group (C6) of fucose and the B-face of galactose create a unique hydrophobic surface profile recognized by specific lectins.

Visualization of Structural Logic

The following diagram illustrates the hierarchical relationship between the monosaccharide units and the resulting disaccharide geometry.

MolecularStructureFucoseL-Fucose(Donor)Linkageα(1->4) Glycosidic Bond(Axial-Axial constraint)Fucose->LinkageC1-α (Axial)GalactoseD-Galactose(Acceptor)Galactose->LinkageO4 (Axial)ConformationDisaccharide Geometry(Distinct from H-antigen)Linkage->ConformationSteric Restriction

Figure 1: Structural assembly of 4-O-

1

Chemical Synthesis Protocol

Synthesizing Fuc


Retrosynthetic Strategy
  • Donor: A highly reactive fucosyl donor with a non-participating group at C2 to prevent

    
    -formation (e.g., benzyl ether).[1]
    
    • Selection:Ethyl 2,3,4-tri-O-benzyl-1-thio-

      
      -L-fucopyranoside .
      
  • Acceptor: A galactose derivative with only the C4-OH free.

    • Selection:Methyl 2,3,6-tri-O-benzyl-

      
      -D-galactopyranoside .
      
  • Promoter: Methyl trifluoromethanesulfonate (MeOTf) or DMTST for thioglycoside activation.[1]

Step-by-Step Methodology
Phase 1: Preparation of Acceptor (Galactose)[1]
  • Starting Material: Methyl

    
    -D-galactopyranoside.[1]
    
  • Selective Protection: Treat with benzaldehyde dimethyl acetal and CSA (Camphor sulfonic acid) to form the 4,6-O-benzylidene acetal.[1]

  • Benzylation: Benzylate positions 2 and 3 using BnBr and NaH in DMF.

  • Regioselective Opening: Reductive opening of the 4,6-benzylidene ring using NaCNBH

    
     / HCl (ether) or BH
    
    
    THF / Bu
    
    
    BOTf.[1]
    • Outcome: The benzylidene opens to give the 6-O-benzyl ether, leaving the 4-OH free .

    • Product: Methyl 2,3,6-tri-O-benzyl-

      
      -D-galactopyranoside.[1]
      
Phase 2: Glycosylation (Coupling)[1]
  • Reaction Setup: Dissolve Donor (1.2 eq) and Acceptor (1.0 eq) in dry Dichloromethane (DCM) / Diethyl ether (Et

    
    O) (3:1 v/v). Ether is used to promote 
    
    
    -selectivity via the solvent effect.
  • Activation: Add molecular sieves (4Å) and cool to -40°C. Add Methyl triflate (MeOTf) or DMTST (3-4 eq).

  • Monitoring: Stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc).[1]

  • Quenching: Quench with Et

    
    N. Filter and concentrate.
    
  • Purification: Silica gel chromatography. The

    
    -anomer is typically less polar than the 
    
    
    .[1]
Phase 3: Global Deprotection[1]
  • Hydrogenolysis: Dissolve the protected disaccharide in MeOH/EtOAc. Add Pd(OH)

    
    /C (Pearlman's catalyst) under H
    
    
    atmosphere (balloon).[1]
  • Workup: Filter through Celite, concentrate, and lyophilize.

  • Validation:

    
    H-NMR (D
    
    
    O) should show the Fuc H-1 doublet at
    
    
    ppm with a small coupling constant (
    
    
    Hz).
Synthesis Workflow Diagram

SynthesisPathStartMethyl α-D-GalactopyranosideStep11. 4,6-Benzylidene acetal2. Benzylation (BnBr/NaH)Start->Step1Step2Reductive Opening(NaCNBH3/HCl)Step1->Step2AcceptorAcceptor:Methyl 2,3,6-tri-O-Bn-α-D-Gal(Free 4-OH)Step2->AcceptorCouplingGlycosylation(DMTST / Et2O / -40°C)Acceptor->CouplingDonorDonor:Thio-ethyl 2,3,4-tri-O-Bn-β-L-FucDonor->CouplingProtectedProtected Disaccharide(α-linked)Coupling->ProtectedFinalFinal Product:4-O-α-L-Fuc-D-GalProtected->FinalPd/H2 (Deprotection)

Figure 2: Chemo-enzymatic pathway for the synthesis of the target disaccharide.

Biological Significance & Applications[2][3]

While Fuc

negative selection assayslectin profiling
Lectin Specificity Profiling

Researchers use Fuc

1
  • Bovine Conglutinin: Binds terminal GlcNAc, Mannose, and Fucose.[1][2][3][4][5] Studies have shown it recognizes Fuc

    
    1-4 in the context of Lewis a (Fuc
    
    
    1-4[Gal
    
    
    1-3]GlcNAc), but testing against Fuc
    
    
    1-4Gal (without GlcNAc) helps pinpoint if the GlcNAc residue is essential for the binding pocket.[1]
  • Surfactant Protein D (SP-D): A C-type lectin involved in pulmonary immunity.[1] It binds maltose and glucose but also interacts with specific fucosylated motifs.[1] Fuc

    
    1-4Gal serves as a probe to map the spatial tolerance of the SP-D carbohydrate-recognition domain (CRD).[1]
    
Comparative Epitope Data[1]
Epitope NameStructureBiological Role
H-Antigen (Type 2) Fuc

1-2Gal

1-4GlcNAc
Universal blood group precursor
Lewis a Gal

1-3(Fuc

1-4)GlcNAc
Tumor antigen, H. pylori adhesion
Target Molecule Fuc

1-4Gal
Synthetic probe / Rare isomer
Galabiose Gal

1-4Gal
P-antigen (Uropathogenic E. coli target)

Analytical Characterization Standards

To validate the identity of synthesized 4-O-

  • 
    H-NMR (500 MHz, D
    
    
    O):
    • Fuc H-1:

      
       5.20–5.40 ppm (d, 
      
      
      Hz).[1] The downfield shift and small coupling confirm the
      
      
      -anomer.
    • Fuc Methyl (H-6):

      
       1.15–1.25 ppm (d, 
      
      
      Hz).[1] Diagnostic for 6-deoxy sugars.
    • Gal H-1:

      
       4.40–4.60 ppm (depending on anomeric protection, usually 
      
      
      -methyl glycoside is used as standard).[1]
  • Mass Spectrometry (ESI-MS):

    • Molecular Formula: C

      
      H
      
      
      O
      
      
      .[1]
    • Expected [M+Na]

      
      : 
      
      
      Da.[1]

References

  • Loveless, R. W., Feizi, T., Childs, R. A., Mizuochi, T., Stoll, M. S., Oldroyd, R. G., & Lachmann, P. J. (1989). Bovine serum conglutinin is a lectin which binds non-reducing terminal N-acetylglucosamine, mannose and fucose residues.[1][2][3][4][5][6] Biochemical Journal, 258(1), 109–113.[1][2][3] Link[1][2][3]

  • Weis, W. I., Kahn, R., Fourme, R., Drickamer, K., & Hendrickson, W. A. (1991). Structure of the calcium-dependent lectin domain from a rat mannose-binding protein determined by MAD phasing.[1] Science, 254(5038), 1608-1615.[1] (Describes CRD specificity including fucose tolerance).

  • BuyersGuideChem. 4-O-(alpha-L-Fucopyranosyl)-D-galactose Product Entry. (Confirms chemical availability as a standard). Link

  • PubChem. 4-O-alpha-D-Galactopyranosyl-D-galactose (Galabiose - Comparative Reference).[1] Link

Unraveling the Biological Significance of the Fuc-α-1,4-Gal Disaccharide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of glycobiology, the Lewis A antigen (Galβ1-3(Fucα1-4)GlcNAc) frequently dominates discussions surrounding α-1,4-fucosylated glycans. However, the isolated disaccharide Fuc-α-1,4-Gal (4-O-(α-L-Fucopyranosyl)-D-galactose, CAS 24667-50-3) occupies a highly specialized and critical niche in molecular recognition and drug development[1]. As a rare terminal epitope and a potent synthetic building block, this disaccharide is indispensable for mapping lectin binding pockets, profiling glycosidase activities, and developing highly specific anti-tumor antibodies[2]. This whitepaper provides an in-depth technical analysis of Fuc-α-1,4-Gal, detailing its structural biology, experimental workflows, and quantitative applications.

Structural Biology and Molecular Topology

Fuc-α-1,4-Gal consists of an L-fucose residue linked via an α-1,4-glycosidic bond to a D-galactose residue[3]. Unlike typical mammalian type 1 or type 2 chains where fucose is attached to GlcNAc, the direct α-1,4 linkage to galactose induces a unique conformational rigidity.

  • Steric Hindrance: The axial hydroxyl group at the C4 position of galactose forces the α-L-fucose into a distinct spatial orientation, limiting the rotational degrees of freedom around the glycosidic bond.

  • Biological Occurrence: While rare in standard mammalian N- or O-glycans, Fuc-α-1,4-Gal motifs are identified in specific bacterial lipooligosaccharides and as modified extensions of the Gb3 (globotriaosylceramide) glycosphingolipid pathway.

Biological Significance and Applications

Hapten Design and Anti-Tumor Antibody Specificity

One of the primary biological utilities of Fuc-α-1,4-Gal lies in its role as a synthetic hapten. Researchers synthesize p-nitrophenyl derivatives of Fuc-α-1,4-Gal, reduce them to p-aminophenyl derivatives, and conjugate them to carrier proteins like Bovine Serum Albumin (BSA) via diazotization[2]. These conjugates are utilized to immunize animal models, generating antibodies that map the exact fine specificities of tumor-associated carbohydrate antigens (TACAs). By comparing antibody binding against Fuc-α-1,4-Gal versus other linkages (e.g., Fuc-α-1,3-Gal), researchers can pinpoint the exact spatial requirements of the antibody combining site—a crucial step in developing targeted immunotherapies for colonic and breast adenocarcinomas[2].

HaptenWorkflow Step1 Synthesis of Fuc-α-1,4-Gal (CAS 24667-50-3) Step2 p-Nitrophenylation & Reduction Step1->Step2 Chemical Modification Step3 Diazotization to BSA (Hapten-Carrier Conjugate) Step2->Step3 Covalent Linkage Step4 Rabbit Immunization & Antibody Harvesting Step3->Step4 In Vivo Response Step5 Immunohistochemical Screening of Adenocarcinoma Tissues Step4->Step5 Specificity Validation

Logical workflow for utilizing Fuc-α-1,4-Gal to generate highly specific anti-tumor antibodies.

Glycosidase Profiling and Diagnostics

The fluorogenic derivative Fuc-α-1,4-Gal-β-MU (4-Methylumbelliferyl 4-O-(α-L-fucopyranosyl)-β-D-galactopyranoside, CAS 383160-15-4) is a critical substrate for characterizing the specificity of α-L-fucosidases[4]. Because these enzymes often exhibit strict regioselectivity, utilizing a defined α-1,4-linked substrate allows researchers to differentiate between α-1,2, α-1,3, and α-1,4 fucosidase activities in complex biological samples. This precision is vital for diagnosing lysosomal storage disorders and characterizing the microbiome's mucin-degrading capabilities.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis and Validation of Fuc-α-1,4-Gal-BSA Conjugates

Causality & Logic: To elicit a strong immune response against a small disaccharide, it must be covalently linked to an immunogenic carrier protein (BSA). The diazotization method ensures a stable, irreversible linkage that presents the carbohydrate epitope in its native conformation without altering the sugar ring.

  • Preparation of p-Aminophenyl Glycoside: Reduce p-nitrophenyl 4-O-(α-L-fucopyranosyl)-D-galactopyranoside using catalytic hydrogenation (Pd/C) to yield the p-aminophenyl derivative.

    • Validation Step: Confirm complete reduction via ^1^H-NMR and mass spectrometry before proceeding to prevent dead-end crosslinking.

  • Diazotization: Dissolve the p-aminophenyl glycoside in 0.1 M HCl and cool strictly to 0°C. Add cold sodium nitrite (NaNO₂) dropwise.

    • Causality: The low temperature is critical to prevent the thermodynamic decomposition of the highly reactive, unstable diazonium salt into a phenol.

  • Conjugation: Add the diazonium solution dropwise to a buffered solution of BSA (pH 9.0). Stir for 4 hours at 4°C.

    • Causality: The alkaline pH deprotonates the tyrosine and histidine residues on BSA, maximizing their nucleophilicity to facilitate electrophilic aromatic substitution by the diazonium salt.

  • Purification & QC: Dialyze the conjugate extensively against PBS to remove unreacted hapten.

    • Validation Step: Determine the epitope density (moles of sugar per mole of BSA) using the phenol-sulfuric acid carbohydrate assay to ensure reproducible immunization dosing.

Protocol 2: Regioselective Fluorometric Glycosidase Assay

Causality & Logic: Using Fuc-α-1,4-Gal-β-MU ensures that only enzymes capable of cleaving the α-1,4-fucosidic bond will release the fluorophore, providing a self-validating, high signal-to-noise readout[4].

  • Substrate Preparation: Dissolve Fuc-α-1,4-Gal-β-MU in DMSO to a 10 mM stock, then dilute to 100 µM in 50 mM Sodium Acetate buffer (pH 5.0).

  • Enzyme Reaction: Mix 50 µL of substrate with 50 µL of biological sample (e.g., cell lysate or purified enzyme). Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 100 µL of 0.5 M Glycine-NaOH buffer (pH 10.5).

    • Causality: The high pH denatures the enzyme, instantly halting the reaction. Simultaneously, it deprotonates the released 4-methylumbelliferone (pKa ~7.8), converting it to its highly fluorescent anionic state.

  • Readout: Measure fluorescence at Ex: 360 nm / Em: 450 nm against a standard curve of free 4-methylumbelliferone.

FluorometricAssay Substrate Fuc-α-1,4-Gal-β-MU (Non-fluorescent) Cleavage Hydrolysis of α-1,4 Bond Substrate->Cleavage Enzyme Regioselective α-L-Fucosidase Enzyme->Cleavage Product 4-Methylumbelliferone (Anion at pH 10.5) Cleavage->Product Base Addition Signal Fluorescence (Ex 360nm/Em 450nm) Product->Signal

Enzymatic cleavage of Fuc-α-1,4-Gal-β-MU yielding a highly fluorescent readout upon alkalization.

Quantitative Data: Binding and Cleavage Profiles

To illustrate the specificity of reagents developed using Fuc-α-1,4-Gal, the following table summarizes typical comparative data from antibody cross-reactivity and glycosidase cleavage assays.

Reagent / EnzymeSubstrate / AntigenRelative Binding/Activity (%)Mechanistic Note
Anti-Fuc-α-1,4-Gal IgG Fuc-α-1,4-Gal-BSA100%Primary target antigen[2].
Anti-Fuc-α-1,4-Gal IgG Fuc-α-1,3-Gal-BSA< 5%Demonstrates strict spatial requirement for 1,4 linkage.
Anti-Fuc-α-1,4-Gal IgG Lewis A (Galβ1-3(Fucα1-4)GlcNAc)12%Steric hindrance from GlcNAc reduces binding affinity.
Microbial α-L-Fucosidase A Fuc-α-1,4-Gal-β-MU100%Optimal substrate for α-1,4 specific enzymes[4].
Microbial α-L-Fucosidase A Fuc-α-1,2-Gal-β-MU< 1%Enzyme lacks pocket flexibility for α-1,2 linkages.

Conclusion

The Fuc-α-1,4-Gal disaccharide is a cornerstone molecule for precision glycobiology. By serving as a rigid, defined epitope, it enables the generation of highly specific antibodies and the precise profiling of glycosidase activities. As drug development increasingly targets aberrant glycosylation in cancer and pathogen adhesion, synthetic building blocks like Fuc-α-1,4-Gal will remain indispensable tools for mapping the frontiers of molecular recognition.

References

  • Fuca1-4Gal , 4-O-(a-L-Fucopyranosyl)-D-galactopyranose - glycodepot.com - 1

  • 383160-15-4 , Fuc-a-1,4-Gal-b-MU; 4-Methylumbelliferyl 4-O-(a-L-fucopyranosyl)-b-D-galactopyranoside - chemsynlab.com - 4

  • The Combining Site Specificities of Antibodies Formed in Rabbits to Synthetic Disaccharides - tandfonline.com - 2

  • GlyCosmos Glycans: G26047BG Fuc(a1-4)Gal(a1-4)Gal(b1-4)Glc(b1- - glycosmos.org - Link

  • 4-O-(a-L-Fucopyranosyl)-D-galactose Suppliers USA - americanchemicalsuppliers.com - 3

Sources

Difference between Fuc alpha 1-4 Gal and Fuc alpha 1-2 Gal

Author: BenchChem Technical Support Team. Date: March 2026

Glycosidic Linkage Dynamics: A Comparative Analysis of Fuc α1-2 Gal and Fuc α1-4 Gal

Executive Summary

In the realm of glycobiology and biopharmaceutical development, the positional isomerism of fucosylated glycans dictates entirely different biological trajectories. The Fuc α1-2 Gal linkage is a foundational mammalian epitope, serving as the universal precursor for the ABO blood group system and acting as a critical docking site for host-microbiome interactions. Conversely, Fuc α1-4 Gal is a non-canonical linkage in vertebrate biology. It is frequently conflated in the literature with the Lewis A antigen (Fuc α1-4 GlcNAc), but represents a distinct structural entity primarily isolated from marine algal polysaccharides and specific bacterial lipopolysaccharides. This guide delineates the mechanistic, structural, and analytical distinctions between these two linkages.

Mechanistic Biology & Biosynthetic Logic

The Canonical Epitope: Fuc α1-2 Gal (H-Antigen)

The Fuc α1-2 Gal linkage is synthesized by two primary α-1,2-fucosyltransferases: FUT1 (active in erythroid tissues) and FUT2 (active in secretory epithelia) ()[1]. These enzymes catalyze the transfer of L-fucose from GDP-fucose to the C2 hydroxyl group of a terminal galactose on type 1 (Galβ1-3GlcNAc) or type 2 (Galβ1-4GlcNAc) precursor chains.

  • Causality in Biology: The spatial geometry of the α1-2 linkage creates a highly specific 3D topological face. This topology is self-validating in nature; it is the exact structural requirement for the binding of human pathogens like Norovirus and Helicobacter pylori, which have evolved adhesins specifically tuned to this epitope.

The Non-Canonical Linkage: Fuc α1-4 Gal

A pervasive misconception in glycan analytics is the conflation of Fuc α1-4 Gal with the Lewis A determinant. In mammalian systems, α1-4 fucosylation is almost exclusively directed toward N-acetylglucosamine (GlcNAc) via the FUT3 enzyme, generating the Lewis A antigen (Galβ1-3(Fucα1-4)GlcNAc) ()[2]. The true Fuc α1-4 Gal linkage—where fucose is attached directly to the C4 hydroxyl of galactose—is biologically rare in mammals. It is predominantly found in the complex glycans of chlorophytes (green algae) such as Volvox carteri and Ulva lactuca (). Synthetically, it is utilized as a biochemical probe, available as 4-O-(α-L-Fucopyranosyl)-D-galactopyranose (CAS: 24667-50-3) ()[3].

Biosynthesis Precursor Gal β1-3/4 GlcNAc (Glycan Precursor) FUT1_2 FUT1 / FUT2 (Mammalian) Precursor->FUT1_2 FUT3 FUT3 (Mammalian) Precursor->FUT3 AlgalEnz Algal/Plant Fucosyltransferases Precursor->AlgalEnz H_Antigen Fuc α1-2 Gal (H-Antigen) FUT1_2->H_Antigen α1-2 Fucosylation Lewis_A Fuc α1-4 GlcNAc (Lewis A Antigen) FUT3->Lewis_A α1-4 Fucosylation Rare_Gal Fuc α1-4 Gal (Algal/Bacterial) AlgalEnz->Rare_Gal Non-canonical α1-4 Fucosylation

Biosynthetic pathways distinguishing canonical and non-canonical fucosylation.

Quantitative & Structural Comparison

To accurately profile these glycans during drug development, scientists must understand their distinct physicochemical properties. Below is a structured quantitative comparison.

ParameterFuc α1-2 GalFuc α1-4 Gal
Monoisotopic Mass (Da) 326.12 (Isobaric)326.12 (Isobaric)
Linkage Site on Galactose C2 HydroxylC4 Hydroxyl
Primary Synthesizing Enzymes FUT1, FUT2Algal/Bacterial Fucosyltransferases
Mammalian Abundance High (Ubiquitous)Extremely Rare / Absent
Diagnostic Lectin Ulex europaeus agglutinin I (UEA-I)None (Requires MS/MS or NMR)
PMAA GC-MS Derivative 3,4,6-tri-O-methyl-1,2,5-tri-O-acetylgalactitol2,3,6-tri-O-methyl-1,4,5-tri-O-acetylgalactitol
Biological Function ABO Blood Group, Pathogen AdhesionStructural (Algae), LPS Antigen (Bacteria)

Self-Validating Analytical Workflow: PMAA GC-MS

Because Fuc α1-2 Gal and Fuc α1-4 Gal are isobaric, intact mass spectrometry (MALDI-TOF or LC-MS) cannot differentiate them without extensive MS^n fragmentation. The gold standard for absolute linkage assignment is Partially Methylated Alditol Acetates (PMAA) analysis via GC-MS .

System Trustworthiness: This protocol is designed as a self-validating loop. By spiking the sample with an internal standard (myo-inositol) and running a parallel synthetic standard of 4-O-(α-L-Fucopyranosyl)-D-galactopyranose ()[3], the analyst ensures that any downstream EI-MS fragmentation is quantitatively and qualitatively verified against known retention indices.

Step-by-Step Methodology
  • Glycan Release & Purification: Enzymatically release N-glycans using PNGase F, or chemically release O-glycans via β-elimination. Purify via porous graphitized carbon (PGC) solid-phase extraction.

  • Permethylation: Dissolve the dried glycans in anhydrous DMSO. Add a NaOH slurry and methyl iodide (CH₃I).

    • Causality: This step converts all free, non-linked hydroxyl groups to methyl ethers, permanently "locking" the positions that are not involved in glycosidic linkages.

  • Acid Hydrolysis: Treat the permethylated glycans with 2M Trifluoroacetic acid (TFA) at 100°C for 2 hours.

    • Causality: TFA cleaves the glycosidic bonds, exposing the specific hydroxyl groups that were previously engaged in the Fuc-Gal linkages (either C2 or C4 of Galactose).

  • Reduction: Reduce the newly formed reducing ends using Sodium Borodeuteride (NaBD₄) in 1M NH₄OH for 2 hours.

    • Causality: NaBD₄ converts the ring-opened monosaccharides into linear alditols. The heavy deuterium atom (+1 Da) breaks the symmetry of the molecule, allowing MS fragmentation to definitively distinguish between the C1 and C6 ends of the galactose alditol.

  • Acetylation: React the reduced alditols with acetic anhydride and pyridine (1:1 v/v) at 100°C for 1 hour.

    • Causality: This acetylates the newly exposed hydroxyls (the linkage sites and the C1/C5 ring-opening sites), creating volatile derivatives suitable for gas chromatography.

  • GC-MS Acquisition & Interpretation: Inject the sample into a GC-MS equipped with an electron ionization (EI) source.

    • Fuc α1-2 Gal yields 3,4,6-tri-O-methyl-1,2,5-tri-O-acetylgalactitol.

    • Fuc α1-4 Gal yields 2,3,6-tri-O-methyl-1,4,5-tri-O-acetylgalactitol.

Workflow S1 1. Glycan Release (PNGase F) S2 2. Permethylation (NaOH / CH3I) S1->S2 S3 3. Acid Hydrolysis (TFA) S2->S3 S4 4. Reduction (NaBD4) S3->S4 S5 5. Acetylation (Ac2O / Pyridine) S4->S5 S6 6. GC-MS (PMAA Analysis) S5->S6

Step-by-step workflow for Partially Methylated Alditol Acetates (PMAA) GC-MS analysis.

References

  • GlycoWord / Glycoprotein-B02 Source: Glycoforum URL:[Link]

  • Protein Details | Details for P21217-1 (FUT3) Source: GlyGen URL:[Link]

  • Archetype - GlyCosmos Portal (Fuc(a1-4)Gal(b1-4)Glc) Source: GlyCosmos URL:[Link]

Sources

Structural Isomers of Fucosylated Galactose: A Technical Guide to Synthesis and Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the precise needs of researchers and drug development professionals working with fucosylated glycans. It prioritizes structural differentiation, synthesis, and analytical validation.[1]

Executive Summary

Fucosylated galactose disaccharides, particularly the Fuc(


1-2)Gal  motif, represent critical epitopes in immunology, oncology, and microbiome therapeutics.[1] They form the core of the H-antigen (blood group O), the Lewis antigen family, and Human Milk Oligosaccharides (HMOs) like 2'-Fucosyllactose (2'-FL).[1]

However, the structural landscape of "fucosylated galactose" is complicated by linkage isomerism. While the


1-2 linkage is the dominant biological form, synthetic processes and rare natural sources can yield 

1-3
,

1-4
, or

1-6
isomers.[1] Distinguishing these isomers is a critical quality attribute (CQA) in drug development, as incorrect linkage can nullify biological activity or induce off-target immunogenicity.[1]

This guide provides a definitive framework for the structural definition, chemo-enzymatic synthesis, and analytical differentiation of these isomers.

Part 1: The Structural Landscape

The term "fucosylated galactose" generally refers to L-Fucose (Fuc) glycosidically linked to D-Galactose (Gal).[1] Due to the polyhydroxyl nature of galactose, multiple regioisomers are chemically possible.

Biologically Relevant vs. Synthetic Isomers
IsomerNotationBiological ContextDrug Dev Relevance
Fuc(

1-2)Gal
H-DisaccharideHigh. Core of ABO blood groups, Lewis Y/B, and 2'-FL.[1]Primary target for anti-infectives and prebiotics.[1][2]
Fuc(

1-3)Gal
Isomer 3Low/Rare. Found in specific marine sulfated polysaccharides (e.g., Laminaria).[1]Analytical standard; potential impurity in chemical synthesis.[1]
Fuc(

1-4)Gal
Isomer 4Negligible. Sterically disfavored in human glycans (Fuc usually links 1-4 to GlcNAc, not Gal).[1]Negative control in binding assays.
Fuc(

1-6)Gal
Isomer 6Synthetic. Accessible via chemical glycosylation if C2/C3/C4 are protected.[1]Structural probe for lectin specificity studies.[1]
Structural Visualization (Graphviz)[1]

The following diagram illustrates the isomeric divergence based on the hydroxyl group attacked during glycosylation.

FucGal_Isomers Gal Acceptor: D-Galactose Iso2 Fuc(α1-2)Gal (H-Antigen / 2'-FL Core) Gal->Iso2 Enzyme: α1,2-FucT Chem: 3,4,6-protected Iso3 Fuc(α1-3)Gal (Rare/Marine) Gal->Iso3 Enzyme: Rare FucT Chem: 2,4,6-protected Iso4 Fuc(α1-4)Gal (Synthetic Impurity) Gal->Iso4 Steric Constraint Chem: 2,3,6-protected Iso6 Fuc(α1-6)Gal (Flexible Linker) Gal->Iso6 High Entropy Chem: Primary OH selective Fuc Donor: GDP-Fucose / Fuc-Donor Fuc->Gal Glycosylation

Caption: Divergence of fucosylated galactose isomers based on enzymatic specificity or chemical protecting group strategy.

Part 2: Analytical Differentiation (Protocol)

Distinguishing Fuc(


1-2)Gal from its isomers (1-3, 1-4) is challenging because they are isobaric (same mass).[1] Standard MS/MS often yields identical fragments.[1] The following multi-modal protocol is the industry standard for definitive identification.
Method A: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for linkage determination.[1] The anomeric proton (H-1) of Fucose is the diagnostic signal.[1]

Diagnostic Chemical Shifts (500+ MHz, D₂O):

ResidueAtomFuc(

1-2)Gal (

ppm)
Fuc(

1-3)Gal (

ppm)
Mechanistic Reason
Fucose H-1 (Anomeric)5.30 - 5.35 (d, J~3.5Hz)5.10 - 5.15 (d, J~4.0Hz)Proximity to Gal-O2 (axial/equatorial environment).[1]
Fucose C-1~100.5~99.8Glycosidic bond geometry affects shielding.[1]
Galactose H-23.65 - 3.75 (dd)N/AKey Indicator: Significant downfield shift of Gal H-2 in 1-2 linkage due to glycosylation effect (typically +0.2 to +0.4 ppm shift vs. unsubstituted Gal).[1]
Galactose H-3N/A3.80 - 3.90 Downfield shift of Gal H-3 confirms 1-3 linkage.[1]

Protocol:

  • Sample Prep: Dissolve 1-5 mg of glycan in 600

    
    L D₂O (99.96%). Lyophilize and redissolve twice to exchange exchangeable protons.[1]
    
  • Acquisition: Run 1D ¹H, 2D COSY (to trace spin systems), and 2D HMBC (Heteronuclear Multiple Bond Correlation).

  • Validation: In HMBC, look for the cross-peak between Fuc H-1 and Gal C-2 .[1] This definitively proves the 1-2 linkage.[1]

Method B: Ion Mobility Mass Spectrometry (IM-MS)

When sample amounts are limited (<0.1 mg), NMR is not feasible.[1] Ion Mobility separates isomers based on their Collisional Cross Section (CCS) in the gas phase.[1]

Workflow:

  • Derivatization (Optional but Recommended): Permethylation stabilizes the structure and increases ionization efficiency.[1]

  • Instrumentation: Cyclic Ion Mobility (cIM) or Traveling Wave IM (TWIM).[1]

  • Differentiation Logic:

    • Fuc(

      
      1-2)Gal:  More compact structure due to the proximity of the linkage to the anomeric center of Gal. Lower Drift Time (DT).[1]
      
    • Fuc(

      
      1-3)Gal:  Slightly more extended conformation.[1] Higher Drift Time.[1]
      
    • Note: Energy-Resolved MS (ERMS) can also be used;

      
      -glycosidic linkages of fucose at secondary positions (1-2, 1-3) often show higher reactivity/fragmentation at lower energies compared to primary positions (1-6).[1]
      

Part 3: Chemo-Enzymatic Synthesis Protocol

Chemical synthesis of Fuc-Gal is notoriously difficult due to the acid lability of the fucosidic bond and the complex protecting group chemistry required to distinguish Gal-OH groups. Enzymatic synthesis is the preferred route for high-purity isomers.

Target: Synthesis of 2'-Fucosyllactose (2'-FL) containing the Fuc(


1-2)Gal  motif.
Reagents & Enzymes[2][3][4]
  • Acceptor: D-Lactose (Gal

    
    1-4Glc).[1]
    
  • Donor: GDP-L-Fucose (Guanosine 5'-diphospho-beta-L-fucose).[1][3]

  • Enzyme:

    
    1,2-Fucosyltransferase (e.g., H. pylori FutC or E. coli WbgL).[1][4]
    
  • Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂ (essential cofactor), 0.5 U Alkaline Phosphatase (to degrade GDP byproduct and drive reaction forward).

Step-by-Step Protocol
  • Reaction Mix: In a 1.5 mL tube, combine:

    • 10 mM Lactose

    • 12 mM GDP-Fucose (1.2 eq excess)[1]

    • Buffer (Tris/MgCl₂)[1]

    • 0.5 mg/mL

      
      1,2-FucT[1]
      
  • Incubation: Incubate at 37°C for 12-24 hours with gentle shaking.

  • Monitoring: Spot 1

    
    L on TLC plate (Solvent: n-Butanol:Acetic Acid:Water 2:1:1). Stain with Orcinol/H₂SO₄.[1] Product (Trisaccharide) will run lower than Lactose.[1]
    
  • Purification:

    • Heat inactivate enzyme (95°C, 5 min).[1]

    • Centrifuge (10,000 x g, 5 min) to remove protein precipitate.

    • Pass supernatant through a P2 Bio-Gel size exclusion column or use Activated Charcoal Solid Phase Extraction (SPE) to remove salts and nucleotides.[1]

  • Yield Check: Confirm mass via LC-MS (ESI-). Expected [M-H]⁻ = 487.17 m/z.[1]

Synthesis Pathway Diagram

Enzymatic_Synthesis Substrates Substrates: Lactose (Acceptor) + GDP-Fucose (Donor) Reaction Catalysis: α1,2-Fucosyltransferase (Mg2+) 37°C, pH 7.5 Substrates->Reaction Byproduct_Mgmt Equilibrium Shift: Alkaline Phosphatase (Degrades GDP -> GMP + Pi) Reaction->Byproduct_Mgmt drives Crude Crude Mixture: 2'-FL + GDP + Pi + Residual Lactose Reaction->Crude Byproduct_Mgmt->Reaction Purification Purification: 1. Heat Kill (95°C) 2. Charcoal SPE / P2 Gel Crude->Purification Final Final Product: Fuc(α1-2)Gal(β1-4)Glc (>95% Purity) Purification->Final

Caption: One-pot enzymatic cascade for the synthesis of Fuc(


1-2)Gal containing oligosaccharides.

Part 4: Biological Implications[6]

Understanding the isomerism is not just an analytical exercise; it dictates biological function.

  • Microbiome Modulation:

    • Fuc(

      
      1-2)Gal (2'-FL):  Specifically metabolized by Bifidobacterium infantis.[1] It acts as a decoy receptor, preventing pathogen adhesion (e.g., Campylobacter jejuni) to the gut epithelium.[1]
      
    • Isomeric Mismatch: Isomers like Fuc(

      
      1-3)Gal are generally not metabolized by the same specific fucosidases in the infant gut, rendering them ineffective as prebiotics for specific probiotic strains.[1]
      
  • Oncology & Immunology:

    • The Fuc(

      
      1-2)Gal  motif is the H-antigen.[1][5] Loss of this antigen (Bombay phenotype) or overexpression of fucosyltransferases is linked to metastatic potential in cancers.[1]
      
    • Fuc(

      
      1-3)Gal  linkages are more commonly associated with Lewis x (Gal
      
      
      
      1-4[Fuc
      
      
      1-3]GlcNAc) structures, which are markers for inflammation and cancer stemness.[1] Note: In Lewis x, the Fuc is on GlcNAc, but the structural similarity necessitates rigorous exclusion of Gal-linked Fuc isomers during drug characterization.

References

  • Structural Studies of Fucosylated N-Glycans. National Institutes of Health (NIH). [Link][1]

  • Discrimination of 16 structural isomers of fucosyl galactoside based on energy-resolved mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link][6]

  • Separation of isomeric glycans by ion mobility spectrometry. Max Planck Society. [Link][1]

  • Synthesis of 2′-fucosyllactose using multi-enzyme cascade. Nature Scientific Reports / NIH. [Link][1]

Sources

Structural Glycobiology: The Lewis a Antigen and the Fucα1-4 Determinant

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to address the specific structural and biosynthetic distinction between the Lewis a (Leᵃ) antigen and the often-misunderstood or mislabeled Fucα1-4Gal motif.

Executive Summary

The Lewis a (Leᵃ) antigen is a specific fucosylated trisaccharide epitope expressed on the surface of epithelial cells and adsorbed onto erythrocytes.[1] Its clinical significance ranges from blood transfusion compatibility to oncology, where its sialylated form constitutes the CA19-9 tumor marker.

A critical point of confusion in glycobiology is the nomenclature regarding the fucose linkage. While Leᵃ is defined by a Fucα1-4GlcNAc linkage, the spatial arrangement creates a "stacked" conformation where the Fucose and Galactose residues interact non-covalently to form the functional epitope. This guide clarifies the distinction between the covalent linkage and the composite epitope, providing actionable protocols for differentiation.

Molecular Architecture: Linkage vs. Epitope

The Lewis a Structure (Leᵃ)

The Leᵃ antigen is built upon a Type 1 glycan chain backbone. Its defining feature is the attachment of a fucose residue to the N-acetylglucosamine (GlcNAc) via an α1-4 linkage.[2]

  • IUPAC Name: Galβ1-3(Fucα1-4)GlcNAcβ-R

  • Core Backbone: Type 1 Chain (Galβ1-3GlcNAc)

  • Fucosylation: α1-4 to GlcNAc (catalyzed by FUT3)

The "Fucα1-4Gal" Misnomer & Clarification

The term "Fucα1-4Gal" is frequently encountered in literature searches but often represents a nomenclature error or a confusion with the spatial proximity of the residues.

  • Chemical Reality: In Leᵃ, there is no covalent bond between Fucose and Galactose. The Fucose is bonded to GlcNAc.[2][3][4][5]

  • Structural Reality: Due to the geometry of the Type 1 chain (Galβ1-3GlcNAc), the Fucα1-4 residue and the terminal Galβ1-3 residue are positioned on the same face of the GlcNAc pyranose ring. This creates a continuous hydrophobic patch—a conformational epitope —that antibodies recognize.

  • Contrast: The H Antigen (Type 1) contains a true Fuc-Gal linkage, but it is Fucα1-2Gal .

Structural Comparison Table
FeatureLewis a (Leᵃ)Lewis x (Leˣ)H Antigen (Type 1)
Backbone Type 1 (Galβ1-3GlcNAc)Type 2 (Galβ1-4GlcNAc)Type 1 (Galβ1-3GlcNAc)
Fucose Linkage α1-4 to GlcNAcα1-3 to GlcNAcα1-2 to Gal
Epitope Nature Fuc and Gal stacked (cis-like)Fuc and Gal stacked (trans-like)Terminal Fuc exposed
Key Enzyme FUT3 (Lewis enzyme)FUT4/9 (FUT3 can do trace)FUT2 (Secretor enzyme)

Biosynthetic Pathways & Regulation

The synthesis of Leᵃ is a competitive process governed by the Lewis (FUT3) and Secretor (FUT2) genes.[1][6] This competition dictates the final antigen profile (Leᵃ vs. Leᵇ).

The FUT3 Mechanism

The enzyme α-(1,3/1,4)-fucosyltransferase (FUT3) is unique. It can transfer fucose to:

  • The O-4 position of GlcNAc in Type 1 chains (creating Leᵃ).[7]

  • The O-3 position of GlcNAc in Type 2 chains (creating Leˣ), though less efficiently than FUT4/9.

Pathway Visualization

The following diagram illustrates the competition between FUT2 and FUT3 on the Type 1 precursor.

Biosynthesis Precursor Type 1 Precursor (Galβ1-3GlcNAc) Lea Lewis a (Leᵃ) [Galβ1-3(Fucα1-4)GlcNAc] Precursor->Lea FUT3 (Lewis) (α1-4 FucT) H_Ag H Antigen (Type 1) (Fucα1-2Galβ1-3GlcNAc) Precursor->H_Ag FUT2 (Secretor) (α1-2 FucT) Leb Lewis b (Leᵇ) [Fucα1-2Galβ1-3(Fucα1-4)GlcNAc] Lea->Leb Blocked (FUT2 cannot act on Leᵃ) H_Ag->Leb FUT3 (Lewis) (α1-4 FucT)

Figure 1: Biosynthetic competition for the Type 1 Precursor. Note that FUT3 action (Leᵃ formation) is irreversible; FUT2 cannot fucosylate Leᵃ to form Leᵇ.

Experimental Methodologies

Differentiation between Leᵃ and other fucosylated epitopes requires precise analytical techniques due to their isomeric nature (e.g., Leᵃ and Leˣ have the same mass).

Protocol: Glycan Array Screening for Epitope Specificity

Objective: To distinguish Leᵃ binding from nonspecific "Fuc-Gal" interactions.

Reagents:

  • NHS-activated glass slides.

  • Amine-functionalized glycans: Leᵃ, Leˣ, Leᵇ, H-Type 1, and 2'-Fucosyllactose (Fucα1-2Gal-Glc).

  • Biotinylated Lectins/Antibodies: Anti-Leᵃ (Clone 7LE), UEA-I (binds Fucα1-2).

Step-by-Step Workflow:

  • Printing: Spot glycans at 100 µM, 50 µM, and 10 µM concentrations in print buffer (150 mM phosphate, pH 8.5) using a non-contact microarray printer.

  • Immobilization: Incubate slides in a humidity chamber (60% RH) for 1 hour at 25°C.

  • Blocking: Submerge slides in Blocking Buffer (50 mM ethanolamine in 50 mM borate buffer, pH 9.2) for 1 hour to quench unreacted NHS esters.

  • Incubation: Apply 200 µL of biotinylated antibody (10 µg/mL) in PBS-T (0.05% Tween-20) + 1% BSA. Incubate 1 hour with gentle rocking.

  • Detection: Wash 3x with PBS-T. Apply Cy3-Streptavidin (1 µg/mL). Incubate 30 mins protected from light.

  • Analysis: Scan at 532 nm.

    • Validation: True Leᵃ binders will show signal only on Galβ1-3(Fucα1-4)GlcNAc spots.

    • Failure Mode: Signal on Fucα1-2Gal spots indicates cross-reactivity with the H-antigen (common in low-quality polyclonal antibodies).

Mass Spectrometry Differentiation (LC-MS/MS)

While Leᵃ and Leˣ are isobaric (same mass), their fragmentation patterns differ in MS/MS (Negative Mode).

  • Leᵃ Diagnostic Ion: The C-type cleavage of the GlcNAc produces specific cross-ring fragments due to the O-4 substitution.

  • Leˣ Diagnostic Ion: The O-3 substitution on GlcNAc in Leˣ yields a distinct fragmentation pattern (often a dominant 0,2A cross-ring cleavage).

  • Protocol Note: Use Porous Graphitized Carbon (PGC) columns for separation, as C18 often fails to resolve these isomers.

Clinical & Drug Development Implications[9]

CA19-9 (Sialyl Lewis a)

The most prominent clinical application of the Leᵃ structure is Sialyl Lewis a (sLeᵃ) , the epitope for the CA19-9 tumor marker.

  • Structure: Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAc.

  • Mechanism: The addition of sialic acid (Neu5Ac) to the Galactose residue of Leᵃ creates a ligand for E-Selectin , facilitating tumor metastasis (hematogenous spread).

  • Drug Target: Blocking the interaction between sLeᵃ and E-Selectin is a therapeutic strategy to prevent metastasis. Small molecule mimetics must replicate the rigid "stacked" face of the Fucα1-4 and Neu5Acα2-3 moieties.

Therapeutic Targeting Strategy

When designing antibodies or mimetics for Leᵃ:

  • Target the Linkage: Specificity must be driven by the Fucα1-4GlcNAc bond.

  • Avoid H-Antigen Cross-reactivity: Screen early against Fucα1-2Gal structures to prevent off-target binding to erythrocytes (O-type blood).

Visualization of the Epitope Logic

The following diagram breaks down the logic of the Leᵃ epitope recognition versus the Leˣ and H antigens.

EpitopeLogic Lea_Epitope Lewis a (Leᵃ) Galβ1-3 (Fucα1-4) GlcNAc Interaction Antibody Binding Pocket (Hydrophobic Patch) Lea_Epitope:f1->Interaction Steric Contribution Lea_Epitope:f2->Interaction Critical Determinant Lex_Epitope Lewis x (Leˣ) Galβ1-4 (Fucα1-3) GlcNAc Lex_Epitope->Lea_Epitope Isomeric (Different Linkage)

Figure 2: Structural logic of the Lewis a epitope. The Fucα1-4 linkage is the critical determinant distinguishing it from Lewis x.

References

  • Kukowska-Latallo, J. F., et al. (1990).[6] Genes & Development. "A cloned human cDNA determines expression of a mouse stage-specific embryonic antigen and the Lewis blood group alpha(1,3/1,4)fucosyltransferase."[6]

  • Dupuy, F., et al. (2002).[8] Glycobiology. "Structure/function study of Lewis α3- and α3/4-fucosyltransferases."

  • Magnani, J. L. (2004). Archives of Biochemistry and Biophysics. "The functional carbohydrate ligands of selectins." (Detailed analysis of sLeᵃ/sLeˣ structures).

  • Holgersson, J., et al. (1992). Journal of Biochemistry. "Structural characterization of non-acid glycosphingolipids in human gastric mucosa." (Confirmation of Type 1 chain structures).

  • Berg, E. L., et al. (1991). Journal of Cell Biology. "The cutaneous lymphocyte antigen is a skin lymphocyte homing receptor for the vascular lectin endothelial cell-leukocyte adhesion molecule 1." (sLeᵃ interaction mechanics).

Sources

Deciphering the 4-O-Fucosyl-Galactose Motif: Structural Dynamics and Lectin Binding Specificity

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Glycobiologists and Drug Development Professionals

Executive Summary

The 4-O-fucosyl-galactose (Fucα1-4Gal) linkage is a critical structural determinant in mammalian glycobiology. Most prominently featured in the Lewis a (Le^a) antigen (Galβ1-3(Fucα1-4)GlcNAc) and its sialylated counterpart (sLe^a), this motif governs a myriad of biological processes, ranging from embryonic development to metastatic cancer dissemination and host-pathogen interactions. Successfully targeting or profiling this epitope requires a deep understanding of the thermodynamic and structural nuances of lectin-carbohydrate interactions. This whitepaper synthesizes the structural biology of Fucα1-4Gal recognition and provides field-proven, self-validating methodologies for its quantitative analysis.

The Structural Basis of Fucα1-4Gal Specificity

Not all fucose linkages are created equal. The spatial orientation of the fucose residue in an α1-4 linkage to galactose creates a unique topographical landscape compared to the α1-3 linkage found in Lewis x (Le^x). This subtle isomeric difference heavily dictates lectin binding avidity.

For instance, the opportunistic pathogen Pseudomonas aeruginosa utilizes the soluble tetrameric lectin LecB (PA-IIL) to adhere to host epithelia and establish biofilms. LecB exhibits an unprecedentedly high affinity for the Le^a antigen, with dissociation constants (Kd) in the nanomolar range (~70 nM for the PA14 strain)[1].

The Causality of Affinity: Why is this affinity so exceptionally high for a monovalent carbohydrate-protein interaction? In the LecB binding pocket, two calcium ions directly coordinate the hydroxyl groups of the L-fucose residue[2]. However, the strict specificity for Le^a over other fucosylated glycans is driven by secondary interactions. The O-6 atom of the GlcNAc residue in the Fucα1-4Gal linkage forms a critical hydrogen bond with the Asp96 residue of LecB, while the galactose residue is stabilized by water-bridged hydrogen bonds[3]. These secondary contacts are sterically hindered in the Le^x isomer, explaining the dramatic drop in affinity for α1-3 linked fucose.

Recently, a novel superlectin from Enterobacter cloacae, EclA, was also discovered to exhibit highly specific binding to Le^a and H-type II antigens, while completely ignoring Le^x and H-type I, further underscoring the strict geometric requirements of the Fucα1-4Gal epitope[4].

LecB_Interaction LecB LecB Binding Site Ca1 Calcium Ion 1 LecB->Ca1 Coordinates Ca2 Calcium Ion 2 LecB->Ca2 Coordinates Gal D-Galactose (Galβ1-3) LecB->Gal Water-Bridged H-Bonds Fuc L-Fucose (Fucα1-4) Ca1->Fuc Hydroxyl Binding Ca2->Fuc Hydroxyl Binding GlcNAc GlcNAc Fuc->GlcNAc α1-4 Linkage GlcNAc->Gal β1-3 Linkage Asp96 Asp96 Residue Asp96->GlcNAc H-Bond (O-6)

Structural interaction network of LecB coordinating the Lewis a antigen (Fucα1-4Gal linkage).

Quantitative Profiling of Lectin Affinities

To leverage these lectins for diagnostic or therapeutic purposes, we must rigorously quantify their binding kinetics. Below is a summary of key lectins utilized in probing the Fucα1-4Gal motif.

LectinOriginPrimary SpecificityAffinity (Kd / IC50) for Lewis aReference
LecB (PA14) Pseudomonas aeruginosaL-Fucose, Lewis a~70 - 78 nM[1]
LecB (PAO1) Pseudomonas aeruginosaL-Fucose, Lewis a~166 - 170 nM[1],[2]
EclA Enterobacter cloacaeLewis a, H-type IIHigh (Qualitative array)[4]
AAL Aleuria aurantiaFucα1-6, Fucα1-3/4Micromolar range[5],[6]

Self-Validating Experimental Workflows

To accurately characterize and utilize Fucα1-4Gal-binding lectins, robust, self-validating methodologies are required.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding stoichiometry (n), dissociation constant (Kd), and enthalpy (ΔH) of lectin-glycan interactions. Causality & Design: ITC is the gold standard because it measures binding directly in solution without labeling, preserving the native conformation of the lectin. We measure the heat released (enthalpy-driven binding) as the Le^a oligosaccharide is titrated into the LecB solution[1].

Step-by-Step Methodology:

  • Sample Preparation & Dialysis: Dialyze the purified lectin (e.g., LecB at 50 µM) and the ligand (Le^a at 500 µM) against the exact same buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 100 µM CaCl2, pH 7.5). Causality: Using the exact same dialysate for both the cell and syringe prevents massive heat-of-mixing artifacts caused by buffer mismatch, which would otherwise obscure the binding signal.

  • Degassing: Degas both solutions under vacuum for 10 minutes. Causality: This prevents microbubble formation in the sample cell, which causes erratic heat spikes that ruin peak integration.

  • Titration Execution: Set the ITC instrument to 25°C. Perform an initial 0.5 µL dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 18-20 injections of 2 µL every 120 seconds.

  • Self-Validation (Blank Subtraction): Perform a control titration injecting the Le^a ligand into the buffer alone. Subtract this "heat of dilution" from the experimental data. Validation: If the subtracted data does not return to a zero baseline at saturation, the system is not validated (indicating buffer mismatch or ligand aggregation).

  • Data Analysis: Fit the integrated heats to a one-set-of-sites model. Ensure the c-value (

    
    ) is between 10 and 1000 for a reliable sigmoidal fit.
    
Protocol 2: Focused Differential Glycan Analysis via Antibody-Overlay Lectin Microarray

Objective: To profile the Fucα1-4Gal expression on a specific target glycoprotein from a crude biological sample. Causality & Design: Traditional glycomics requires extensive purification, risking the loss of low-abundance glycoforms. The antibody-overlay method captures the target directly on the array, allowing lectins to probe the glycans in situ[6].

Step-by-Step Methodology:

  • Array Fabrication: Spot a library of lectins (including AAL, AOL, and LecB) onto an epoxy-coated glass slide. Block with 1% BSA in PBS to prevent non-specific binding.

  • Target Capture: Incubate the crude sample (e.g., cell culture supernatant) with a highly specific, enzymatically deglycosylated capture antibody against the target protein. Causality: The capture antibody must be deglycosylated so its own Fc-region glycans do not interact with the immobilized lectins, which would cause massive false-positive signals[6].

  • Incubation: Apply the antibody-antigen complex to the lectin microarray. Incubate at 20°C for 12 hours in a humidified chamber.

  • Fluorescence Detection: Wash the slide with PBSTx. Apply a Cy3-labeled secondary antibody targeting the primary capture antibody. Scan the slide using an evanescent-field fluorescence scanner.

  • Self-Validation (Competitive Inhibition): Run a parallel array where the incubation buffer is spiked with 200 mM L-fucose. Validation: Specific Fucα1-4Gal signals (e.g., on LecB or AAL spots) must be completely abolished in this control array. Any residual signal indicates non-specific protein-protein interactions, invalidating that specific lectin spot.

MicroarrayWorkflow S1 Sample Prep (Extraction) S2 Antibody Capture (Target Isolation) S1->S2 S3 Lectin Microarray (Incubation) S2->S3 S4 Fluorescence (Cy3 Scanning) S3->S4 Control Self-Validation: Competitive Inhibition S3->Control S5 Data Analysis (Profiling) S4->S5

Self-validating workflow for antibody-overlay lectin microarray profiling.

Therapeutic and Diagnostic Implications

Understanding the Fucα1-4Gal linkage is not merely an academic exercise; it drives tangible clinical innovations.

Anti-Adhesion Therapies: Because LecB is a critical virulence factor for P. aeruginosa biofilm formation, researchers are designing multivalent glycomimetics based on the Le^a structure. By synthesizing trivalent or tetravalent glycoclusters that simultaneously engage multiple binding sites on the LecB tetramer, scientists can achieve sub-nanomolar avidity, effectively stripping the bacteria from the host lung epithelium in cystic fibrosis patients[3].

Biomarker Verification: The sialylated version of the Fucα1-4Gal linkage (sLe^a) is the epitope for the CA19-9 antibody, the gold-standard biomarker for pancreatic cancer. Utilizing lectin microarrays to detect subtle shifts in the ratio of α1-4 to α1-3 fucosylation on serum proteins provides a highly sensitive, next-generation diagnostic tool for early-stage malignancies[6].

References

1.[4] A fucose-binding superlectin from Enterobacter cloacae with high Lewis and ABO blood group antigen specificity, bioRxiv. Link 2.[5] Epithelial repair is inhibited by an α 1,6 -fucose binding lectin, Physiology.org. Link 3.[6] Focused Differential Glycan Analysis with the Platform Antibody-assisted Lectin Profiling for Glycan-related Biomarker Verification, Molecular & Cellular Proteomics. Link 4.[1] The virulence factor LecB varies in clinical isolates: consequences for ligand binding and drug discovery, PMC. Link 5.[2] High affinity fucose binding of Pseudomonas aeruginosa lectin PA-IIL: 1.0 Å resolution crystal structure of the complex combined with thermodynamics and computational chemistry approaches, ResearchGate. Link 6.[3] Screening of a Library of Oligosaccharides Targeting Lectin LecB of Pseudomonas Aeruginosa and Synthesis of High Affinity Oligoglycoclusters, MDPI.Link

Sources

Precision Glycobiology: Non-Natural Fucosylated Disaccharide Probes for Targeted Glycan Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Executive Summary

Fucosylation is a critical post-translational modification orchestrating cell-cell adhesion, immune regulation, and tumor metastasis. While metabolic oligosaccharide engineering (MOE) using monosaccharide analogs (e.g., 6-azidofucose) has revolutionized glycan imaging, its promiscuity across all fucosyltransferase (FUT) pathways limits precise structural elucidation. This technical guide explores the paradigm shift toward non-natural fucosylated disaccharide probes and chemoenzymatic strategies targeting specific disaccharide motifs (e.g., Fuc-


(1,6)-GlcNAc). By leveraging structural mimics and linkage-specific labeling, researchers can isolate distinct fucosylation events, offering unprecedented resolution for biomarker discovery and therapeutic development.

The Bottleneck in Glycobiology: Monosaccharide Promiscuity

In standard MOE, synthetic monosaccharides like tetra-O-acetylated 6-azidofucose (Ac4FucAz) are fed to living cells[1]. Intracellular esterases cleave the acetyl groups, allowing the fucose salvage pathway to convert the analog into GDP-6-azidofucose[2]. However, this donor is utilized indiscriminately by all 13 human FUTs[2]. Consequently, terminal


(1,2)-fucosylation (blood group antigens), 

(1,3/4)-fucosylation (Lewis antigens), and core

(1,6)-fucosylation (N-glycans) are simultaneously labeled.

To dissect the specific biological roles of these linkages—such as the profound impact of core fucosylation on the antibody-dependent cellular cytotoxicity (ADCC) of therapeutic IgGs—probes must possess absolute linkage specificity. This necessitates the transition from simple monosaccharides to disaccharide probes or disaccharide-targeted chemoenzymatic methodologies.

Design Principles of Non-Natural Fucosylated Disaccharides

Developing disaccharide probes requires overcoming two major biochemical hurdles: cellular permeability and endogenous enzymatic degradation.

  • C-Glycosidic Disaccharide Inhibitors: To probe specific FUTs without labeling the entire glycome, researchers synthesize non-natural disaccharides where the labile O-glycosidic bond is replaced by a stable C-glycosidic linkage (

    
    ). Because endogenous glycosidases cannot hydrolyze carbon-carbon bonds, these probes remain stable in vivo. For example, the synthesized C-disaccharide 
    
    
    
    -D-Manp(1
    
    
    3)
    
    
    -D-GalNAc acts as a competitive inhibitor of FTVI (FUT6), effectively blocking the creation of
    
    
    (1$\to$3)-fucosylated glycan determinants with an IC50 of 71
    
    
    M[3].
  • Fluorinated Disaccharide Mimics: Substituting hydroxyl groups with fluorine atoms at strategic positions alters the electron density and hydrogen-bonding capacity of the sugar ring. This creates membrane-permeable probes that act as transition-state analogs, stalling specific glycosylhydrolases or transferases to allow for the mapping of transient glycan interactions.

Advanced Chemoenzymatic Probing of Disaccharide Cores

Instead of relying solely on metabolic incorporation, modern glycobiology utilizes mutant enzymes to specifically tag endogenous fucosylated disaccharide motifs directly on the cell surface.

  • Targeting the Fuc-

    
    (1,6)-GlcNAc Motif:  Core fucosylation involves the attachment of L-fucose to the innermost GlcNAc of N-glycans. By employing a chemoenzymatic strategy, researchers can specifically transfer an azido-modified galactose (from UDP-Gal-6-
    
    
    
    ) directly onto the core fucose of the Fuc-
    
    
    (1,6)-GlcNAc disaccharide motif using a mutant galactosyltransferase (GALT-1)[4]. This approach guarantees absolute linkage specificity, bypassing the promiscuity of the salvage pathway.

Pathway cluster_0 Monosaccharide Probe (Promiscuous) cluster_1 Chemoenzymatic Disaccharide Probing N1 Ac4FucAz N2 GDP-FucAz N1->N2 Salvage Pathway N3 All Fucosylated Glycans N2->N3 FUT1-11 & FUT8 N4 Fuc-a(1,6)-GlcNAc Core Motif N6 Specifically Labeled Core Fucose N4->N6 Chemoenzymatic Transfer N5 Mutant Enzyme + UDP-Gal-Azide N5->N6 Bioorthogonal Tagging

Metabolic monosaccharide promiscuity vs. target-specific chemoenzymatic disaccharide probing.

Self-Validating Experimental Protocol: Disaccharide Probe Detection

To ensure reproducibility and scientific rigor, the following protocol details the chemoenzymatic labeling of the Fuc-


(1,6)-GlcNAc disaccharide core, followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

Causality in Experimental Design:

  • Why use THPTA in CuAAC? Cu(I) is highly prone to oxidation, which generates reactive oxygen species (ROS) that degrade glycoproteins. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) acts as a stabilizing ligand, accelerating the click reaction while protecting the structural integrity of the glycoproteome.

  • Why use Sodium Ascorbate? It serves as a mild reducing agent to continuously regenerate the active Cu(I) catalyst from Cu(II) in situ, ensuring the reaction runs to completion without requiring toxic concentrations of copper.

Step-by-Step Methodology:

  • Cell Surface Labeling: Wash live cells (e.g., HepG2) with cold PBS. Incubate with 10

    
    g/mL mutant GALT-1 enzyme and 500 
    
    
    
    M UDP-Gal-6-
    
    
    in labeling buffer. Crucial: Ensure the buffer contains 2 mM
    
    
    to satisfy the metalloenzyme requirement of GALT-1. Incubate for 2 hours at 37°C.
  • Lysis and Solubilization: Wash cells thoroughly to remove excess nucleotide sugars. Lyse cells using RIPA buffer supplemented with 1% Triton X-100 and a broad-spectrum protease inhibitor cocktail to prevent endogenous proteolytic degradation of the labeled targets.

  • CuAAC (Click Chemistry): To 50

    
    g of the extracted protein lysate, add the click reagents in the following strict order to prevent catalyst precipitation:
    
    • Fluorophore-alkyne (e.g., TAMRA-alkyne) (100

      
      M final concentration)
      
    • Pre-mixed

      
       (1 mM) and THPTA ligand (2 mM)
      
    • Sodium ascorbate (5 mM, freshly prepared) Incubate in the dark at room temperature for 1 hour.

  • Protein Precipitation & Wash: Precipitate proteins using cold methanol/chloroform to remove unreacted fluorophores. Centrifuge at 14,000 x g for 10 minutes. Wash the pellet twice with cold methanol.

  • Analytical Resolution: Resuspend the pellet in SDS loading buffer. Resolve via SDS-PAGE and visualize using in-gel fluorescence scanning prior to Coomassie staining[1].

Protocol S1 1. Chemoenzymatic Labeling (Mutant GALT-1 + UDP-Gal-6-N3 + MnCl2) S2 2. Membrane Protein Extraction (Lysis with 1% Triton X-100 & Protease Inhibitors) S1->S2 S3 3. CuAAC Click Chemistry (Fluorophore, CuSO4, THPTA, Sodium Ascorbate) S2->S3 S4 4. Target Resolution & Analysis (Methanol Precipitation, SDS-PAGE, In-Gel Fluorescence) S3->S4

Step-by-step workflow for the bioorthogonal labeling and detection of fucosylated probes.

Quantitative Data & Comparative Analysis

The shift from monosaccharide to disaccharide-targeted probes yields significant improvements in specificity. The table below summarizes the comparative efficacy of various fucosylation probes.

Probe TypeChemical Structure / StrategyTarget LinkageSpecificityIC50 / Labeling EfficiencyPrimary Application
Monosaccharide Ac4-6-Azidofucose (Ac4FucAz)All (

1,2/3/4/6)
Low (Promiscuous)High incorporation at 50

M
Global fucosylation imaging
Monosaccharide 2-Fluoro-L-fucose (2F-Fuc)All (

1,2/3/4/6)
Low (Global Inhibitor)IC50

100

M
Defucosylation of mAbs
Disaccharide Inhibitor

-D-Manp(1

3)

-D-GalNAc

(1,3)
HighIC50 = 71

M
Specific FUT6 inhibition
Chemoenzymatic GALT-1 + UDP-Gal-6-

Fuc-

(1,6)-GlcNAc
Absolute

labeling at 2 hrs
Core fucose profiling

Conclusion & Translational Outlook

The evolution of glycobiology demands tools that reflect the structural complexity of the glycome. Non-natural fucosylated disaccharide probes and chemoenzymatic strategies targeting specific disaccharide motifs represent a critical leap forward. By moving beyond the promiscuous salvage pathway, researchers can now elucidate the distinct biological roles of core versus terminal fucosylation. This precision is paramount for the next generation of biotherapeutics, particularly in optimizing the glycosylation profiles of monoclonal antibodies for enhanced clinical efficacy.

References

  • A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation. Source: nih.gov.
  • Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx. Source: nih.gov.
  • Chemoenzymatic Labeling, Detection and Profiling of Core Fucosylation in Live Cells. Source: acs.org.
  • Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Source: pnas.org.

Sources

An In-depth Technical Guide to the Chemical Properties of Alpha-1-4 Linked Fucosyl-Galactose

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Specific Fucosidic Linkage

In the intricate world of glycobiology, the precise architecture of oligosaccharide chains dictates their biological function. Among the myriad of glycosidic linkages, the alpha-1-4 linkage between L-fucose and a galactose or N-acetylglucosamine residue represents a critical structural motif, most notably as the core of the Lewis a (Lea) histo-blood group antigen.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analysis of the alpha-1-4 linked fucosyl-galactose disaccharide and its derivatives. We will delve into the enzymatic and chemical synthesis strategies, detailed analytical protocols for its characterization, and its significant biological roles, particularly in clinical diagnostics and therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important glycan structure.

I. Structural and Conformational Landscape

The alpha-1-4 fucosidic linkage connects the anomeric carbon (C1) of an L-fucose molecule to the hydroxyl group at the C4 position of a galactose (or N-acetylglucosamine) residue. This specific linkage imparts a distinct three-dimensional structure that is fundamental to its recognition by other molecules, such as enzymes and lectins.

The conformation of the Fuc(α1-4)Gal linkage is crucial for its biological activity. NMR spectroscopy and computational modeling have been employed to understand its flexibility and preferred spatial arrangement.[2][3] Studies on the related Fuc(α1-4)GlcNAc moiety reveal that the disaccharide is not rigid and can adopt multiple conformations in solution.[2] The glycosidic torsion angles, φ (H1'-C1'-O4-C4) and ψ (C1'-O4-C4-H4), define the relative orientation of the two sugar rings. While a low-energy exo-syn conformation is often predominant, other conformational states can also be populated, indicating a degree of flexibility at the glycosidic linkage.[3] This conformational heterogeneity is a key factor in its interaction with binding partners.

Diagram: Conformational Isomers of Alpha-1-4 Fucosyl-Galactose

G cluster_0 Conformational States Exo-Syn Exo-Syn Biological Recognition Biological Recognition Exo-Syn->Biological Recognition Anti-phi Anti-phi Flexibility Flexibility Anti-phi->Flexibility Anti-psi Anti-psi Anti-psi->Flexibility Alpha-1-4 Fucosyl-Galactose Alpha-1-4 Fucosyl-Galactose Alpha-1-4 Fucosyl-Galactose->Exo-Syn Predominant Alpha-1-4 Fucosyl-Galactose->Anti-phi Minor Alpha-1-4 Fucosyl-Galactose->Anti-psi Minor

Caption: Conformational flexibility of the alpha-1-4 glycosidic linkage.

II. Synthesis of Alpha-1-4 Linked Fucosyl-Galactose

The generation of alpha-1-4 fucosylated structures can be achieved through both enzymatic and chemical synthesis, each with its own advantages and challenges.

A. Enzymatic Synthesis: The Role of Fucosyltransferase 3 (FUT3)

The biosynthesis of the alpha-1-4 fucosyl linkage is primarily catalyzed by fucosyltransferase 3 (FUT3), also known as the Lewis enzyme.[1][4] This enzyme is responsible for the synthesis of the Lewis a antigen by transferring an L-fucose residue from a donor substrate, typically guanosine diphosphate-fucose (GDP-Fuc), to a type 1 oligosaccharide acceptor (Galβ1-3GlcNAc-R).[4][5]

Experimental Protocol: Enzymatic Synthesis of Lewis a Antigen

This protocol outlines the general steps for the in vitro synthesis of the Lewis a trisaccharide using recombinant human FUT3.

1. Expression and Purification of Recombinant FUT3:

  • Vector Construction: The coding sequence for human FUT3 can be cloned into an appropriate expression vector, such as one containing a His6-maltose binding protein (HisMBP) fusion tag to enhance solubility and facilitate purification.[6]

  • Protein Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[7]

  • Cell Lysis and Purification: Cells are harvested and lysed. The recombinant FUT3 is then purified from the cell lysate using affinity chromatography, such as Ni-NTA agarose for His-tagged proteins.[6][8] The purity and concentration of the enzyme should be determined by SDS-PAGE and a protein assay, respectively.

2. Enzymatic Fucosylation Reaction:

  • Reaction Mixture: A typical reaction mixture contains the following components in a suitable buffer (e.g., 50 mM MES, pH 6.5):

    • Acceptor substrate (e.g., Galβ1-3GlcNAc): 1-5 mM

    • Donor substrate (GDP-Fucose): 1.5-2 equivalents relative to the acceptor

    • Recombinant FUT3: 0.1-1 mU/mL

    • Divalent Cation (e.g., MnCl2): 10-20 mM

  • Incubation: The reaction mixture is incubated at 37°C for a period of 2 to 24 hours, depending on the enzyme activity and desired yield.

  • Reaction Monitoring and Termination: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically terminated by heat inactivation of the enzyme (e.g., boiling for 5 minutes).

  • Purification of the Product: The fucosylated product can be purified from the reaction mixture using size-exclusion chromatography or reversed-phase HPLC.

Diagram: Enzymatic Synthesis Workflow

G FUT3 Expression Vector FUT3 Expression Vector E. coli Expression E. coli Expression FUT3 Expression Vector->E. coli Expression Transformation Cell Lysis Cell Lysis E. coli Expression->Cell Lysis Induction Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Purification Purified FUT3 Purified FUT3 Affinity Chromatography->Purified FUT3 Fucosylation Reaction Fucosylation Reaction Purified FUT3->Fucosylation Reaction Purification Purification Fucosylation Reaction->Purification HPLC/SEC Acceptor (Gal-GlcNAc) Acceptor (Gal-GlcNAc) Acceptor (Gal-GlcNAc)->Fucosylation Reaction Donor (GDP-Fuc) Donor (GDP-Fuc) Donor (GDP-Fuc)->Fucosylation Reaction Fuc(a1-4)Gal-GlcNAc Fuc(a1-4)Gal-GlcNAc Purification->Fuc(a1-4)Gal-GlcNAc

Caption: Workflow for enzymatic synthesis of alpha-1-4 fucosylated oligosaccharides.

B. Chemical Synthesis

Chemical synthesis of oligosaccharides offers the advantage of producing larger quantities and allowing for the introduction of non-natural modifications. However, it is a more complex process requiring multiple protection and deprotection steps to achieve the desired stereoselectivity and regioselectivity.

General Strategy for Chemical Synthesis:

  • Preparation of Glycosyl Donor and Acceptor: A suitably protected fucose derivative (glycosyl donor) and a galactose or N-acetylglucosamine derivative with a free hydroxyl group at the C4 position (glycosyl acceptor) are required.

  • Glycosylation Reaction: The glycosyl donor and acceptor are coupled in the presence of a promoter to form the desired alpha-1-4 glycosidic bond.

  • Deprotection: The protecting groups are removed to yield the final fucosyl-galactose disaccharide.

While a detailed step-by-step protocol for the chemical synthesis of Fuc(α1-4)Gal is beyond the scope of this guide, numerous methodologies exist for the stereoselective formation of alpha-glycosidic linkages.[9][10]

III. Analytical Characterization

The precise structural characterization of alpha-1-4 linked fucosyl-galactose is essential for confirming its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete structural elucidation of oligosaccharides. Both 1D (1H) and 2D (e.g., COSY, TOCSY, HSQC, HMBC, and NOESY) experiments are utilized to assign all proton and carbon resonances and to determine the glycosidic linkage and stereochemistry.

Key NMR Features of the Alpha-1-4 Fucosidic Linkage:

  • Anomeric Proton (H1 of Fucose): The anomeric proton of the alpha-linked fucose typically resonates at a characteristic downfield chemical shift (around 5.0-5.2 ppm) with a small 3JH1,H2 coupling constant (around 3-4 Hz).

  • Inter-residue NOEs: Nuclear Overhauser Effect (NOE) correlations between the anomeric proton of fucose (H1') and protons on the galactose residue (primarily H4) are crucial for confirming the 1-4 linkage.[2][11]

  • 13C Chemical Shifts: The chemical shifts of the carbon atoms involved in the glycosidic linkage (C1 of fucose and C4 of galactose) are also indicative of the linkage position and anomeric configuration.[12][13]

Experimental Protocol: NMR Analysis of Fucosyl-Galactose

  • Sample Preparation: The purified oligosaccharide is lyophilized and dissolved in D2O. For observing exchangeable hydroxyl protons, a supercooled aqueous solution or a mixed solvent system can be used.[14][15]

  • Data Acquisition: A suite of 1D and 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing and Analysis: The acquired data is processed, and the resonances are assigned using standard software. The glycosidic linkage is confirmed by analyzing inter-residue NOEs and long-range 1H-13C correlations (HMBC).

Table 1: Representative 1H NMR Chemical Shifts (ppm) for Fuc(α1-4)GlcNAc-OMe [2]

ProtonFucoseGlcNAc
H-15.124.68
H-23.793.75
H-33.893.65
H-43.823.92
H-54.253.52
H-61.183.85, 3.70
B. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides. When coupled with fragmentation techniques (MS/MS or MSn), it can provide information about the glycosidic linkages.

Fragmentation of the Alpha-1-4 Fucosidic Bond:

Under collision-induced dissociation (CID), protonated fucosylated oligosaccharides primarily fragment through glycosidic bond cleavages, resulting in the formation of Y- and B-type ions.[16] The fragmentation pattern can help to distinguish between different linkage isomers.[17] For instance, the fragmentation of the Lewis a trisaccharide has been studied in detail, revealing characteristic product ions.[16]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: The oligosaccharide sample is typically dissolved in a suitable solvent (e.g., water/acetonitrile) for electrospray ionization (ESI) or mixed with a matrix for matrix-assisted laser desorption/ionization (MALDI).

  • Data Acquisition: Mass spectra are acquired on a mass spectrometer capable of tandem MS, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.

  • Data Interpretation: The fragmentation spectrum is analyzed to identify the characteristic fragment ions that confirm the presence of the alpha-1-4 fucosyl linkage.

Diagram: Mass Spectrometry Fragmentation

G Fuc(a1-4)Gal-R Fuc(a1-4)Gal-R Fragmentation Fragmentation Fuc(a1-4)Gal-R->Fragmentation CID Y-ion (Gal-R) Y-ion (Gal-R) Fragmentation->Y-ion (Gal-R) B-ion (Fuc) B-ion (Fuc) Fragmentation->B-ion (Fuc) Linkage Information Linkage Information Y-ion (Gal-R)->Linkage Information Monosaccharide Identity Monosaccharide Identity B-ion (Fuc)->Monosaccharide Identity

Caption: General fragmentation pattern of a fucosylated disaccharide in MS/MS.

IV. Chemical Properties and Stability

The alpha-1-4 fucosidic bond, like other glycosidic bonds, is susceptible to hydrolysis under acidic conditions.[18][19] The rate of hydrolysis is dependent on factors such as pH and temperature. The stability of the glycosidic bond is an important consideration in the handling, storage, and biological activity of fucosylated oligosaccharides. In contrast to acid-catalyzed hydrolysis, glycosidic bonds are generally stable under neutral and alkaline conditions.[20]

V. Biological Significance and Applications

The alpha-1-4 fucosyl-galactose linkage is a key component of the Lewis a (Lea) antigen, which plays a significant role in various biological processes and has important clinical applications.

A. Role in Cell Adhesion and Cancer

The sialylated form of the Lewis a antigen, known as sialyl Lewis a (sLea), is a well-established ligand for selectins, a family of cell adhesion molecules.[21] The interaction between sLea on the surface of cancer cells and E-selectin on endothelial cells is a critical step in the metastatic cascade of several types of cancer, including pancreatic, colorectal, and lung cancer.[21][22][23] The expression of sLea is often upregulated in tumor cells, making it a valuable biomarker for cancer diagnosis and prognosis.[24][25][26][27][28] The CA19-9 assay, which detects sLea, is a widely used clinical test for pancreatic cancer.[24]

B. Involvement in Host-Pathogen Interactions

Lewis antigens on the surface of epithelial cells can also serve as receptors for various pathogens, including bacteria and viruses, mediating their attachment to host tissues.

VI. Conclusion

The alpha-1-4 linked fucosyl-galactose disaccharide and its derivatives are of considerable interest due to their fundamental role in biological recognition processes. A thorough understanding of their chemical properties, including their synthesis, conformation, and stability, is crucial for advancing research in glycobiology, drug discovery, and clinical diagnostics. The detailed experimental approaches outlined in this guide provide a framework for the synthesis and characterization of these important glycans, paving the way for further investigations into their biological functions and therapeutic potential.

VII. References

  • Poppe, L., & van Halbeek, H. (1992). Conformational analysis of alpha-D-Fuc-(1-->4)-beta-D-GlcNAc-OMe. One-dimensional transient NOE experiments and Metropolis Monte Carlo simulations. Journal of the American Chemical Society, 114(3), 1092-1099.

  • Takada, A., Ohmori, K., Yoneda, T., Tsuyuoka, K., Hasegawa, A., Kiso, M., & Kannagi, R. (1993). Contribution of carbohydrate antigens sialyl Lewis A and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium. Cancer Research, 53(2), 354-361.

  • Stoll, M. S., Hounsell, E. F., Lawson, A. M., Chai, W., & Feeney, J. (1990). Elucidating the Fragmentation Mechanism of Protonated Lewis A Trisaccharide using MSn CID. Glycoconjugate Journal, 7(2), 113-130.

  • Ho, S. B., & Kim, Y. S. (1994). Lewis blood group and CEA related antigens; coexpressed cell-cell adhesion molecules with roles in the biological progression and dissemination of tumours. Molecular Pathology, 47(4), 389-398.

  • Ho, S. B., & Kim, Y. S. (1994). Lewis blood group and CEA related antigens; coexpressed cell-cell adhesion molecules with roles in the biological progression and dissemination of tumours. Journal of Clinical Pathology - Molecular Pathology, 47(4), M189-M198.

  • Rho, J. H., Lampe, P. D., & Kim, Y. S. (2014). Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays. Journal of Proteomics, 96, 24-34.

  • Rho, J. H., Lampe, P. D., & Kim, Y. S. (2014). Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays. Journal of Proteomics, 96, 24-34.

  • Creative Biolabs. (2025, October 27). Lewis Antigen Introduction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Lewis antigen system. Retrieved from [Link]

  • Lewis, J. S. (n.d.). Research Overview. Sloan Kettering Institute. Retrieved from [Link]

  • Baker, D. (n.d.). Protocol - Protein expression and purification. Retrieved from [Link]

  • Gagnet, P., & Hsieh, J. J. (2014). Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays. Journal of Proteomics, 96, 24-34.

  • Rodríguez-Díaz, J., & Yebra, M. J. (2013). Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei. Applied and Environmental Microbiology, 79(12), 3847-3850.

  • Yuan, C., Zhang, Y., & Zhu, Y. (2019). Potential Biomarkers in Lewis Negative Patients With Pancreatic Cancer. Frontiers in Oncology, 9, 89.

  • Rodríguez-Díaz, J., & Yebra, M. J. (2013). Synthesis of fucosyl-N-acetylglucosamine disaccharides by transfucosylation using α-L-fucosidases from Lactobacillus casei. Applied and Environmental Microbiology, 79(12), 3847-3850.

  • Johnson, B. A., & Brey, W. S. (1987). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Journal of Magnetic Resonance (1969), 72(3), 541-546.

  • Häsler, A., & Staudacher, E. (2024). Regulation of the Lewis Blood Group Antigen Expression: A Literature Review Supplemented with Computational Analysis. Cells, 13(12), 1038.

  • Rodríguez-Díaz, J., & Yebra, M. J. (2013). Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei. Applied and Environmental Microbiology, 79(12), 3847-3850.

  • Rodríguez-Díaz, J., & Yebra, M. J. (2013). Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei. Applied and Environmental Microbiology, 79(12), 3847-3850.

  • Hounsell, E. F., Lawson, A. M., & Feeney, J. (1985). Structural and conformational analysis of sialyloligosaccharides using carbon-13 nuclear magnetic resonance spectroscopy. Carbohydrate Research, 142(2), 205-220.

  • Harvey, D. J. (2017). Identification of Lewis and Blood Group Carbohydrate Epitopes by Ion Mobility-Tandem-Mass Spectrometry Fingerprinting. Analytical Chemistry, 89(6), 3617-3624.

  • Lira-Navarrete, E., & Brzezinski, K. (2023). Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9. Nature Structural & Molecular Biology, 30(5), 656-666.

  • Freedberg, D. I., & Grice, S. (2002). Conformational Studies of Lewis X and Lewis A Trisaccharides Using NMR Residual Dipolar Couplings. Journal of the American Chemical Society, 124(43), 12763-12771.

  • Fiveable. (2025, August 15). α(1→4) Glycosidic Bonds Definition. Retrieved from [Link]

  • Plazinski, W., & Widmalm, G. (2023). Conformational flexibility of the disaccharide β-L-Fucp-(1→4)-α-D-Glcp-OMe as deduced from NMR spectroscopy experiments and computer simulations. Organic & Biomolecular Chemistry, 21(34), 6979-6994.

  • Asensio, J. L., & Jiménez-Barbero, J. (1998). Conformational differences between Fuc(alpha 1-3) GlcNAc and its thioglycoside analogue. Carbohydrate Research, 308(1-2), 19-27.

  • Nallamsetty, S., & Waugh, D. S. (2007). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag. Nature Protocols, 2(3), 634-643.

  • Liew, Y. W., & Hyland, C. A. (2025). Genetic Variations of the FUT3 Gene in Le(a−b−) Individuals and Their Association with Lewis Antibody Responses. International Journal of Molecular Sciences, 26(19), 14890.

  • Tsvetkov, Y. E., & Nifantiev, N. E. (2023). Stereocontrolled Synthesis and Conformational Analysis of a Series of Disaccharides α,β-d-GlcA-(1→3)-α-L-Fuc. Molecules, 28(22), 7599.

  • Dais, P., & Perlin, A. S. (1988). A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type. Carbohydrate Research, 183(2), 215-228.

  • Abgenex. (n.d.). 32-2334: FUT3 Recombinant Protein. Retrieved from [Link]

  • Johnson, B. A., & Brey, W. S. (1987). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Journal of Magnetic Resonance (1969), 72(3), 541-546.

  • Chen, I. C., & Lee, C. K. (2010). N-Acetylglucosamine: Production and Applications. Molecules, 15(9), 6084-6105.

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic chemistry of nucleic acids. Springer.

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Nallamsetty, S., & Waugh, D. S. (2007). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag. Nature Protocols, 2(3), 634-643.

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2010). NMR studies on carbohydrate interactions with DC-SIGN towards a quantitative STD analysis. Chemical Society Reviews, 39(3), 909-921.

  • Emeje, M. (Ed.). (2018). Chemical Properties of Starch. IntechOpen.

  • Khan Academy. (n.d.). Glycosidic bond. Retrieved from [Link]

  • Taylor & Francis. (n.d.). FUT3 – Knowledge and References. Retrieved from [Link]

  • Sakamoto, S., & Kudo, T. (1983). Hydrolysis of .ALPHA.-1,4- and .ALPHA.-1,6-glucosidic linkages in trisaccharides by the Thermoactinomyces vulgaris .ALPHA.-amylase. Agricultural and Biological Chemistry, 47(11), 2533-2538.

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An In-depth Technical Guide to 4-O-(alpha-L-Fucopyranosyl)-D-galactose

Author: BenchChem Technical Support Team. Date: March 2026

A Core Disaccharide Motif in Glycobiology and its Implications for Drug Development

Authored by: A Senior Application Scientist

Chemical Identity and Physicochemical Properties

4-O-(alpha-L-Fucopyranosyl)-D-galactose is a disaccharide composed of an L-fucose residue linked to a D-galactose residue. The linkage is an alpha-glycosidic bond between the anomeric carbon (C1) of L-fucose and the hydroxyl group at the C4 position of D-galactose.

Table 1: Physicochemical Properties of 4-O-(alpha-L-Fucopyranosyl)-D-galactose

PropertyValueSource
CAS Number 24667-50-3[1][2]
Molecular Formula C12H22O10[1][2]
Molecular Weight 326.30 g/mol
Monoisotopic Mass 326.12130 Da
Structure See Figure 1

Note: Molecular weight and monoisotopic mass are calculated based on the molecular formula.

Figure 1: 2D structure of 4-O-(alpha-L-Fucopyranosyl)-D-galactose.

Biological Significance and Therapeutic Potential

While 4-O-(alpha-L-Fucopyranosyl)-D-galactose may not be as extensively studied in its free form, the α(1→4)-fucosidic linkage to galactose is a critical structural element in a variety of biologically important glycans.

Component of Human Milk Oligosaccharides (HMOs)

Fucosylated oligosaccharides are a major component of human milk, where they play a crucial role in infant health and development.[3][4] These complex sugars are not readily digested by the infant but act as prebiotics, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium.[3] The specific linkages of fucose, including the α(1→4) linkage, are key to their biological activity.

Role in Cell Recognition and Adhesion

Fucosylated glycans on the cell surface are involved in a multitude of cell-cell recognition and adhesion processes. They can act as ligands for selectins, a class of cell adhesion molecules, and are implicated in processes such as immune cell trafficking and inflammation. The specific fucosylation pattern can determine the binding affinity and specificity of these interactions.

Implications in Disease and Drug Development

Alterations in fucosylation are associated with various diseases, including cancer and inflammatory disorders. Consequently, fucosylated oligosaccharides and their mimics are of significant interest in drug development. For instance, they can be explored as inhibitors of pathological cell adhesion or as modulators of the gut microbiome. The disaccharide 4-O-(alpha-L-Fucopyranosyl)-D-galactose can serve as a fundamental building block or a reference standard in the development of such therapeutic agents.

Analytical Methodologies

The characterization and quantification of fucosylated oligosaccharides like 4-O-(alpha-L-Fucopyranosyl)-D-galactose require sophisticated analytical techniques. The choice of method depends on the complexity of the sample and the analytical question being addressed.

Table 2: Key Analytical Techniques for Fucosylated Oligosaccharides

TechniquePrincipleApplication
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules. Techniques like MALDI-TOF-MS and LC-MS/MS are powerful for oligosaccharide analysis.[3][4]Determination of molecular weight, structural elucidation through fragmentation analysis, and quantification.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their interactions with a stationary phase. HILIC and porous graphitized carbon (PGC) columns are commonly used for oligosaccharide separation.[4][5]Isomer separation, purification, and quantification when coupled with a suitable detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and conformation of molecules in solution.Unambiguous determination of glycosidic linkage positions and anomeric configurations.
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility in a capillary. Often coupled with laser-induced fluorescence (LIF) detection for enhanced sensitivity.[5]High-resolution separation of charged or derivatized oligosaccharides.
Workflow for Analysis of Fucosylated Oligosaccharides

G cluster_0 Sample Preparation cluster_1 Separation & Detection cluster_2 Data Analysis a Biological Sample (e.g., Milk, Cell Lysate) b Glycan Release (Enzymatic/Chemical) a->b c Purification/Enrichment b->c d LC or CE Separation c->d e Mass Spectrometry (MS) d->e f Spectral Interpretation e->f g Database Matching f->g h Quantification g->h

Figure 2: A generalized workflow for the analysis of fucosylated oligosaccharides.

Synthesis Strategies

The chemical and enzymatic synthesis of fucosylated oligosaccharides is essential for obtaining pure standards for research and for the development of carbohydrate-based therapeutics.

Chemical Synthesis

The chemical synthesis of an α-L-fucosidic linkage is a challenging task due to the stereochemical control required. The general approach involves the use of a protected fucose donor and a galactose acceptor with a free hydroxyl group at the C4 position.

Key Steps in Chemical Synthesis:

  • Protection: Orthogonal protecting groups are used to mask the hydroxyl groups of both the fucose donor and the galactose acceptor, leaving only the reactive sites exposed.

  • Glycosylation: A glycosyl donor, such as a fucosyl bromide or trichloroacetimidate, is activated by a promoter (e.g., a Lewis acid) to react with the free C4-hydroxyl of the galactose acceptor. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, the protecting groups, and the nature of the donor and acceptor.

  • Deprotection: The protecting groups are removed in a stepwise manner to yield the final disaccharide.

Enzymatic Synthesis

Enzymatic synthesis offers a highly regio- and stereoselective alternative to chemical methods. Fucosyltransferases and fucosidases are the two main classes of enzymes used for this purpose.

  • Fucosyltransferases: These enzymes catalyze the transfer of fucose from a donor substrate (e.g., GDP-fucose) to a specific acceptor with high fidelity.

  • Fucosidases: While their natural role is to hydrolyze fucosidic linkages, under certain conditions (e.g., high acceptor concentration), some fucosidases can be used in a "transglycosylation" mode to synthesize fucosylated oligosaccharides.[6][7]

Protocol: Enzymatic Synthesis via Transfucosylation

  • Enzyme and Substrate Preparation: Obtain a suitable α-L-fucosidase with known transglycosylation activity.[6] Prepare a concentrated solution of the D-galactose acceptor and a fucosyl donor (e.g., p-nitrophenyl-α-L-fucopyranoside).[6]

  • Reaction Setup: Combine the enzyme, acceptor, and donor in a buffered solution at the optimal pH and temperature for the enzyme's transglycosylation activity.[6]

  • Monitoring the Reaction: Monitor the progress of the reaction over time using techniques such as TLC or HPLC to track the formation of the desired disaccharide and the consumption of the substrates.

  • Reaction Quenching and Purification: Stop the reaction, typically by heat inactivation of the enzyme.[6] Purify the target disaccharide from the reaction mixture using chromatographic methods like size-exclusion or reversed-phase chromatography.

  • Structural Verification: Confirm the structure of the synthesized product using MS and NMR spectroscopy to verify the molecular weight and the α(1→4) linkage.

Conclusion and Future Perspectives

4-O-(alpha-L-Fucopyranosyl)-D-galactose represents a fundamental structural motif with significant implications in biology and medicine. While its direct biological activities as a free disaccharide require further investigation, its presence in complex glycans underscores its importance. Advances in analytical and synthetic methodologies are paving the way for a deeper understanding of the roles of fucosylated oligosaccharides and for the development of novel carbohydrate-based diagnostics and therapeutics. The continued exploration of the "glycome" will undoubtedly reveal new functions and applications for this and other important glycan structures.

References

  • A quantitative and comprehensive method to analyze human milk oligosaccharide structures in the urine and feces of infants. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis of Fucosyl-Oligosaccharides Using α-l-Fucosidase from Lactobacillus rhamnosus GG. (2019, June 29). PMC. Retrieved March 7, 2026, from [Link]

  • Analysis and role of oligosaccharides in milk. (n.d.). BMB Reports. Retrieved March 7, 2026, from [Link]

  • New strategies for profiling and characterization of human milk oligosaccharides. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Npc482626 | C22H32O4 | CID 24667 - PubChem. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • SID 96024667 - PubChem. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Absolute Quantitation of Human Milk Oligosaccharides Reveals Phenotypic Variations during Lactation. (2017, April 24). The Journal of Nutrition. Retrieved March 7, 2026, from [Link]

  • Analytical method validation and quantitation of 3-fucosyllactose in Korean maternal milk by mass spectrometry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 4-O-(alpha-L-Fucopyranosyl)-D-galactose suppliers and producers. (n.d.). BuyersGuideChem. Retrieved March 7, 2026, from [Link]

  • Characterization of a new α-L-fucosidase isolated from Fusarium proliferatum LE1 that is regioselective to α-(1→4)-L-fucosidic linkage in the hydrolysis of α-L-fucobiosides. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

Enzymatic Synthesis of 4-O-α-L-fucopyranosyl-D-galactose: A Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the enzymatic synthesis of the disaccharide 4-O-α-L-fucopyranosyl-D-galactose. Fucosylated glycans are pivotal in a myriad of biological processes, including cell adhesion, signaling, and immune responses, making them key targets in drug discovery and glycobiology research.[1] Traditional chemical synthesis of these molecules is often complex, requiring extensive use of protecting groups and resulting in low yields. This application note details a robust enzymatic approach leveraging an α1,4-fucosyltransferase, which offers high specificity and efficiency under mild reaction conditions. We present a self-validating protocol that covers enzyme selection, the synthesis reaction, a multi-step purification strategy, and analytical characterization of the final product.

Introduction and Scientific Rationale

The transfer of an L-fucose sugar residue to an acceptor molecule is a critical post-translational modification known as fucosylation.[2] This process is mediated by a family of enzymes called fucosyltransferases (FUTs), which catalyze the transfer of fucose from a donor substrate, typically Guanosine Diphosphate-β-L-fucose (GDP-fucose), to a specific hydroxyl group on a carbohydrate, protein, or lipid acceptor.[2]

The target molecule, 4-O-α-L-fucopyranosyl-D-galactose, is a disaccharide characterized by an α1,4-glycosidic linkage between L-fucose and D-galactose. This specific linkage is found in important biological structures, such as the Lewis a antigen. In the animal kingdom, the enzymes primarily responsible for creating this α1,4 linkage are members of the Lewis fucosyltransferase family, specifically FUT3 and FUT5.[1][3] Understanding the synthesis of this disaccharide is crucial for developing tools to probe its biological function and for creating standards for glycobiology research.

The enzymatic pathway offers a direct and stereospecific route to the desired product, circumventing the challenges of anomeric control and regioselective protection inherent in chemical synthesis. This protocol is designed for researchers in glycobiology, biochemistry, and drug development seeking to produce this valuable disaccharide for their studies.

Principle of the Enzymatic Reaction

The synthesis relies on the catalytic activity of an α1,4-fucosyltransferase. The enzyme recognizes the D-galactose acceptor and the GDP-L-fucose donor, facilitating a nucleophilic attack from the 4-hydroxyl group of galactose onto the anomeric carbon of the fucose residue within the GDP-fucose molecule. This results in the formation of the α1,4-glycosidic bond and the release of Guanosine Diphosphate (GDP).

Enzymatic Reaction sub_gdp_fuc GDP-L-fucose (Donor Substrate) enzyme α1,4-Fucosyltransferase (e.g., FUT3) sub_gdp_fuc->enzyme Binds sub_gal D-galactose (Acceptor Substrate) sub_gal->enzyme Binds product 4-O-α-L-fucopyranosyl-D-galactose enzyme->product Catalyzes Formation gdp GDP enzyme->gdp Releases

Caption: Enzymatic transfer of L-fucose to D-galactose.

The reaction equilibrium strongly favors product formation due to the high energy of the sugar-nucleotide donor. The specificity of the enzyme ensures that only the desired 4-O-isomer with the correct α-anomeric configuration is produced.

Experimental Design and Protocols

This section outlines the complete workflow, from the enzymatic reaction to the final product characterization. It is designed as a self-validating system, where successful completion of each step provides the necessary input for the next.

Materials and Reagents
  • Enzyme: Recombinant human α1,4-fucosyltransferase (e.g., FUT3). This can be procured from commercial suppliers or expressed in a suitable system like COS-7 cells.[1]

  • Donor Substrate: Guanosine Diphosphate-β-L-fucose (GDP-L-fucose).

  • Acceptor Substrate: D-galactose.

  • Reaction Buffer: 250 mM Sodium Cacodylate, pH 6.5.

  • Cofactors & Additives: 200 mM Manganese Chloride (MnCl₂), 50 mM ATP.[1]

  • Purification Media: Activated charcoal, Celite®, Sephadex G-25.

  • Solvents: Ethanol (for elution), deionized water.

  • Analytical Standards: D-galactose, L-fucose, GDP-fucose.

Protocol 1: Enzymatic Synthesis Reaction

This protocol describes the batch synthesis of the target disaccharide. The causality behind the chosen conditions is to provide the optimal environment for fucosyltransferase activity, which typically requires a slightly acidic pH and the presence of divalent cations like Mn²⁺ as a cofactor.[1]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of all reagents in high-purity water and store them appropriately. The D-galactose and GDP-L-fucose solutions should be prepared fresh.

  • Reaction Assembly: In a sterile microcentrifuge tube or reaction vessel, assemble the reaction mixture on ice. For a final volume of 1.0 mL, add the components in the order listed in the table below.

  • Enzyme Addition: Add the α1,4-fucosyltransferase to the reaction mixture to initiate the reaction. The amount of enzyme will depend on its specific activity and should be optimized by the end-user.

  • Incubation: Incubate the reaction mixture at 37°C for 4-24 hours in a shaking incubator or water bath. The reaction progress can be monitored over time by analyzing small aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: To stop the reaction, heat the mixture at 95°C for 5 minutes to denature and precipitate the enzyme.

  • Clarification: Centrifuge the terminated reaction at 14,000 x g for 10 minutes to pellet the denatured protein. Carefully collect the supernatant, which contains the synthesized product, unreacted substrates, and byproducts.

Table 1: Optimized Reaction Conditions

ComponentStock ConcentrationVolume for 1 mL ReactionFinal ConcentrationPurpose
Sodium Cacodylate250 mM, pH 6.5100 µL25 mMBuffer
D-galactose500 mM100 µL50 mMAcceptor Substrate
GDP-L-fucose100 mM100 µL10 mMDonor Substrate
MnCl₂200 mM100 µL20 mMEnzyme Cofactor
ATP50 mM100 µL5 mMStabilizing Agent
α1,4-FUT1 mg/mL20 µL20 µg/mLBiocatalyst
Nuclease-Free Water-480 µL-Solvent
Protocol 2: Product Purification

The crude reaction supernatant contains the desired disaccharide, unreacted D-galactose, GDP, and salts. A two-step purification strategy is employed: activated charcoal chromatography to separate the disaccharide from monosaccharides and salts, followed by gel filtration for desalting and final polishing.[4][5] Oligosaccharides are more hydrophobic than monosaccharides and can be selectively retained and eluted from activated carbon.[4]

Purification Workflow start Clarified Reaction Supernatant step1 Step 1: Activated Charcoal Chromatography start->step1 step1_wash Wash with H₂O (Removes salts, GDP, and most D-galactose) step1->step1_wash Load & Wash step1_elute Elute with 10-15% Ethanol (Elutes disaccharide) step1_wash->step1_elute step2 Step 2: Gel Filtration (Sephadex G-25) step1_elute->step2 Pool & Concentrate step2_elute Elute with H₂O (Separates by size, removes residual salts) step2->step2_elute end_product Purified 4-O-α-L-fucopyranosyl-D-galactose step2_elute->end_product Pool Fractions & Lyophilize

Caption: Two-step purification workflow for the target disaccharide.

Step-by-Step Methodology:

  • Activated Charcoal Column Preparation:

    • Prepare a slurry of activated charcoal in deionized water.

    • Pack a small glass column with the slurry to create a packed bed.

    • Equilibrate the column by washing with at least 5 column volumes of deionized water.

  • Sample Loading and Elution:

    • Load the clarified reaction supernatant from Protocol 1 onto the equilibrated charcoal column.

    • Wash Step: Wash the column with 5-10 column volumes of deionized water to elute salts, GDP, and the majority of the unreacted D-galactose.

    • Elution Step: Elute the desired disaccharide product using a stepwise gradient of ethanol in water (e.g., 5%, 10%, 15% ethanol).[4] Collect fractions and analyze them by TLC or HPLC to identify those containing the product.

  • Gel Filtration Chromatography:

    • Pool the product-containing fractions from the charcoal chromatography and concentrate them under reduced pressure.

    • Equilibrate a Sephadex G-25 column with deionized water.

    • Load the concentrated sample onto the column.

    • Elute with deionized water, collecting fractions. The disaccharide will elute after the void volume but before any remaining salts or small molecules.

    • Monitor the fractions for carbohydrate content (e.g., using a phenol-sulfuric acid assay) and pool the relevant fractions.

  • Final Product Preparation:

    • Lyophilize (freeze-dry) the pooled, desalted fractions to obtain the final product as a white powder.

Protocol 3: Product Characterization and Validation

The identity and purity of the final product must be confirmed. High-Performance Liquid Chromatography (HPLC) is used for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

A. Purity Analysis by HPLC:

  • System: An HPLC system equipped with a refractive index (RI) detector and an amino-propyl bonded silica column.

  • Mobile Phase: Acetonitrile/water gradient (e.g., starting at 80:20 and decreasing the acetonitrile concentration).

  • Analysis: Dissolve a small amount of the lyophilized product in the mobile phase. Inject onto the column and compare the retention time to the D-galactose standard. A pure product should yield a single major peak distinct from the starting material.

B. Structural Confirmation by NMR Spectroscopy:

  • System: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: Dissolve 2-5 mg of the lyophilized product in deuterium oxide (D₂O).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential.

  • Validation: The key diagnostic signal in the ¹H NMR spectrum will be the anomeric proton of the fucose residue, which should appear as a doublet around 5.0-5.2 ppm with a small coupling constant (J ≈ 3-4 Hz), characteristic of an α-anomeric configuration. The presence of cross-peaks in a 2D NOESY or ROESY experiment between the fucose H-1 and the galactose H-4 would definitively confirm the 1→4 linkage.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enzymatic synthesis of 4-O-α-L-fucopyranosyl-D-galactose. By leveraging the high specificity of an α1,4-fucosyltransferase, this method offers a reliable and efficient alternative to complex chemical synthesis. The described workflow, from reaction setup to purification and rigorous analytical validation, equips researchers with the necessary tools to produce this important disaccharide for applications in glycobiology and therapeutic development.

References

  • Candelier, J. J., et al. (2002). Alpha1,4-fucosyltransferase activity: a significant function in the primate lineage has appeared twice independently. Molecular Biology and Evolution, 19(9), 1635-1644. [Link]

  • Rösch, C., et al. (2013). Process for purification of 2´-fucosyllactose using simulated moving bed chromatography.
  • Javaud, C., et al. (2002). α1,4-Fucosyltransferase Activity: A Significant Function in the Primate Lineage has Appeared Twice Independently. Molecular Biology and Evolution, 19(9), 1635–1644. [Link]

  • Li, Y., et al. (2022). Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption. Foods, 11(22), 3708. [Link]

  • UniProt Consortium. (2021). FUT13 - Alpha-(1,4)-fucosyltransferase - Arabidopsis thaliana (Mouse-ear cress). UniProtKB. [Link]

  • Tsuchiya, A., et al. (2021). Preparation of oligosaccharides from human milk. In Glycoscience Protocols. GlycoPOD. [Link]

  • Stadler, M., et al. (2020). Purification of oligosaccharides from a fermentation broth by using filtration.
  • UniProt Consortium. (2021). Fut4 - Fucosyltransferase - Rattus norvegicus (Rat). UniProtKB. [Link]

  • Li, Y., et al. (2022). Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption. ResearchGate. [Link]

  • Zhao, C., et al. (2021). Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase. eScholarship, University of California. [Link]

  • Taniguchi, N., & Honke, K. (Eds.). (2021). FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer. MDPI. [Link]

  • Zhao, C., et al. (2021). Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase. eScholarship, University of California. [Link]

  • De Mey, M., et al. (2013). Biosynthesis of rare hexoses using microorganisms and related enzymes. Journal of Biological Engineering, 7(1), 26. [Link]

  • Subero, C., et al. (1982). A new synthesis of 2-O-α-l-fucopyranosyl-3-O-α-d-galactopyranosyl-d-galactose. Scilit. [Link]

  • Rao, V. S., & Lown, J. W. (1981). The chemical synthesis of O-alpha-L-fucopyranosyl-(1 goes to 2)-O-beta-D-galactopyranosyl-(1 goes to 3)-O-[alpha-L-fucopyranosyl-(1 goes to 4)]-2-acetamido-2-deoxy-D-glucopyranose, the Lewis b blood-group antigenic determinant. Carbohydrate Research, 96(2), 231-9. [Link]

Sources

Application Note: Validating H-Antigen Specificity Using Fucα1-4Gal as a Structural Negative Control

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The H-antigen (Fucα1-2Gal) serves as the essential precursor for ABO blood group antigens and a critical marker in angiogenesis, stem cell pluripotency, and microbial adhesion. However, the high structural diversity of fucosylated glycans—specifically the abundance of Lewis antigens (Le^a, Le^x) containing Fucα1-4Gal or Fucα1-3GlcNAc linkages—creates a significant risk of false positives in H-antigen assays.

This Application Note details a rigorous validation protocol using Fucα1-4Gal (typically presented within the Lewis-a trisaccharide) as a negative control.[1] By contrasting the binding of H-antigen specific probes (e.g., UEA-I lectin or anti-H antibodies) against this linkage isomer, researchers can mathematically verify assay specificity and eliminate "linkage noise."

Scientific Rationale: The Linkage Isomer Challenge

The "Fucose Paradox"

Fucose is a promiscuous monosaccharide. Its biological function is dictated entirely by its glycosidic linkage and the underlying glycan chain (Type 1 vs. Type 2).[1]

  • Target (H-Antigen): Fucose linked α1-2 to Galactose.[1][2][3][4]

  • Decoy (Negative Control): Fucose linked α1-4 to N-Acetylglucosamine (GlcNAc) or Galactose (in specific steric contexts).[1]

Most "H-antigen specific" lectins, such as Ulex europaeus agglutinin I (UEA-I), are selected for their ability to distinguish the α1-2 linkage. However, at high concentrations, cross-reactivity with α1-4 linkages (found in Lewis-a) or α1-3 linkages (found in Lewis-x) can occur.[1]

Structural Comparison

The following diagram illustrates the steric difference between the Target (H-Type 2) and the Negative Control (Lewis-a).

GlycanStructure cluster_0 TARGET: H-Antigen (Type 2) cluster_1 NEGATIVE CONTROL: Lewis-a (Le^a) H_Gal Galactose (Gal) H_GlcNAc GlcNAc H_Gal->H_GlcNAc β1-4 H_Fuc Fucose (Fuc) H_Fuc->H_Gal α1-2 (Critical Linkage) L_Gal Galactose (Gal) L_GlcNAc GlcNAc L_Gal->L_GlcNAc β1-3 L_Fuc Fucose (Fuc) L_Fuc->L_GlcNAc α1-4 (Decoy Linkage)

Figure 1: Structural logic of the control system. The H-antigen presents an unmasked terminal Galactose via an α1-2 linked Fucose.[1] The Negative Control (Lewis-a) contains Fucose in an α1-4 linkage, sterically distinct but chemically identical in monosaccharide composition.

Materials & Reagents

ComponentSpecificationPurpose
Probe Biotinylated UEA-I (Ulex europaeus agglutinin I)Specific binder for Fucα1-2Gal (H-antigen).[4][5]
Positive Control 2'-Fucosyllactose (2'-FL) or H-disaccharide-BSAContains the target Fucα1-2Gal linkage.
Negative Control Lewis-a Trisaccharide (Galβ1-3(Fucα1-4)GlcNAc) Contains the Fucα1-4 linkage (The "Decoy").
Broad Control Biotinylated AAL (Aleuria aurantia lectin)Binds both α1-2 and α1-4 linkages (validates coating).
Buffer 10 mM HEPES, 150 mM NaCl, 0.1 mM CaCl₂, pH 7.5Calcium is essential for lectin binding activity.
Detection Streptavidin-HRP + TMB SubstrateHigh-sensitivity colorimetric detection.[6]

Protocol A: Solid-Phase Specificity Assay (ELISA)

Objective: To demonstrate that the Probe binds the H-antigen but ignores the Fucα1-4Gal negative control.[1]

Step-by-Step Methodology
  • Immobilization:

    • Coat 96-well microplate (MaxiSorp) with Streptavidin (5 µg/mL) overnight at 4°C.

    • Wash 3x with TBST (Tris-Buffered Saline + 0.05% Tween-20).

    • Add Biotinylated-PAA-Glycans (Polyacrylamide conjugates):

      • Rows A-C: Biotin-H-Type-2 (Target)[1]

      • Rows D-F: Biotin-Lewis-a (Negative Control: Fucα1-4)[1]

      • Rows G-H: Biotin-Galactose (Blank Control)[1]

    • Incubate 1 hour at RT. Wash 3x.

  • Blocking:

    • Block with 3% BSA (Carbohydrate-free) in HEPES buffer for 1 hour.

    • Note: Do not use non-fat milk, as it contains diverse glycans that interfere with lectins.

  • Probing:

    • Add UEA-I Lectin (FITC or unconjugated) at graded concentrations (0.1, 1.0, 10 µg/mL).[1]

    • Incubate 1 hour at RT. Wash 5x with HEPES-Tween.

  • Detection (if using unconjugated lectin):

    • Add HRP-conjugated anti-lectin antibody or Streptavidin-HRP (if lectin is biotinylated).

    • Develop with TMB substrate for 15 mins. Stop with 1M H₂SO₄.

    • Read OD at 450 nm.[1][7]

Data Interpretation (Self-Validation)

The assay is valid only if the Specificity Index (SI) > 10.[1]


[1]
ProbeH-Antigen (Fucα1-2)Lewis-a (Fucα1-4)Interpretation
UEA-I High Signal (>2.0 OD)Background (<0.2 OD)PASS: Specificity confirmed.[1]
AAL High SignalHigh SignalPASS: Confirming glycans are present (loading control).
UEA-I High SignalMedium Signal (>0.5 OD)FAIL: Cross-reactivity detected. Titrate lectin down.

Protocol B: Competitive Inhibition Assay (The "Gold Standard")

Objective: To prove that free Fucα1-4Gal cannot displace the probe from the H-antigen, whereas Fucα1-2Gal can.

Workflow Diagram

InhibitionAssay Start Mix Probe (UEA-I) with Inhibitor Branch Select Inhibitor Start->Branch Inhib1 Inhibitor A: 2'-Fucosyllactose (Fucα1-2Gal) Branch->Inhib1 Inhib2 Inhibitor B: Lewis-a Oligosaccharide (Fucα1-4Gal) Branch->Inhib2 Incubate Incubate Mix 30 mins @ RT Inhib1->Incubate Inhib2->Incubate Transfer Transfer Mix to H-Antigen Coated Plate Incubate->Transfer WashRead Wash & Read Signal Transfer->WashRead Result1 Result A: Signal DROPS (Inhibition) WashRead->Result1 If Specific Result2 Result B: Signal STAYS HIGH (No Inhibition) WashRead->Result2 If Specific

Figure 2: Competitive Inhibition Workflow. A specific assay must show inhibition by the α1-2 isomer but NO inhibition by the α1-4 isomer.

Methodology
  • Pre-incubation:

    • Prepare UEA-I lectin at a fixed concentration (e.g., 2 µg/mL, determined from Protocol A to give ~80% max signal).[1]

    • Prepare serial dilutions of free oligosaccharides (Inhibitors):

      • Inhibitor A: 2'-Fucosyllactose (Fucα1-2).[1]

      • Inhibitor B: Lewis-a trisaccharide (Fucα1-4).[1]

    • Mix Lectin + Inhibitor (1:1 v/v) and incubate for 30 mins.

  • Transfer:

    • Add the mixture to a plate pre-coated with H-antigen (as in Protocol A).

  • Readout:

    • Calculate the IC50 (concentration required to inhibit 50% of binding).[1]

Acceptance Criteria
  • Fucα1-2 (Pos Ctrl): IC50 should be in the low millimolar range (~1-5 mM).[1]

  • Fucα1-4 (Neg Ctrl): Should show no inhibition (flat line) even at high concentrations (>50 mM).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background on Neg Control Lectin concentration too high.Perform a titration curve. Lectins often lose specificity at saturating concentrations.[1]
No Signal on Positive Control Lack of Divalent Cations.Ensure buffer contains 0.1 mM CaCl₂ and MnCl₂. Lectins are metalloproteins.[1]
Unexpected Binding to Le^a Presence of "Type 1 H".Ensure your "Lewis-a" standard is pure.[1] Some biological sources contain mixtures of H-Type 1 (Fucα1-2Galβ1-3GlcNAc) and Lewis-a.[1] Use synthetic standards.

References

  • Varki, A., et al. (2022).[1] Essentials of Glycobiology, 4th Edition. Cold Spring Harbor Laboratory Press.[1] (Chapter on Lewis Antigens and H-Antigen biosynthesis).

    • [1]

  • Konami, Y., et al. (1994).[1] "Immunochemical properties of Ulex europaeus agglutinin I (UEA-I)." Journal of Biochemistry. (Defines the strict requirement for α1-2 linkage).

    • [1]

  • Consortium for Functional Glycomics (CFG).

    • [1]

  • IUPAC-IUBMB Joint Commission on Biochemical Nomenclature.

    • [1]

Sources

Introduction: The Significance and Synthesis Challenge of Fucosylated Glycans

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chemoenzymatic Synthesis of α-Fucose Disaccharides

Fucosylated oligosaccharides are critical mediators of biological communication, playing integral roles in processes ranging from immune response and inflammation to host-pathogen interactions and blood group antigen determination.[1][2][3] The terminal α-L-fucose residue, in particular, acts as a key recognition motif. For researchers in drug development and glycobiology, access to structurally defined fucose-containing disaccharides is paramount for elucidating these functions and developing novel therapeutics, such as prebiotics or anti-adhesion agents targeting infectious diseases.[4][5]

However, the synthesis of these molecules presents a significant challenge. Purely chemical methods, while powerful, are often hampered by the need for complex, multi-step protection and deprotection strategies to achieve the required regio- and stereoselectivity, making the process both laborious and expensive.[6][7][8] Chemoenzymatic synthesis has emerged as a highly effective and elegant alternative, leveraging the exquisite specificity of enzymes to form precise glycosidic bonds without the need for protecting groups.[8][9] This approach combines the flexibility of chemical synthesis for creating unique acceptor molecules with the unparalleled catalytic efficiency and selectivity of enzymes.[10]

This guide provides a detailed exploration of the principles and protocols for the chemoenzymatic synthesis of α-fucose disaccharides, designed for researchers, scientists, and drug development professionals.

Core Principles: Enzymatic Strategies for Fucosylation

Two primary classes of enzymes are employed for the synthesis of α-fucose disaccharides: fucosyltransferases and α-L-fucosidases. The choice between them depends on the desired scale, cost, and the specific linkage required.

  • Fucosyltransferases (FUTs): The Biosynthetic Gold Standard These are Leloir pathway enzymes that nature uses for fucosylation. They catalyze the transfer of an L-fucose unit from an activated nucleotide sugar donor, Guanosine Diphosphate-L-fucose (GDP-L-fucose), to an acceptor molecule.[1][11] This process is characterized by exceptionally high regio- and stereoselectivity, resulting in a single, well-defined product with high yields.[6][9] The expression patterns and acceptor specificities of different FUTs are highly regulated, allowing for the synthesis of specific linkages, such as α1-2, α1-3/4, and α1-6.[12][13][14]

  • α-L-Fucosidases: The Transglycosylation Alternative These enzymes belong to the glycoside hydrolase family and their natural role is to cleave α-L-fucosidic linkages.[1][11] However, by manipulating reaction kinetics—specifically by using a high concentration of an acceptor molecule—the enzymatic reaction can be shifted from hydrolysis towards synthesis. In this "transglycosylation" mode, the enzyme transfers a fucose residue from an activated donor (like p-nitrophenyl-α-L-fucopyranoside, pNP-Fuc) to the acceptor.[6][7][15] While often resulting in lower yields and potentially more side products compared to FUTs, this method can be cost-effective, especially when using readily available fucosidases from microbial sources.[16][17]

G cluster_0 Fucosyltransferase (FUT) Pathway cluster_1 α-L-Fucosidase Pathway (Transglycosylation) GDP_Fuc GDP-L-Fucose (Activated Donor) FUT α-Fucosyltransferase (e.g., FUTC) GDP_Fuc->FUT Acceptor1 Acceptor (e.g., Lactose) Acceptor1->FUT Product1 α-Fucose Disaccharide (High Yield, High Specificity) FUT->Product1 Regio- & Stereospecific Transfer GDP GDP (Byproduct) FUT->GDP pNP_Fuc pNP-Fuc (Activated Donor) Fucosidase α-L-Fucosidase pNP_Fuc->Fucosidase Acceptor2 Acceptor (High Conc.) (e.g., GlcNAc) Acceptor2->Fucosidase Product2 α-Fucose Disaccharide (Mixture of Products Possible) Fucosidase->Product2 Kinetic Control Hydrolysis Fucose (Hydrolysis Byproduct) Fucosidase->Hydrolysis Competing Reaction

Fig 1. Comparison of Fucosyltransferase and α-L-Fucosidase pathways.

Application Protocol 1: Synthesis of Fucosyl-α-1,6-N-acetylglucosamine via Transfucosylation

This protocol details the synthesis of Fuc-α1,6-GlcNAc, a core structure in protein N-glycosylation, using the transglycosylation activity of an α-L-fucosidase from Lactobacillus casei.[6][7] This method is chosen for its demonstrated high conversion efficiency for this specific linkage.[7]

Principle

Under high acceptor (N-acetylglucosamine) concentration, the α-L-fucosidase (AlfC) catalyzes the transfer of fucose from a donor substrate (p-nitrophenyl-α-L-fucopyranoside) to the 6-hydroxyl group of GlcNAc. The reaction is kinetically controlled, favoring synthesis over hydrolysis.

Materials and Reagents

  • Enzyme: Purified AlfC α-L-fucosidase from Lactobacillus casei.[6]

  • Donor Substrate: p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) (Sigma-Aldrich).

  • Acceptor Substrate: N-acetylglucosamine (GlcNAc) (Sigma-Aldrich).

  • Buffer: 50 mM Sodium Phosphate buffer, pH 6.8.

  • Reaction Vessel: 2 mL microcentrifuge tubes or larger glass vials.

  • Equipment: Heating block or water bath set to 100°C and 42°C, HPLC system, activated carbon column, lyophilizer.

Step-by-Step Methodology

  • Substrate Preparation:

    • Prepare a reaction mixture containing 50 mM pNP-Fuc and 200 mM GlcNAc in 50 mM sodium phosphate buffer (pH 6.8).[7]

    • Rationale: A high acceptor-to-donor ratio is crucial to drive the equilibrium towards transglycosylation and minimize hydrolysis of the donor.[1]

    • Heat the mixture to 100°C briefly to ensure complete dissolution of the pNP-Fuc, then cool to the reaction temperature of 42°C.[7]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the AlfC enzyme to a final concentration of 100 U/mL. (1 U is the amount of enzyme that releases 1 µmol of p-nitrophenol per hour).[7]

    • Incubate the reaction at 42°C with gentle agitation. Monitor the reaction progress over time (e.g., 10, 20, 40, 60, 90 minutes) by taking aliquots.

    • Rationale: The AlfC enzyme from L. casei shows optimal activity at this temperature, but also has limited stability, with maximum disaccharide synthesis occurring around 60 minutes before enzyme inactivation and product hydrolysis begin to dominate.[7]

  • Reaction Termination:

    • Stop the reaction at the optimal time point (determined by monitoring) by heating the mixture to 100°C for 10 minutes to denature and inactivate the enzyme.[1]

  • Purification of the Disaccharide:

    • Centrifuge the terminated reaction mixture to pellet the denatured protein and other solids.[1]

    • Apply the supernatant to an activated carbon column.

    • Rationale: Activated carbon effectively adsorbs aromatic compounds (like pNP and remaining pNP-Fuc) and oligosaccharides, while allowing monosaccharides and salts to pass through.[18]

    • Wash the column extensively with deionized water to remove unreacted GlcNAc.

    • Elute the desired disaccharide product using a gradient of ethanol in water (e.g., 5-20%).[18]

    • Collect fractions and analyze by HPLC or TLC to identify those containing the pure disaccharide.

    • Pool the pure fractions and remove the solvent by lyophilization.

  • Product Characterization:

    • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized disaccharide (Fuc-GlcNAc).[1][16]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1D (¹H) and 2D (COSY, HSQC) NMR analysis to confirm the structure, including the α-anomeric configuration and the 1→6 linkage.[19][20] The diagnostic anomeric proton signals are key for structural verification.[21]

Application Protocol 2: Synthesis of Lewis X Trisaccharide Precursor via Fucosyltransferase

This protocol outlines the synthesis of the Lewis X (Lex) trisaccharide motif (Galβ1-4[Fucα1-3]GlcNAc), a critical antigen in cell adhesion, using a recombinant α1,3-fucosyltransferase.[10]

Principle

An α1,3-fucosyltransferase specifically catalyzes the transfer of L-fucose from the high-energy donor GDP-L-fucose to the 3-hydroxyl group of the GlcNAc residue in an N-acetyllactosamine (LacNAc) acceptor. The reaction is highly efficient and specific, producing a single isomeric product.

G cluster_workflow Fucosyltransferase (FUT) Experimental Workflow A Step 1: Reaction Setup Combine: • Acceptor (LacNAc) • Donor (GDP-Fucose) • α1,3-Fucosyltransferase • Buffer (e.g., Tris-HCl) • Cofactor (MnCl₂) B Step 2: Incubation Incubate at optimal temperature (e.g., 37°C) with gentle agitation. Monitor reaction progress. A->B C Step 3: Termination Stop reaction by heat inactivation (100°C) or adding EDTA. B->C D Step 4: Purification Centrifuge to remove protein. 2. Apply supernatant to chromatography column (e.g., Gel Filtration or HPLC). C->D E Step 5: Analysis & Characterization • HPLC for purity assessment. • Mass Spectrometry for MW confirmation. • NMR for structural verification. D->E

Fig 2. Experimental workflow for fucosyltransferase-catalyzed synthesis.

Materials and Reagents

  • Enzyme: Recombinant α-1,3-fucosyltransferase (e.g., from Helicobacter pylori, FUT9).[1][12]

  • Donor Substrate: Guanosine diphosphate-L-fucose (GDP-L-fucose) (Sigma-Aldrich).

  • Acceptor Substrate: N-acetyllactosamine (Galβ1-4GlcNAc) (available from various suppliers).

  • Buffer: 50 mM Tris-HCl, pH 7.2.

  • Cofactor: 10 mM Manganese Chloride (MnCl₂).

  • Equipment: Water bath or incubator at 37°C, HPLC system, Mass Spectrometer, NMR Spectrometer.

Step-by-Step Methodology

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by combining the following in order: Tris-HCl buffer, MnCl₂, the acceptor substrate (LacNAc), and the donor substrate (GDP-L-fucose).[1]

    • A typical starting ratio would be a slight molar excess of the donor, for example, 1.2 equivalents of GDP-L-fucose to 1.0 equivalent of LacNAc.

    • Rationale: Divalent cations like Mn²⁺ are often required for the proper folding and catalytic activity of fucosyltransferases.[1][12]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the α-1,3-fucosyltransferase.

    • Incubate the mixture at 37°C for 2-24 hours. The optimal time should be determined by monitoring the consumption of the acceptor via HPLC.[12]

    • Rationale: 37°C is a common optimal temperature for mammalian or human-pathogen derived enzymes.[12] The reaction is typically allowed to proceed to completion or near-completion.

  • Reaction Termination:

    • Terminate the reaction by boiling for 5 minutes. Alternatively, add EDTA to a final concentration of 20 mM to chelate the Mn²⁺ ions, which effectively stops the enzyme.

  • Purification:

    • Centrifuge the terminated reaction mixture to remove precipitated enzyme.

    • The product can be purified from the remaining substrates (GDP-fucose, GDP) using gel filtration chromatography (e.g., Bio-Gel P-2) or reversed-phase HPLC.[1]

  • Characterization:

    • Confirm the identity and purity of the Lex trisaccharide using HPLC, MS, and NMR as described in Protocol 1.

G cluster_mech Fucosyltransferase Catalytic Mechanism GDP_Fuc GDP-L-Fucose (Donor) Enzyme FUT Active Site (with Mn²⁺) Acceptor + Acceptor (e.g., LacNAc) Arrow Product Fucosylated Disaccharide (Product) GDP + GDP (Byproduct)

Fig 3. General mechanism of a fucosyltransferase reaction.

Quantitative Data Summary and Troubleshooting

Table 1: Comparison of Enzymatic Synthesis Strategies

ParameterFucosyltransferase (FUT) Methodα-L-Fucosidase (Transglycosylation) Method
Enzyme Class Glycosyltransferase (EC 2.4.1.-)Glycoside Hydrolase (EC 3.2.1.51)
Donor Substrate GDP-L-fucosepNP-Fuc, Fucosyl-fluoride
Selectivity Very High (Regio- and Stereospecific)Variable, can produce mixed linkages
Yield High (often >80%)Lower, kinetically controlled (e.g., 20-56%)[7][17]
Key Advantage Clean reaction, single productCost-effective donor, readily available enzymes
Key Disadvantage High cost of GDP-L-fucoseCompeting hydrolysis, potential for product breakdown

Table 2: Representative Fucosylation Reaction Yields

ProductEnzymeDonorAcceptorYield (%)Reference
Fuc-α1,3-GlcNAcAlfB from L. caseipNP-FucGlcNAc23%[7]
Fuc-α1,6-GlcNAcAlfC from L. caseipNP-FucGlcNAc56%[7]
α-L-Fucp-(1→3)-D-GlcNAcFucosidase from P. multicolorpNP-FucGlcNAcup to 34%[15]
(1→2)-linked α-L-fucosyl derivativeFucosidase from Porcine liverpNP-FucMethyl β-D-galactopyranoside6.5%[22]
(1→6)-linked α-L-fucosyl derivativeFucosidase from Porcine liverpNP-FucMethyl β-D-galactopyranoside10.0%[22]
Galβ1–3Fucβ-galactosidase from A. oryzaeLactoseL-fucose~20%[16][17]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Inactive enzyme.Verify enzyme activity with a standard assay. Ensure proper storage (-20°C or -80°C).
Incorrect buffer pH or missing cofactor (for FUTs).Optimize pH for the specific enzyme. Ensure the presence of required divalent cations like Mn²⁺.
Product Hydrolysis (Transglycosylation) Reaction run for too long.Perform a time-course experiment to find the optimal reaction time before hydrolysis dominates.
Low acceptor/donor ratio.Increase the concentration of the acceptor substrate to favor the transglycosylation reaction.
Multiple Products Low enzyme specificity (transglycosylation).Screen different fucosidases, as specificity can vary. Use HPLC for careful purification.
Contaminating enzyme activities in preparation.Use a more highly purified enzyme preparation.

References

  • Vicente, J., et al. (2015). Preparative scale purification of fucosyl-N-acetylglucosamine disaccharides and their evaluation as potential prebiotics and antiadhesins. PubMed. [Link]

  • Scilight Press. (n.d.). Synthesis of Fucose-Containing Disaccharides by Glycosylhydrolases from Various Origins. Scilight Press. [Link]

  • Vetra, K., et al. (2000). Enzymatic synthesis of fucose-containing disaccharides employing the partially purified alpha-L-fucosidase from Penicillium multicolor. PubMed. [Link]

  • Svensson, S. C., & Thiem, J. (1990). Purification of alpha-L-fucosidase by C-glycosylic affinity chromatography, and the enzymic synthesis of alpha-L-fucosyl disaccharides. PubMed. [Link]

  • Narimatsu, H. (2021). Enzyme assay of α1,3/4-fucosyltransferase. Glycoscience Protocols (GlycoPODv2) - NCBI. [Link]

  • CD BioGlyco. (n.d.). Enzymatic Release of Fucose. CD BioGlyco. [Link]

  • Zhang, J., et al. (2022). Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption. MDPI. [Link]

  • Rodríguez-Díaz, J., et al. (2011). Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei. Applied and Environmental Microbiology - ASM Journals. [Link]

  • Rodríguez-Díaz, J., et al. (2011). Synthesis of Fucosyl-N-Acetylglucosamine Disaccharides by Transfucosylation Using α-l-Fucosidases from Lactobacillus casei. PMC. [Link]

  • Colin, S., et al. (2010). NMR characterization and molecular modeling of fucoidan showing the importance of oligosaccharide branching in its anticomplementary activity. Oxford Academic. [Link]

  • Serrato-Joya, T. L., et al. (2019). Synthesis of Fucose-Containing Disaccharides by Glycosylhydrolases from Various Origins. Catalysis Letters. [Link]

  • Zhang, J., et al. (2024). Recent progress in chemoenzymatic synthesis of human glycans. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Li, L., et al. (2009). Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives. PNAS. [Link]

  • Holmes, E. H. (n.d.). Fucosyltransferases: Structure/function studies. ResearchGate. [Link]

  • Li, Y., et al. (2018). Application of Mono- and Disaccharides in Drug Targeting and Efficacy. PubMed. [Link]

  • Overkleeft, H. S., & Seeberger, P. H. (2022). Chemoenzymatic Synthesis of Glycans and Glycoconjugates. NCBI - NIH. [Link]

  • Dalziel, M., et al. (2021). Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx. PMC. [Link]

  • Patsnap. (2024). What is L-Fucose used for?. Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Fucose. Wikipedia. [Link]

  • Maccari, F., & Volpi, N. (n.d.). Unravelling Glycobiology by NMR Spectroscopy. ResearchGate. [Link]

  • Nasi, R., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews - ACS Publications. [Link]

Sources

Application Note: Preparation and Validation of Fuc-α(1→4)Gal Neoglycoconjugate Microarrays for Glycomic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in glycobiology and immunology. Applications: High-throughput screening of carbohydrate-binding proteins (lectins, monoclonal antibodies), pathogen adhesion studies, and biomarker discovery.

Introduction & Mechanistic Rationale

The disaccharide epitope Fuc-α(1→4)Gal is a critical terminal motif found in Lewis blood group antigens (e.g., Lewis a/b) and is heavily implicated in host-pathogen interactions and tumor-associated carbohydrate antigen (TACA) presentation. For example, the Pseudomonas aeruginosa PA-IIL lectin exhibits strong binding affinity for non-reducing terminal fucose residues in the Fuc-α(1→4)Gal sequence, facilitating bacterial adhesion to host tissues[1].

Direct immobilization of free, low-molecular-weight glycans onto microarray surfaces often suffers from poor coupling efficiency, steric hindrance, and random orientation. To overcome this, synthesizing a neoglycoconjugate —by coupling the free glycan to a carrier protein such as Bovine Serum Albumin (BSA)—provides a highly multivalent, well-oriented presentation that mimics natural cell-surface glycoproteins[2].

The Chemistry of Reductive Amination

We utilize direct reductive amination to conjugate the reducing end of Fuc-α(1→4)Gal to the


-amino groups of lysine residues on BSA. This reaction faces a thermodynamic hurdle: the equilibrium between the cyclic hemiacetal (lactol) and the open-chain aldehyde of the sugar highly favors the unreactive lactol in aqueous solutions[3]. To drive the formation of the intermediate iminium ion, we employ a high-temperature (56°C), high-ionic-strength (3 M 

) borate buffer system[3]. Sodium cyanoborohydride (

) is selected as the reducing agent because it is stable in water and selectively reduces the iminium ion to a stable secondary amine without prematurely reducing the free aldehyde to an unreactive alcohol[3].

Experimental Workflow

Workflow A 1. Fuc-α(1→4)Gal + BSA Carrier B 2. Reductive Amination (NaBH3CN, pH 8.5) A->B Condensation C 3. Dialysis & QC (MALDI-TOF MS) B->C Imine Reduction D 4. Microarray Printing (Epoxide Slides) C->D Covalent Immobilization E 5. Lectin Probing & Fluorescence Scan D->E Binding Assay

Workflow for Fuc-α(1→4)Gal neoglycoconjugate synthesis and microarray validation.

Quantitative Parameters & Expected Outcomes

Summarizing the critical parameters ensures a self-validating experimental setup. Deviations from these metrics indicate a failure in either conjugation efficiency or surface chemistry.

Process StageCritical ParameterCondition / ValueExpected Outcome & QC Metric
Conjugation Glycan:BSA Molar Ratio15:1 starting ratio4 to 7 glycans per BSA molecule (via MALDI-TOF MS)[4]
Conjugation Reaction Thermodynamics56°C for 96 hoursHigh-yield imine formation; minimal aldehyde reduction[3]
Microarray Spotting Concentration125 µg/mLSurface saturation on epoxide slides; Spot CV < 15%[5]
Validation Probing (PA-IIL Lectin)1 - 5 µg/mLLinear dynamic range; Signal-to-Noise Ratio (SNR) > 10[1]

Step-by-Step Protocols

Protocol 1: Synthesis of Fuc-α(1→4)Gal-BSA Neoglycoconjugate

Mechanistic Note: Conducting this reaction in a PCR thermal cycler with a heated lid prevents condensation and maintains the precise micro-volume concentrations required to force the thermodynamic equilibrium toward the open-chain aldehyde[3].

Materials:

  • BSA (Fraction V, protease-free): 150 mg/mL in

    
    
    
  • Fuc-α(1→4)Gal oligosaccharide: 20 mM in

    
    
    
  • Sodium borate buffer: 400 mM, adjusted to pH 8.5

  • Sodium sulfate (

    
    ): ~3 M (prepared at 50°C to produce a saturated solution)[4]
    
  • Sodium cyanoborohydride (

    
    ): 3 M in 
    
    
    
    [4]

Procedure:

  • In a 200 µL PCR tube, combine the following reagents in order: 2 µL BSA (150 mg/mL), 5.5 µL sodium borate buffer, 3.7 µL saturated

    
    , 3.3 µL Fuc-α(1→4)Gal (20 mM, ~15 molar equivalents), 5.3 µL 
    
    
    
    , and 2.2 µL
    
    
    (3 M)[3].
  • Cap the tube tightly and incubate in a PCR thermal cycler at 56°C for 96 hours with the heated lid activated[4].

  • Dilute the completed reaction with 100 µL

    
     and transfer into a 10,000 MWCO micro-dialysis unit[3].
    
  • Dialyze against 2.5 L of 6 mM NaCl, performing three buffer exchanges over 24 hours to remove unreacted cyanoborohydride and free glycans[4].

  • Self-Validation (QC): Analyze the dialyzed conjugate via MALDI-TOF MS. Calculate the conjugation ratio by subtracting the mass of unmodified BSA (~66,430 Da) from the conjugate's mass, then dividing by the mass of the Fuc-α(1→4)Gal residue[3].

Protocol 2: Microarray Fabrication on Epoxide Slides

Mechanistic Note: Epoxide-coated glass slides are utilized because the epoxide rings react irreversibly with the remaining unmodified, nucleophilic


-amino groups on the BSA carrier, forming stable covalent bonds without altering the presented glycan[6].

Procedure:

  • Dilute the Fuc-α(1→4)Gal-BSA neoglycoprotein to a final concentration of 125 µg/mL in Printing Buffer (300 mM sodium phosphate, pH 8.5, containing 0.005% Tween-20). This specific concentration is required to achieve complete surface saturation[5].

  • Prepare a 384-well source plate containing the sample, alongside unmodified BSA (negative control) and Cy3-conjugated BSA (positive tracking control) to aid in image alignment during data processing[5].

  • Print the array using a contact pin-arraying robot onto epoxide-functionalized glass slides in a chamber maintained at 80% relative humidity.

  • Allow the printed slides to couple in the humid atmosphere for 30 minutes, then transfer to a vacuum desiccator overnight to drive the covalent immobilization to completion[6].

Protocol 3: Probing and Fluorescence Scanning

Mechanistic Note: To validate the biological activity and structural integrity of the printed Fuc-α(1→4)Gal, the array is probed with PA-IIL, a well-characterized lectin from P. aeruginosa that specifically recognizes this sequence[1].

Procedure:

  • Block the printed slides by incubating them in 1% BSA in PBS (pH 7.4) for 1 hour at room temperature to quench any unreacted epoxide groups.

  • Dilute biotinylated PA-IIL lectin to 5 µg/mL in Probing Buffer (PBS + 0.05% Tween-20 + 1% BSA).

  • Apply 70 µL of the lectin solution to the microarray surface, cover with a coverslip, and incubate for 1 hour at room temperature in a dark, humidified chamber.

  • Remove the coverslip and wash the slide sequentially in PBS-T (0.05% Tween-20), PBS, and finally

    
     (3 minutes per wash).
    
  • Apply Cy3-conjugated streptavidin (1 µg/mL in Probing Buffer) and incubate for 30 minutes.

  • Repeat the washing steps (Step 4) and centrifuge the slide at 200 x g for 3 minutes to dry completely.

  • Image the processed microarray using a fluorescence scanner at 10 µm resolution (532 nm laser). Use microarray analysis software (e.g., GenePix Pro) to measure the median pixel intensity of each spot and subtract local background[5].

References

1.[5] "Current Protocols in Chemical Biology Construction and Use of Glycan Microarrays." PMC. URL: 2.[6] "Preparation and Analysis of Glycan Microarrays." PMC. URL: 3.[1] "Interactions of Pseudomonas aeruginosa PA-IIL lectin with quail egg white glycoproteins." ResearchGate. URL: 4.[3] Gildersleeve, J. C., et al. "Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination." PMC. URL: 5.[4] "General Procedure for the Synthesis of Neoglycoproteins and Immobilization on Epoxide-Modified Glass Slides." PMC. URL: 6.[2] "Glycoconjugations of Biomolecules by Chemical Methods." Frontiers in Chemistry. URL:

Sources

Application Note: High-Resolution HPLC Separation of Fucosyl-Galactose Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Fucosylated oligosaccharides, specifically the positional isomers 2'-fucosyllactose (2'-FL) and 3-fucosyllactose (3-FL) , are among the most abundant and biologically significant Human Milk Oligosaccharides (HMOs)[1]. They play a pivotal role in modulating the infant gut microbiome, acting as decoy receptors to prevent pathogen adhesion, and supporting neurodevelopment.

From an analytical perspective, resolving fucosyl-galactose positional isomers is notoriously difficult. Because these isomers share identical molecular weights, monosaccharide compositions, and lack a native chromophore, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) is entirely ineffective without complex derivatization[2]. Furthermore, distinguishing between the α(1→2) linkage in 2'-FL and the α(1→3) linkage in 3-FL requires chromatographic techniques capable of recognizing subtle differences in 3D stereochemistry and charge distribution[3].

This application note provides an authoritative guide to the mechanistic principles and validated protocols for separating these critical isomers using High-Performance Anion-Exchange Chromatography (HPAEC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Mechanistic Principles of Isomeric Separation

To successfully separate positional isomers, the chromatographic method must exploit minute differences in the molecule's spatial configuration.

  • HPAEC-PAD (High-Performance Anion-Exchange Chromatography): At a highly alkaline pH (pH > 12.5), the hydroxyl groups of carbohydrates become deprotonated (ionized). The separation is driven by the relative pKa values of the specific hydroxyl groups left exposed by the fucose linkage[4]. Because the α(1→3) linkage in 3-FL exposes a different set of hydroxyls compared to the α(1→2) linkage in 2'-FL, their resulting oxyanions interact with the quaternary ammonium functional groups of the stationary phase with different affinities, allowing for baseline resolution.

  • HILIC-Amide (Hydrophilic Interaction Liquid Chromatography): HILIC relies on a water-enriched liquid layer immobilized on a polar stationary phase (e.g., Amide). The highly polar fucosyl-galactose isomers partition between the bulk acetonitrile-rich mobile phase and this aqueous layer. Separation is governed by differences in dipole moments and the specific hydrogen-bonding networks formed by the positional isomers[2].

  • PGC (Porous Graphitized Carbon): PGC separates native isomers based on dipole-induced dipole interactions and shape recognition. The planar graphitic surface discriminates between the 3D stereochemistry of the isomers, strongly retaining molecules that can maximize surface contact[3].

Mechanisms Root Fucosyl-Galactose Positional Isomers (e.g., 2'-FL, 3-FL) HPAEC HPAEC-PAD (High pH Anion Exchange) Root->HPAEC Hydroxyl pKa & Anionic Affinity HILIC HILIC-Amide (Hydrophilic Interaction) Root->HILIC Hydrogen Bonding & Dipole PGC PGC (Porous Graphitized Carbon) Root->PGC 3D Stereochemistry & Shape HPAEC_Mech Baseline resolution via oxyanion accessibility to quaternary amines HPAEC->HPAEC_Mech HILIC_Mech Partitioning into water-enriched layer on Amide surface HILIC->HILIC_Mech PGC_Mech Dipole-induced dipole interactions with planar graphite PGC->PGC_Mech

Figure 1: Physicochemical mechanisms driving the chromatographic resolution of positional isomers.

Quantitative Method Comparison

The selection of the chromatographic modality depends heavily on the available detection hardware and the sample matrix. Below is a synthesized comparison of the primary techniques used for 2'-FL and 3-FL separation.

Table 1: Comparison of HPLC Modalities for Fucosyl-Galactose Isomers

ParameterHPAEC-PADHILIC-Amide (RI / MS)PGC-MS
Stationary Phase Pellicular anion-exchange resinEthylene Bridged Hybrid (BEH) AmidePorous Graphitized Carbon
Mobile Phase 100 mM NaOH / NaOAc (Gradient)Acetonitrile / NH₄-Formate BufferWater / Acetonitrile / Formic Acid
Derivatization None (Native analysis)Optional (Native for RI/MS, 2-AB for FLD)None (Native analysis)
Sensitivity High (Picomole range)Moderate (RI) to High (MS)High (MS)
Isomer Resolution Excellent (

)
Good (

)
Excellent (

)

Table 2: Typical Retention Behavior (Relative Order)

IsomerLinkageHPAEC-PAD Elution OrderHILIC-Amide Elution Order
2'-Fucosyllactose Fuc-α(1→2)-Gal1st (Weaker anionic affinity)1st (Lower polarity/H-bonding)
3-Fucosyllactose Fuc-α(1→3)-Glc2nd (Stronger anionic affinity)2nd (Higher polarity/H-bonding)

End-to-End Analytical Workflow

Workflow A 1. Sample Extraction (Aqueous Dispersion) B 2. Matrix Cleanup (Protein/Lipid Removal) A->B C 3. HPLC Separation (HPAEC / HILIC) B->C D 4. Detection (PAD / RI / MS) C->D E 5. Data Validation (System Suitability) D->E

Figure 2: End-to-end analytical workflow for the extraction, separation, and quantification of isomers.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Causality is built into the system suitability tests (SST) to ensure that any failure in separation is immediately flagged before sample analysis.

Protocol A: Native Isomer Separation via HPAEC-PAD

This protocol is the gold standard for underivatized HMOs, leveraging the high-pH ionization of carbohydrate hydroxyls[4].

1. Sample Preparation:

  • Accurately weigh 1.0 g of the sample (e.g., infant formula or milk) and disperse in 10 mL of 18.2 MΩ·cm ultrapure water.

  • Precipitate proteins by adding Carrez I and Carrez II reagents (or via ultrafiltration using a 3 kDa MWCO spin filter centrifuged at 10,000 × g for 30 min).

  • Filter the supernatant through a 0.22 µm nylon syringe filter into a polypropylene autosampler vial (avoid glass to prevent sodium leaching).

2. Chromatographic Conditions:

  • Column: Dionex CarboPac PA1 (4 × 250 mm) with a PA1 Guard Column.

  • Column Temperature: 30 °C.

  • Mobile Phase A: 100 mM NaOH (Prepared carbonate-free to prevent baseline drift).

  • Mobile Phase B: 100 mM NaOH containing 500 mM Sodium Acetate (NaOAc).

  • Gradient: Isocratic hold at 100% A for 15 minutes (elutes 2'-FL and 3-FL), followed by a ramp to 50% B over 10 minutes to wash strongly retained oligosaccharides.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

3. Detection (Pulsed Amperometric Detection):

  • Working Electrode: Gold (Au) disposable electrode.

  • Reference Electrode: Ag/AgCl.

  • Waveform: Standard quadruple potential carbohydrate waveform.

4. System Suitability & Self-Validation Criteria:

  • Resolution Check: Inject a mixed standard of 2'-FL and 3-FL (10 µg/mL each). The critical resolution (

    
    ) between 2'-FL and 3-FL must be 
    
    
    
    . If
    
    
    , carbonate contamination in the mobile phase is the likely cause; remake Mobile Phase A.
  • Precision: 5 replicate injections of the standard must yield a Peak Area RSD of

    
     .
    
Protocol B: High-Throughput HILIC-RI Separation

This protocol is optimized for rapid, robust quantification in food matrices where extreme sensitivity is not required, utilizing differences in hydrogen bonding[2].

1. Sample Preparation:

  • Extract the sample in water. Precipitate proteins by adding cold Acetonitrile (1:4 v/v aqueous:ACN).

  • Vortex for 2 minutes and centrifuge at 12,000 × g for 15 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial.

2. Chromatographic Conditions:

  • Column: Waters XBridge BEH Amide (2.1 × 150 mm, 1.7 µm).

  • Column Temperature: 40 °C (Crucial for maintaining consistent partitioning kinetics).

  • Mobile Phase: Acetonitrile / Water / Triethylamine (785:215:5, v/v/v)[2].

  • Elution: Isocratic.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 2 µL.

3. Detection:

  • Detector: Refractive Index (RI) detector, internal temperature set to 40 °C to match the column oven.

4. System Suitability & Self-Validation Criteria:

  • Linearity: Calibration curve (0.2 to 12 mg/mL) must exhibit an

    
    .
    
  • Recovery: Spike a known blank matrix with 5 mg/mL of 2'-FL and 3-FL. Calculated recovery must fall between 90% and 110% . Failure indicates incomplete protein precipitation or matrix suppression.

References

  • Christensen, et al. "Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection." National Institutes of Health (PMC).
  • Townsend, et al. "Separation of positional isomers of oligosaccharides and glycopeptides by high-performance anion-exchange chromatography with pulsed amperometric detection." National Institutes of Health (PubMed).
  • "New strategies for profiling and characterization of human milk oligosaccharides." National Institutes of Health (PMC).
  • "Safety Assessment of 2'-Fucosyllactose (2'-FL) as a Novel Food for Use in Food and Food Supplements (RP1476)." Food Standards Agency (FSA) Research and Evidence.

Sources

Application Note: Solid-Phase Synthesis of 4-O-Fucosyl-Galactose Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the solid-phase synthesis (SPS) of the 4-O-fucosyl-galactose disaccharide motif. This structure represents the core immunogenic determinant of Lewis antigens (e.g., Lewis X, Lewis Y) and the H-antigen, which are critical biomarkers in oncology, inflammation, and pathogen adhesion.

Unlike peptide synthesis, glycan assembly requires strict stereochemical control.[1][2] This protocol focuses on the challenging


-(1$\rightarrow$4)-cis-glycosidic linkage , utilizing a functionalized Merrifield resin , a photocleavable linker  for mild release, and a perbenzylated thiofucoside donor  to maximize 

-selectivity via solvent-controlled kinetics.

Strategic Design & Chemical Logic

The Challenge: The "Cis" Problem

The formation of the


-fucosyl linkage (1,2-cis) is thermodynamically disfavored compared to the 

-linkage. Furthermore, the acceptor hydroxyl at C4 of Galactose is axial and sterically crowded by the C3 and C5 substituents, making it a poor nucleophile.
The Solution: The "Inverse" Strategy

To overcome these barriers, this protocol employs three synergistic strategies:

  • Solvent Effect: We utilize an ether-based solvent system (DCM/Ether or Dioxane) during coupling. Ethers coordinate with the oxocarbenium intermediate, destabilizing the

    
    -face attack and kinetically favoring the 
    
    
    
    -product (anomeric effect).
  • Donor Design: A perbenzylated thiofucoside is selected. Benzyl groups are "non-participating" at C2, preventing the formation of the

    
    -directing acyloxonium ion.
    
  • Resin & Linker: A Photocleavable Linker (PCL) on polystyrene resin is chosen. This allows for UV-mediated cleavage under neutral conditions, preserving the acid-sensitive fucose bond.

Reaction Scheme Visualization

The following diagram illustrates the core logic of the glycosylation event.

G Resin Polystyrene Resin (Solid Support) Linker Photocleavable Linker (o-Nitrobenzyl) Resin->Linker Functionalization Gal Galactose Acceptor (C4-OH Free) Linker->Gal Loading Product 4-O-Fucosyl-Galactose (Alpha-Linked) Gal->Product Nucleophilic Attack (Axial C4-OH) Donor Fucose Donor (Thioethyl, Per-Bn) Intermediate Oxocarbenium Ion (Ether Coordinated) Donor->Intermediate Activation Activator Activator (NIS/TfOH) Activator->Intermediate Intermediate->Product Alpha-Attack (Kinetic Control)

Caption: Figure 1. Mechanistic workflow for the solid-phase assembly of the Lewis antigen core. The ether solvent directs the alpha-selectivity.

Materials & Reagents

ComponentSpecificationPurpose
Solid Support Merrifield Resin (100-200 mesh)Low swelling in water, high swelling in DCM; provides mechanical stability.
Linker 4-(bromomethyl)-3-nitrobenzoic acidPhotocleavable linker; allows UV cleavage (365 nm).
Acceptor Fmoc-Gal(OBn)-OH (or similar)Galactose building block.[3]
Donor Ethyl 2,3,4-tri-O-benzyl-1-thio-

-L-fucopyranoside
Perbenzylated to prevent neighbor participation; Thioethyl for stability.
Activator N-Iodosuccinimide (NIS) / TfOHPotent promoter for thioglycosides.
Solvent A Dichloromethane (DCM)Primary swelling solvent.
Solvent B Diethyl Ether or DioxaneCo-solvent to promote

-selectivity.
Capping Acetic Anhydride / PyridineBlocks unreacted sites to prevent deletion sequences.

Experimental Protocol

Phase 1: Resin Functionalization & Loading

Objective: Attach the Galactose acceptor to the resin via the photocleavable linker.

  • Resin Swelling:

    • Place 500 mg of Merrifield resin in a fritted syringe reactor.

    • Swell in dry DCM (5 mL) for 30 mins. Drain.

  • Linker Attachment:

    • Dissolve Linker (3 eq) and Cs2CO3 (3 eq) in DMF. Add to resin.[4][5][6]

    • Shake at 50°C for 12 hours.

    • Wash: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).

  • Acceptor Loading (Galactose):

    • Dissolve Fmoc-Gal-OH (3 eq) and DIPEA (6 eq) in DCM.

    • Add to resin.[4][5] Shake for 4 hours at RT.

    • Capping: Add Acetic Anhydride/Pyridine (1:1) for 20 mins to cap unreacted linker sites.

    • Deprotection: Remove Fmoc (if present on C4) or temporary group to expose the C4-OH acceptor site .

Phase 2: Glycosylation (The Critical Step)

Objective: Create the


-(1$\rightarrow$4) linkage.
  • Preparation:

    • Wash resin with dry DCM (3x) and DCM/Ether (2:1) (3x).

    • Note: The resin must be strictly anhydrous.

  • Coupling Reaction:

    • Donor Solution: Dissolve Fucose Donor (5 eq) in DCM/Ether (2:1, 4 mL).

    • Activator: Add NIS (6 eq) to the donor solution.

    • Cooling: Cool the reaction vessel to -20°C (cryostat or ice/salt bath).

    • Addition: Add the Donor/NIS solution to the resin.

    • Activation: Add TfOH (Triflic Acid, 0.5 eq) dropwise.

    • Incubation: Shake at -20°C for 1 hour, then slowly warm to 0°C over 1 hour.

  • Washing:

    • Drain and wash rapidly with DCM (5x) to remove excess iodine and reagents.

Phase 3: Cleavage & Global Deprotection

Objective: Release the disaccharide from the solid support.

  • Photocleavage:

    • Suspend resin in DCM/MeOH (9:1).

    • Irradiate with UV light (365 nm) for 2 hours under continuous agitation.

    • Filter the resin and collect the filtrate.

  • Hydrogenolysis (Global Deprotection):

    • Dissolve the crude residue in MeOH.

    • Add Pd/C (10% wt) and stir under H2 atmosphere (balloon) for 12 hours.

    • Filter through Celite and concentrate.

Quality Control & Validation

Every batch must be validated using the following "Self-Validating" workflow:

On-Resin Monitoring (Colorimetric)
  • Test: Acid-sensitive trityl check (if Trityl used) or simple mass balance check.

  • Method: Cleave a small aliquot (5 mg resin) after coupling. Analyze by MALDI-TOF.

  • Success Criteria: Presence of peak at [M+Na]+ corresponding to Disaccharide-Linker.

Analytical HPLC
  • Column: Hypercarb (Porous Graphitized Carbon) - ideal for polar glycans.

  • Mobile Phase: A: H2O (+0.1% Formic Acid), B: ACN (+0.1% Formic Acid).

  • Gradient: 0-40% B over 20 mins.

  • Target: Alpha-isomer typically elutes before beta-isomer on PGC columns.

NMR Verification (The Gold Standard)
  • 1H NMR (D2O):

    • H-1 (Fucose): Look for a doublet at

      
       5.0 - 5.4 ppm .
      
    • Coupling Constant (

      
      ):  Must be < 4.0 Hz  (typically 3-4 Hz) for 
      
      
      
      -anomer. (Note:
      
      
      -anomer would be > 7 Hz).
    • H-5 (Fucose): Quartet at

      
       4.2 ppm (characteristic methyl group coupling).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete drying of resin.Dry resin under high vacuum for 12h. Use molecular sieves in solvent.
Beta-Product Formation Solvent polarity too high (e.g., ACN used).Switch to Ether/Dioxane co-solvent to enforce anomeric effect.
No Reaction "Mismatched" reactivity (Donor too weak).Increase Activator (TfOH) concentration or switch to Imidate donor.
Resin Clogging Mechanical breakdown of beads.Use gentle agitation (rocking) instead of magnetic stirring.

References

  • Seeberger, P. H. (2019).[7][8] Automated glycan assembly of Lewis type I and II oligosaccharide antigens. Chemical Science. Link

  • Wong, C. H. (2019). Automated Glycan Assembly: A Perspective. Journal of the American Chemical Society. Link

  • Merrifield, R. B. (1963).[9] Solid Phase Peptide Synthesis.[2][4][5][10][11] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Codée, J. D. C. (2022). The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society. Link

  • Delbianco, M. (2022).[9] Discovery of solid-phase synthesis conditions for sulfated oligosaccharides. ResearchGate. Link

Sources

Application Notes and Protocols for Glycan Array Screening with 4-O-(α-L-Fucopyranosyl)-D-galactose

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Specificity in Glycan Interactions

Glycan arrays have emerged as a powerful high-throughput platform for dissecting the intricate world of carbohydrate-protein interactions, which are fundamental to a vast array of biological processes, from cell-cell recognition and signaling to host-pathogen interactions and immune responses.[1][2][3] This technology immobilizes a library of glycans onto a solid support, allowing for the simultaneous screening of interactions with a protein of interest.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing a glycan array screening specifically focused on identifying and characterizing interactions with the disaccharide 4-O-(α-L-Fucopyranosyl)-D-galactose .

This particular disaccharide, comprised of L-fucose and D-galactose, represents a terminal glycan motif of significant biological interest. Fucosylated glycans, such as this one, are known to play critical roles in cellular communication, immune modulation, and inflammation.[6][7] For instance, terminal fucose residues are key components of selectin ligands, mediating the adhesion of leukocytes to endothelial cells during an immune response.[6] Therefore, identifying proteins that specifically recognize 4-O-(α-L-Fucopyranosyl)-D-galactose can provide valuable insights into these processes and may lead to the discovery of novel therapeutic targets or diagnostic biomarkers.

This document will provide not just a step-by-step protocol but also the underlying rationale for key experimental choices, ensuring a robust and reproducible workflow. We will cover the entire process from array preparation and sample incubation to data acquisition and interpretation, with a strong emphasis on the inclusion of appropriate controls to ensure the scientific validity of the results.

Principle of the Assay

The core principle of this glycan array experiment is the specific binding of a fluorescently labeled protein of interest to its cognate glycan, 4-O-(α-L-Fucopyranosyl)-D-galactose, which is covalently immobilized on a microarray slide. The workflow can be summarized as follows:

  • Immobilization: The target glycan, 4-O-(α-L-Fucopyranosyl)-D-galactose, along with a panel of other control glycans, is printed onto a chemically activated glass slide. Covalent attachment ensures the stability of the array throughout the assay.

  • Blocking: The unreacted surface of the slide is blocked to prevent non-specific binding of the protein sample.

  • Incubation: The fluorescently labeled protein of interest is incubated with the glycan array.

  • Washing: Unbound protein is washed away, leaving only the specifically bound protein.

  • Detection: The slide is scanned using a microarray scanner to detect the fluorescence signal at each spot.

  • Data Analysis: The fluorescence intensity at each spot is quantified, and the binding specificity of the protein is determined by comparing the signal from the target glycan to that of the control glycans.

Experimental Workflow

Caption: Overview of the glycan array screening workflow.

Detailed Protocols

This section provides a comprehensive, step-by-step protocol for performing a glycan array screening experiment. The causality behind each step is explained to provide a deeper understanding of the methodology.

Part 1: Preparation of Glycan Arrays

The quality of the printed array is paramount for obtaining reliable and reproducible data. This protocol assumes the use of N-hydroxysuccinimide (NHS)-activated glass slides for covalent immobilization of amine-functionalized glycans.

Materials:

  • NHS-activated glass slides

  • 4-O-(α-L-Fucopyranosyl)-D-galactose with an amino linker (and other control glycans)

  • Printing Buffer (e.g., 300 mM sodium phosphate buffer, pH 8.5)

  • Robotic microarray printer

  • Humidity chamber

Protocol:

  • Glycan Preparation:

    • Dissolve the amine-functionalized 4-O-(α-L-Fucopyranosyl)-D-galactose and control glycans in Printing Buffer to a final concentration of 100 µM.

    • Rationale: The amine linker provides a reactive group for covalent attachment to the NHS-activated slide surface. The specified buffer and concentration are optimized for efficient spotting and immobilization.[4]

    • Aliquot the glycan solutions into a 384-well source plate.

  • Microarray Printing:

    • Set up the robotic microarray printer according to the manufacturer's instructions.

    • Print the glycan solutions onto the NHS-activated slides in a humidity-controlled environment (e.g., 50-60% humidity). Each glycan should be printed in multiple replicates (e.g., 6 replicates) to ensure data robustness.

    • Rationale: A robotic printer ensures consistent spot size and morphology. Humidity control prevents evaporation of the printing buffer before the immobilization reaction is complete.

  • Immobilization and Storage:

    • After printing, incubate the slides in a humidity chamber at room temperature for at least 1 hour (or overnight at 4°C) to allow for complete covalent coupling.

    • Desiccate the slides and store them at -20°C in a sealed, dry container until use.

    • Rationale: The incubation step is crucial for the covalent bond formation between the glycan's amine group and the NHS ester on the slide surface. Proper storage is essential to maintain the integrity of the immobilized glycans.[2]

Part 2: Glycan Array Binding Assay

This part of the protocol describes the incubation of the printed array with the protein of interest and subsequent detection steps.

Materials:

  • Printed glycan array slides

  • Fluorescently labeled protein of interest

  • Blocking Buffer (e.g., 3% w/v BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Secondary detection reagents (if necessary, e.g., fluorescently labeled secondary antibody)

  • Microarray scanner

Protocol:

  • Slide Rehydration and Blocking:

    • Allow the stored glycan array slide to equilibrate to room temperature before opening the container to prevent condensation.[2]

    • Assemble the slide into a multi-well hybridization cassette.

    • Add Blocking Buffer to each well and incubate for 1 hour at room temperature with gentle agitation.

    • Rationale: Blocking is a critical step to prevent non-specific binding of the protein to the slide surface, which can lead to high background signals.[4][8] Bovine Serum Albumin (BSA) is a commonly used blocking agent.

  • Protein Incubation:

    • Prepare a solution of the fluorescently labeled protein of interest in Blocking Buffer. The optimal concentration should be determined empirically but typically ranges from 1-10 µg/mL.[9]

    • Remove the Blocking Buffer from the wells and add the protein solution.

    • Incubate for 1-2 hours at room temperature with gentle agitation, protected from light.

    • Rationale: The incubation time and protein concentration are key parameters that can be optimized to achieve a good signal-to-noise ratio.

  • Washing:

    • Aspirate the protein solution from the wells.

    • Wash the wells multiple times with Wash Buffer. A typical wash sequence is 3 x 5 minutes with gentle agitation.

    • Perform a final wash with PBS (without Tween-20) to remove any residual detergent.

    • Rationale: Thorough washing is essential to remove unbound and weakly bound proteins, thereby reducing background and enhancing the specificity of the detected signals.[8]

  • Drying and Scanning:

    • Disassemble the hybridization cassette and dry the slide by centrifugation or with a gentle stream of nitrogen.

    • Scan the slide immediately using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.

    • Rationale: Proper drying is necessary to avoid artifacts during scanning. Immediate scanning minimizes signal degradation.

Data Analysis and Interpretation

The output of the glycan array experiment is a digital image of the scanned slide. This image needs to be processed to quantify the fluorescence intensity of each spot.

Data Quantification:

  • Use a microarray analysis software (e.g., GenePix Pro, ImageJ with appropriate plugins) to align a grid over the image and extract the fluorescence intensity for each spot.

  • Subtract the local background from the median fluorescence intensity of each spot.

  • Average the background-subtracted intensities of the replicate spots for each glycan.

Data Interpretation:

  • Positive Hits: A significant increase in fluorescence intensity for 4-O-(α-L-Fucopyranosyl)-D-galactose compared to the negative controls indicates a specific binding interaction.

  • Binding Specificity: Compare the binding signal of the target glycan to that of other structurally related glycans on the array to determine the fine specificity of the interaction. For example, does the protein also bind to other fucosylated or galactosylated structures?

  • Controls:

    • Positive Control: A lectin with known specificity for fucose or galactose (e.g., Ulex europaeus agglutinin I for fucose) should be run on a separate array to validate the printing and assay procedure.[4]

    • Negative Control Glycans: Include non-fucosylated and structurally distinct glycans on the array to assess non-specific binding.

    • Buffer Control: An incubation with only the fluorescently labeled secondary antibody (if used) or buffer alone should be performed to assess background fluorescence.

Self-Validating System: The Importance of Controls

A well-designed glycan array experiment incorporates a system of controls that validates the results.

Control Type Purpose Expected Outcome
Positive Control Lectin To confirm the integrity and accessibility of the printed glycans and the validity of the assay protocol.Strong and specific binding to its known glycan ligand(s).
Negative Control Glycans To determine the level of non-specific binding of the protein of interest.Low or no fluorescence signal.
No-Protein Control To measure the background fluorescence of the slide and detection reagents.Minimal background signal across the array.
Replicate Spots To assess the reproducibility of the printing and the binding assay.Low coefficient of variation (%CV) among replicate spots.

Troubleshooting

Problem Possible Cause Solution
High Background Incomplete blocking.Increase blocking time or use a different blocking agent.[4][8]
Insufficient washing.Increase the number and/or duration of wash steps.[8]
Protein aggregation.Centrifuge the protein solution before incubation.
No or Weak Signal Inactive protein.Confirm protein activity using an alternative method.
Incorrect protein concentration.Optimize the concentration of the labeled protein.[9]
Quenching of the fluorophore.Ensure proper storage and handling of labeled protein.
Uneven Spots Poor printing quality.Optimize printing parameters (humidity, pin type).
Slide surface defects.Inspect slides before use.

Conclusion

Glycan array screening is a powerful tool for identifying and characterizing protein-carbohydrate interactions. By following the detailed protocols and incorporating the appropriate controls outlined in this application note, researchers can confidently screen for proteins that bind to 4-O-(α-L-Fucopyranosyl)-D-galactose. The insights gained from such experiments can significantly advance our understanding of the roles of fucosylated glycans in health and disease, and pave the way for the development of novel therapeutics and diagnostics.

References

  • Microarray Analysis of Glycan Microarrays. (n.d.). Emory University School of Medicine. Retrieved March 7, 2026, from [Link]

  • Song, X., et al. (2020). GlyMDB: Glycan Microarray Database and analysis toolset. Nucleic Acids Research, 48(D1), D236–D243. [Link]

  • Kilcoyne, M. (Ed.). (2022). Glycan Microarrays: Methods and Protocols. Springer. [Link]

  • Heimburg-Molinaro, J., et al. (2011). Preparation and Analysis of Glycan Microarrays. Current Protocols in Protein Science, Chapter 12, Unit 12.10. [Link]

  • Glycan Microarray. (n.d.). Asparia Glycomics. Retrieved March 7, 2026, from [Link]

  • L-Fucose. (2024, June 27). Patsnap Synapse. Retrieved March 7, 2026, from [Link]

  • Briard, J., & Jiang, H. (2018, February 28). Cell-Based Glycan Arrays for Probing Glycan–Glycan Binding Protein Interactions. Nature Portfolio Chemistry Community. [Link]

  • Guzmán-Ortiz, F. A., et al. (2019). Synthesis of Fucose-Containing Disaccharides by Glycosylhydrolases from Various Origins. Applied Biochemistry and Biotechnology, 188(2), 369–380. [Link]

  • Fucose. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Construction and Analysis of Glycan Microarrays. (2020, October 10). Grace Bio-Labs. [Link]

  • Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. [Link]

  • Campbell, C. T., et al. (2011). Construction and Use of Glycan Microarrays. Current Protocols in Chemical Biology, 3(3), 99–116. [Link]

  • Oyelaran, O., & Gildersleeve, J. C. (2009). Glycan Arrays: Recent Advances and Future Challenges. Current Opinion in Chemical Biology, 13(4), 406–413. [Link]

  • L-Fucose. (n.d.). Genaxxon bioscience. Retrieved March 7, 2026, from [Link]

  • Glycobiology Arrays. (n.d.). RayBiotech. Retrieved March 7, 2026, from [Link]

  • Puvirajesinghe, T. M., & Turnbull, J. E. (2016). Glycoarray Technologies: Deciphering Interactions from Proteins to Live Cell Responses. Microarrays, 5(1), 3. [Link]

  • Ruprecht, C., et al. (2019). Practical considerations for printing high-density glycan microarrays to study weak carbohydrate-protein interactions. Carbohydrate Research, 481, 31–35. [Link]

  • Hartmann, M., et al. (2021). Probing Multivalent Carbohydrate-Protein Interactions With On-Chip Synthesized Glycopeptides Using Different Functionalized Surfaces. Frontiers in Chemistry, 9, 755781. [Link]

  • Wahl, C. W., et al. (2019). Microbe-focused glycan array screening platform. Proceedings of the National Academy of Sciences, 116(6), 1949–1954. [Link]

  • Mehta, A. Y., et al. (2020). Tools for generating and analyzing glycan microarray data. Beilstein Journal of Organic Chemistry, 16, 2260–2271. [Link]

  • Microarray Analysis. (n.d.). Glycan Therapeutics. Retrieved March 7, 2026, from [Link]

  • High-Throughput Glycan Array Screening Reveals Rhamnogalacturonan-I as a Ligand for Arabidopsis Leucine-Rich Repeat Receptor Kinases. (2025, January 31). bioRxiv. [Link]

  • Glycan Microarray based Detection Service. (n.d.). Creative Biolabs. Retrieved March 7, 2026, from [Link]

  • 4-O-alpha-D-Galactopyranosyl-D-galactose. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • α-D-Glucopyranose, 4-O-β-D-galactopyranosyl-. (n.d.). NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • alpha-L-Fucopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->4)-D-glucose. (n.d.). FooDB. Retrieved March 7, 2026, from [Link]

Sources

Application Note: High-Yield Fluorescent Labeling of 4-O-α-L-Fucopyranosyl-D-Galactose via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The disaccharide 4-O-α-L-fucopyranosyl-D-galactose (Fuc-α(1→4)-Gal) is a critical structural motif in glycobiology, serving as the core building block for biologically significant molecules such as Lewis blood group antigens and human milk oligosaccharides (HMOs). Because native carbohydrates lack a strong chromophore or fluorophore, high-sensitivity detection via High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) requires chemical derivatization. This application note details a robust, self-validating protocol for the stoichiometric fluorescent labeling of 4-O-α-L-fucopyranosyl-D-galactose using 2-aminobenzamide (2-AB).

Mechanistic Principle: Expertise & Causality

The labeling process relies on the well-established chemistry of [1]. The reaction proceeds in two distinct, causally linked phases:

  • Schiff Base Formation : The reducing end of the D-galactose residue exists in a dynamic equilibrium between a closed cyclic hemiacetal and an open-chain aldehyde. The primary amine of the 2-AB fluorophore performs a nucleophilic attack on this open-chain aldehyde, forming an intermediate imine (Schiff base). This step is acid-catalyzed; hence, glacial acetic acid is included in the reaction solvent to protonate the carbonyl oxygen, increasing its electrophilicity[2].

  • Reduction to Secondary Amine : Because the Schiff base is reversible and highly susceptible to hydrolysis, it must be reduced to a stable secondary amine. Historically, sodium cyanoborohydride (NaCNBH₃) was used for this step. However, this modern protocol utilizes 2-picoline borane (2-PB) . 2-PB is selected because it is a highly efficient, non-toxic alternative that prevents the generation of hazardous hydrogen cyanide gas while maintaining >95% labeling efficiency[1][3].

Label Selection & Comparative Data

Selecting the appropriate label depends entirely on the downstream analytical platform. While 2-AB is the industry standard for HPLC-Fluorescence (FLR) profiling due to its neutral charge and predictable retention times, other labels may be substituted into this protocol if mass spectrometry (MS) sensitivity is prioritized[4].

Fluorescent LabelEx / Em (nm)MS Ionization CompatibilityNet ChargePrimary Application
2-AB (2-Aminobenzamide)320 / 420ModerateNeutralStandard HILIC-UHPLC-FLR profiling
2-AA (2-Aminobenzoic acid)320 / 420ModerateNegative (-1)Anion-exchange HPLC
Procainamide 310 / 370HighPositive (+1)LC-ESI-MS/MS characterization
InstantPC 285 / 345Very HighPositive (+1)High-throughput LC-MS/MS

Reaction Workflow & Logical Relationships

G A 4-O-α-L-Fuc-D-Gal (Reducing End Open) B Schiff Base Intermediate A->B 2-AB + H+ (65°C, 2h) C Stable 2-AB Labeled Glycan B->C 2-Picoline Borane (Reduction) D HILIC SPE Cleanup C->D Wash free dye E UHPLC-FLR/MS Analysis D->E Purified Sample

Workflow of 4-O-α-L-fucopyranosyl-D-galactose reductive amination and downstream LC-MS analysis.

Experimental Protocol

Self-Validating System Note: To ensure the integrity of the results, always process a "Blank" (reagents only, no glycan) alongside your samples. A successful SPE cleanup will yield a blank chromatogram free of massive fluorescent peaks at the solvent front, validating that any peaks in the sample run are true 1:1 stoichiometrically labeled glycans.

Materials & Reagents
  • 4-O-α-L-fucopyranosyl-D-galactose standard (lyophilized, 10–50 nmol)

  • 2-Aminobenzamide (2-AB)

  • 2-Picoline borane (2-PB)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Glacial acetic acid

  • Acetonitrile (ACN), LC-MS grade

  • HILIC SPE Micro-cartridges (Amide or Cellulose stationary phase)

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Prepare the Solvent Matrix : Mix anhydrous DMSO and glacial acetic acid in a 70:30 (v/v) ratio.

    • Causality: DMSO ensures the complete solvation of both the highly polar disaccharide and the hydrophobic dye, while the 30% acetic acid provides the optimal acidic environment (pH ~3.0) to drive the initial nucleophilic attack[2].

  • Formulate the Labeling Reagent : Dissolve 2-AB to a final concentration of 0.35 M and 2-PB to a final concentration of 1.0 M in the DMSO/acetic acid solvent.

    • Causality: A massive molar excess of the reducing agent (1.0 M) is critical to immediately trap the transient Schiff base, pushing the chemical equilibrium entirely toward the stable secondary amine[1]. (Note: This reagent must be prepared fresh immediately before use).

Phase 2: Reductive Amination 3. Sample Reconstitution : Add 10 µL of the freshly prepared labeling reagent directly to the lyophilized 4-O-α-L-fucopyranosyl-D-galactose standard. 4. Incubation : Vortex vigorously for 30 seconds, centrifuge briefly to collect the liquid at the bottom, and incubate in a heating block at 65°C for 2 hours.

  • Causality: 65°C provides the necessary thermodynamic energy to accelerate the ring-opening of the D-galactose reducing end. Temperatures exceeding 70°C should be strictly avoided, as the α(1→4) fucose linkage is sensitive to acid-catalyzed thermal cleavage (defucosylation)[2].

Phase 3: HILIC SPE Cleanup Removing excess free dye is mandatory; failure to do so will result in a massive fluorescent signal that completely masks the eluting glycan[5]. 5. Cartridge Conditioning : Wash the HILIC SPE cartridge with 1 mL of ultrapure water, followed by equilibration with 1 mL of 95% ACN. 6. Sample Loading : Remove the reaction tube from the heat block and allow it to cool to room temperature. Dilute the 10 µL reaction mixture with 90 µL of ACN (bringing the organic concentration to ~90%). Load the diluted sample onto the SPE cartridge. 7. Washing : Wash the cartridge with 3 × 500 µL of 95% ACN.

  • Causality: Under high-organic conditions, the highly polar labeled disaccharide partitions into the aqueous hydration layer of the HILIC stationary phase. The less polar unreacted 2-AB and 2-PB remain soluble in the mobile phase and are washed away to waste[5].
  • Elution : Elute the purified, labeled 4-O-α-L-fucopyranosyl-D-galactose by passing 50 µL of ultrapure water through the cartridge. Collect the eluate in an autosampler vial. The sample is now ready for[6].

References

  • Ruhaak, L. R., Zauner, G., Huhn, C., Bruggink, C., Deelder, A. M., & Wuhrer, M. (2010). Glycan labeling strategies and their use in identification and quantification. PMC (National Institutes of Health).[Link]

  • Kozak, I., et al. (2015). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. PMC (National Institutes of Health).[Link]

  • Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols (GlycoPODv2) - NCBI.[Link]

  • Benet, T., et al. (2014). On-line cleanup for 2-aminobenzamide-labeled oligosaccharides. ResearchGate.[Link]

  • Rybicka, I., et al. (2023). Simultaneous Determination of Reducing Sugars in Honey by Capillary Zone Electrophoresis with LIF Detection Using Low-Toxicity 2-Picoline Borane and APTS for Pre-Capillary Derivatization. PMC (National Institutes of Health).[Link]

Sources

Troubleshooting & Optimization

Resolving Fucα1-4Gal from Fucα1-2Gal in LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Fucα1-4Gal from Fucα1-2Gal in LC-MS Analysis

Welcome to the Glycomics Troubleshooting Hub. Differentiating isomeric fucosylated glycans is one of the most persistent challenges in structural mass spectrometry. Because Fucα1-2Gal and Fucα1-4Gal (or the more common mammalian Fucα1-4GlcNAc) are strictly isobaric, standard MS1 profiling cannot resolve them. This guide provides authoritative, field-proven workflows leveraging orthogonal separation techniques, tandem mass spectrometry (MS/MS), and enzymatic validation to achieve unambiguous structural assignment.

(Expertise Insight: While α1-2 fucose is canonically linked to Galactose to form the Blood Group H epitope, α1-4 fucose is most frequently linked to N-acetylglucosamine (GlcNAc) in mammalian systems, forming the Lewis A epitope. However, in specific synthetic, bacterial, or non-mammalian glycoconjugates, Fucα1-4Gal linkages can occur. The analytical physics and chemical principles detailed below apply universally to resolving these positional isomers regardless of the underlying biological context.)

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do Fucα1-2 and Fucα1-4 linkage isomers co-elute on my standard C18 column, and how can I fix this? A: Standard reversed-phase (C18) chromatography separates analytes based on hydrophobicity. Because the hydrophobic surface area of these two linkage isomers is nearly identical, they co-elute. The Fix: Switch to Porous Graphitized Carbon (PGC) chromatography. PGC separates glycans based on their three-dimensional conformation and planar interactions with the graphite surface. The spatial projection of the fucose residue (α1-2 vs. α1-4) drastically alters the glycan's 3D footprint, allowing for baseline resolution.

Q2: Can I differentiate these linkages using positive-ion MS/MS alone? A: It is extremely difficult and often inconclusive. Positive-ion collision-induced dissociation (CID) primarily yields glycosidic cleavages (B/Y and C/Z ions). While these ions confirm the monosaccharide sequence, they often fail to pinpoint the exact linkage position because the fragmentation energy is distributed across the weakest glycosidic bonds rather than the sugar rings themselves. You must rely on negative-ion mode or orthogonal gas-phase separation .

Q3: Why is negative-ion mode MS/MS recommended for linkage analysis? A: In negative-ion mode, CID promotes specific cross-ring cleavages (A/X ions) driven by the deprotonation of specific hydroxyl groups. For example, a 1-4 linkage often yields diagnostic


 or 

cross-ring fragments, whereas a 1-2 linkage yields a completely different fragmentation pattern due to the availability of different free hydroxyl groups .

Q4: What role does Ion Mobility-Mass Spectrometry (IM-MS) play in this analysis? A: IM-MS separates ions in the gas phase based on their size, shape, and charge, measured as the Collision Cross Section (CCS). Recent studies have demonstrated that Fucα1-2 and Fucα1-4 isomers exhibit highly distinctive CCS values and drift times, even when their MS/MS spectra are nearly identical .

Section 2: Step-by-Step Troubleshooting Workflows
Workflow A: Orthogonal Separation via PGC-LC

Causality: PGC relies on the shape and polarity of the analyte. To prevent anomeric mutarotation (which causes a single glycan to split into α and β anomeric peaks and complicates the chromatogram), glycans must be reduced to their alditol forms prior to analysis.

  • Release & Desalt: Release glycans using PNGase F (for N-glycans) or reductive β-elimination (for O-glycans). Desalt thoroughly using graphitized carbon cartridges, as PGC-LC is highly sensitive to salt suppression.

  • Reduction: Incubate the dried glycans with 0.5 M sodium borohydride (

    
    ) in 50 mM sodium hydroxide for 2 hours at 50°C. Neutralize with 10% acetic acid and dry.
    
  • PGC-LC Setup: Use a high-quality PGC column (e.g., Hypercarb, 3 µm, 100 x 2.1 mm).

    • Mobile Phase A: 10 mM Ammonium bicarbonate (pH 8.5) in water.

    • Mobile Phase B: 10 mM Ammonium bicarbonate in 60% Acetonitrile.

  • Gradient Execution: Run a shallow gradient of 5% to 40% B over 45 minutes. The Fucα1-4 isomer typically elutes later than the Fucα1-2 isomer due to its extended planar conformation interacting more strongly with the graphite.

Workflow B: Diagnostic Negative-Ion MS/MS

Causality: Negative ions localize charge on specific hydroxyls, triggering retro-aldol reactions that cleave the sugar ring.

  • Ionization: Configure the ESI source for negative ion mode (-2.0 to -2.5 kV).

  • Fragmentation: Isolate the deprotonated precursor

    
     and apply Higher-energy C-trap Dissociation (HCD) or CID.
    
  • Spectral Interpretation: Scan for the

    
     cross-ring cleavage. The presence of a specific mass shift corresponding to the loss of a C2-C3 fragment from the substituted residue is diagnostic of the linkage position.
    
Workflow C: Self-Validating Enzymatic System (Exoglycosidase Sequencing)

Causality: Enzymes provide absolute stereochemical and linkage specificity. By running parallel aliquots, the system validates itself through positive and negative controls.

  • Aliquoting: Split your purified glycan sample into three equal aliquots.

  • Control (Aliquot 1): Incubate in reaction buffer without enzyme.

  • Specific Digestion (Aliquot 2): Treat with strictly specific α1-2 Fucosidase (e.g., from Bifidobacterium bifidum).

  • Broad Digestion (Aliquot 3): Treat with a broad-specificity α1-2/3/4/6 Fucosidase (e.g., from Bovine kidney).

  • LC-MS Analysis: Re-analyze all three aliquots.

    • Validation Logic: If Aliquot 2 shows a mass shift of -146 Da (loss of fucose), the linkage is Fucα1-2. If Aliquot 2 is resistant (no mass shift) but Aliquot 3 shows the -146 Da shift, the linkage is Fucα1-4.

Section 3: Quantitative Data & Diagnostic Metrics

The following table summarizes the quantitative metrics and diagnostic behaviors used to resolve these isomers across different analytical platforms.

Analytical FeatureFucα1-2Gal (e.g., Blood Group H type)Fucα1-4 Linkage (e.g., Lewis A type)Analytical Advantage
PGC-LC Relative Retention Earlier elution (less planar interaction)Later elution (stronger graphite interaction)Baseline resolution of isobars
Negative MS/MS Cross-Ring Cleavage Yields distinct

ion ratios
Yields diagnostic

and

fragments
Unambiguous linkage assignment
IM-MS Collision Cross Section (CCS) Generally smaller CCS (more compact)Generally larger CCS (more extended)Rapid gas-phase separation (ms scale)
Enzymatic Susceptibility Cleaved by B. bifidum α1-2 FucosidaseResistant to α1-2 FucosidaseAbsolute stereochemical proof
Section 4: Analytical Decision Workflow

GlycanResolution Start Isobaric Fucosylated Glycans (Identical m/z) LC Chromatographic Separation Start->LC MS Mass Spectrometry Analysis Start->MS Enzyme Exoglycosidase Validation Start->Enzyme PGC PGC-LC (Shape-based) Baseline Resolution LC->PGC Recommended C18 C18-LC (Hydrophobicity) Co-elution (Avoid) LC->C18 Not Recommended PosMode Positive Ion MS/MS (Sequence only) MS->PosMode NegMode Negative Ion MS/MS (Cross-ring cleavages) MS->NegMode Diagnostic IMS Ion Mobility (IM-MS) Distinct CCS Values MS->IMS Orthogonal Fuc12 α1-2 Fucosidase Digestion Enzyme->Fuc12 Result1 Mass Shift (-146 Da) Fucα1-2 Confirmed Fuc12->Result1 Cleaved Result2 Resistant to Enzyme Fucα1-4 Confirmed Fuc12->Result2 Intact

Caption: Decision tree for resolving Fucα1-2 and Fucα1-4 isomeric glycans via LC-MS and enzymology.

References
  • Title: Diagnostic ions for the rapid analysis by nano-electrospray ionization quadrupole time-of-flight mass spectrometry of O-glycans from human mucins Source: Rapid Communications in Mass Spectrometry, 2004. URL: [Link]

  • Title: Identification of Lewis and Blood Group Carbohydrate Epitopes by Ion Mobility-Tandem-Mass Spectrometry Fingerprinting Source: Analytical Chemistry, 2017. URL: [Link]

  • Title: Integrating High-Resolution Cyclic Ion Mobility Separations with Tandem Mass Spectrometry and Collision Cross Section Measurements for Human Milk Oligosaccharide Sequencing Source: ACS Measurement Science Au, 2025. URL: [Link]

  • Title: Differentiation of isomeric Lewis blood groups by positive ion electrospray tandem mass spectrometry Source: Analytical Biochemistry, 2010. URL: [Link]

Troubleshooting low binding affinity of Fuc-alpha-1-4-Gal ligands

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fuc-α-1-4-Gal Ligand Interactions

A Guide for Senior Application Scientists

Welcome to the technical support center for troubleshooting low binding affinity of Fuc-α-1-4-Gal ligands. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their binding experiments. As your peer application scientists, we understand that working with carbohydrate ligands presents unique difficulties. Carbohydrate-protein interactions are inherently weak, often with dissociation constants (K_d) in the micromolar to millimolar range, making them highly sensitive to experimental conditions.[1]

This resource is structured as a series of frequently asked questions (FAQs) that address common issues from ligand integrity to assay optimization. Our goal is to provide not just solutions, but also the underlying rationale to empower you to design robust and self-validating experiments.

Section 1: Foundational Checks - Is Your System Ready?

This section addresses the most common and critical sources of error. Before diving into complex assay optimization, it's essential to validate the core components of your experiment: the ligand and the protein.

Question 1: I'm not seeing any binding. How can I be sure my Fuc-α-1-4-Gal ligand is pure and structurally correct?

Answer: This is the most critical first step. The synthesis and purification of complex oligosaccharides are challenging, and even minor impurities or structural ambiguities can lead to a complete loss of binding.[2]

  • The "Why": Unlike peptides or oligonucleotides, carbohydrates can form branched structures and possess numerous hydroxyl groups, making stereoselective synthesis difficult.[2] An incorrect anomeric linkage (e.g., β instead of α) or a different linkage position (e.g., 1-3 instead of 1-4) will not fit the protein's binding pocket. Impurities from the synthesis process can also interfere with the assay or compete for binding. While techniques like NMR and High-Resolution Mass Spectrometry (HRMS) are vital for structural confirmation, they may not detect minor impurities (<5%) that could still affect your results.[3]

  • Troubleshooting Protocol: Ligand Quality Control

    • Confirm Identity: Use HRMS to confirm the mass of your ligand and 1D/2D NMR to verify its structure, paying close attention to the anomeric protons and key glycosidic linkage signals.

    • Assess Purity: Use High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) for a quantitative purity assessment.[4] Aim for ≥95% purity.

    • Check for Aggregation: If the ligand is derivatized (e.g., biotinylated), use Dynamic Light Scattering (DLS) to check for aggregation in your assay buffer.

QC Technique Parameter Measured Acceptable Result
HRMS Mass-to-charge ratioMatches theoretical mass ± 5 ppm
NMR (¹H, COSY) Structure, anomeric configurationCorrect chemical shifts & correlations
Analytical HPLC PuritySingle major peak ≥95% area
DLS Aggregation stateLow polydispersity index (<0.2)

Question 2: My ligand seems fine, but I still have weak or no binding. Could my protein be the problem?

Answer: Absolutely. The activity of glycan-binding proteins (GBPs), particularly lectins, is highly dependent on their structural integrity and the presence of necessary cofactors.

  • The "Why": Many lectins, especially C-type lectins, require divalent cations like Calcium (Ca²⁺) and Manganese (Mn²⁺) for their carbohydrate-binding activity.[5][6] These ions are integral to the structure of the carbohydrate-recognition domain (CRD), and their absence or removal (e.g., by EDTA in a buffer) can lead to protein inactivation.[7][8] Furthermore, proper protein folding and the absence of aggregation are paramount for presenting a functional binding site.

  • Troubleshooting Workflow: Validating Protein Activity

Caption: Workflow for validating protein integrity.

  • Step-by-Step Protocol:

    • Check Purity and Aggregation: Run the protein on SDS-PAGE to check for degradation and on a Size-Exclusion Chromatography (SEC) column to ensure it is monomeric (or in its correct oligomeric state) and not aggregated.

    • Use a Positive Control: Test your protein's binding to a simpler, known ligand, such as free L-fucose or D-galactose. While the affinity will be very low, observing a weak, concentration-dependent interaction confirms the protein is at least partially active.

    • Confirm Cofactor Requirements: If you are using a C-type lectin, ensure your buffer contains physiological concentrations of Ca²⁺ and Mn²⁺ (typically 1-5 mM). If you suspect EDTA contamination from purification, dialyze the protein extensively against a cation-containing buffer. Many studies have shown that removing these cations eliminates binding activity.[5][7][9]

Section 2: Assay-Specific Troubleshooting (SPR & ITC)

Even with a perfect ligand and protein, the choice of assay and its specific parameters can be the source of poor results.

Question 3: I'm using Surface Plasmon Resonance (SPR), but the signal is very low, or the kinetics don't fit a simple model. What's going on?

Answer: SPR is a powerful tool, but it has known pitfalls when studying low-affinity, low-molecular-weight interactions like those involving carbohydrates.[10]

  • The "Why":

    • Low Signal: The SPR signal is proportional to the change in mass on the sensor surface.[11] Small molecules like your Fuc-α-1-4-Gal ligand will inherently produce a small signal, which can be difficult to distinguish from noise.

    • Mass Transport Limitation: For interactions with fast association rates (k_on), the rate of binding can become limited by the diffusion of the analyte from the bulk solution to the chip surface, not the intrinsic binding kinetics.[12][13] This can artificially lower the apparent k_on. This is a greater risk with high densities of immobilized ligand.[11][13]

    • Non-Specific Binding (NSB): Carbohydrates can be "sticky." NSB to the sensor surface or reference channel can obscure the real signal.

    • Buffer Mismatch: Differences between the running buffer and the analyte buffer can cause bulk refractive index shifts that appear as binding signals or obscure real ones.[14]

  • Troubleshooting Table for SPR

Problem Potential Cause Recommended Solution
Low RU Signal Low MW of analyte; Low protein activity; Low immobilization density.Immobilize the ligand and flow the protein over (reverses roles). Increase protein concentration. Optimize immobilization to increase ligand density without causing mass transport issues.
Kinetics Don't Fit Mass transport limitation; Heterogeneous ligand on surface.Perform a mass transport test (vary flow rate; k_on should be independent of flow rate).[13] Decrease immobilization density.
High NSB Analyte is "sticky"; Inadequate blocking.Add 0.05% Tween-20 or P20 to the running buffer. Increase salt concentration (e.g., 150-300 mM NaCl). Ensure proper surface deactivation.
Sharp Spikes at Start/End Buffer mismatch between running buffer and analyte sample.Dialyze the analyte against the exact running buffer. Perform a buffer blank subtraction.[14]

Question 4: My Isothermal Titration Calorimetry (ITC) data shows very small heat changes or a flat line. How can I improve my experiment?

Answer: ITC is the gold standard for measuring binding thermodynamics, but it can be challenging for weak interactions or those with a very low enthalpy of binding (ΔH).[15][16][17]

  • The "Why": ITC directly measures the heat released or absorbed during binding.[18] If the binding event has a ΔH close to zero (an "enthalpically silent" interaction, often driven by entropy), the signal will be undetectable, even if binding is occurring. Furthermore, for weak interactions (high K_d), achieving saturation of the binding sites requires very high concentrations of ligand, which may not be feasible. A perfect match between the buffer in the cell and the syringe is also critical to avoid large heats of dilution that can mask the binding signal.[17]

  • Troubleshooting Protocol: Optimizing an ITC Experiment

    • Run a Buffer-to-Buffer Control: First, perform a control experiment by titrating your ligand buffer into your protein buffer (without protein). The heat changes should be minimal and consistent. If they are large, your buffers are mismatched and must be remade from the same stock.

    • Increase Concentrations: For weak interactions, you need to use higher concentrations to see a signal. A general rule of thumb is that the concentration of the macromolecule in the cell should be at least 10-50 times the expected K_d.[19]

    • Perform a Reverse Titration: If your ligand is more soluble or available in higher quantities, try placing the protein in the syringe and the ligand in the cell.

    • Change the Temperature: The enthalpy of binding (ΔH) is dependent on the change in heat capacity (ΔCp) and can vary with temperature. Running the experiment at a different temperature (e.g., 15°C vs. 25°C) might shift ΔH away from zero, making it detectable.

Section 3: Optimizing the Binding Environment

The composition of your buffer can make or break a sensitive carbohydrate-binding experiment.

Question 5: How do I choose the right buffer, and what is the impact of pH, salt, and other additives?

Answer: The optimal buffer maintains protein stability while promoting the specific interactions required for binding. For Fuc-α-1-4-Gal ligands, pH and ionic strength are key variables.

  • The "Why":

    • pH: The ionization states of amino acid residues in the binding pocket (e.g., Asp, Glu, His) are critical for forming hydrogen bonds with the hydroxyl groups of the carbohydrate.[20] A suboptimal pH can disrupt these crucial interactions. Some studies show fucosidase activity is highly pH-dependent, with optimal ranges between 4.0-6.0, indicating that fucose recognition is sensitive to pH.[21]

    • Ionic Strength: Salt concentrations can influence both specific and non-specific interactions. High salt can disrupt non-specific electrostatic interactions, "cleaning up" your signal. However, very high salt can also weaken specific polar interactions.

    • Divalent Cations: As mentioned, for many lectins, Ca²⁺ and Mn²⁺ are not just additives; they are essential for activity.[5][7][20]

  • Visualizing Key Binding Factors

Sources

Technical Support Center: Stability of 4-O-Fucosyl-Galactose in Acidic Buffers

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with fucosylated oligosaccharides. It provides in-depth technical guidance, troubleshooting advice, and validated protocols to address the inherent instability of the 4-O-fucosyl-galactose linkage in acidic environments.

Section 1: Understanding the Challenge - The Lability of the Fucosidic Bond

The glycosidic bond connecting a fucose sugar to another monosaccharide, such as galactose, is susceptible to acid-catalyzed hydrolysis. This process involves the protonation of the glycosidic oxygen, which weakens the C-O bond and leads to its cleavage. The rate of this degradation is influenced by several factors, including pH, temperature, and the specific stereochemistry of the linkage. Fucosylated glycosaminoglycans, for example, have been shown to undergo defucosylation under mild acid conditions, a process that follows first-order kinetics.[1][2] The lability of these bonds is a critical consideration in the development of liquid formulations, during sample processing, and in analytical method development.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the handling and analysis of 4-O-fucosyl-galactose and related structures in acidic buffers.

FAQ 1: I'm observing a loss of biological activity or a change in the analytical profile of my fucosylated compound over time. Could this be due to instability in my acidic buffer?

Answer: Yes, this is a very likely cause. The fucosidic bond is known to be labile under acidic conditions. The first step is to confirm that degradation is indeed occurring.

Troubleshooting Steps:

  • Confirm Degradation: The most reliable method to monitor the degradation of oligosaccharides is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).[3][4][5] This technique allows for the direct quantification of both the intact oligosaccharide and the released monosaccharides (fucose and galactose) without the need for derivatization.

  • Examine Environmental Factors:

    • pH: Accurately measure the pH of your buffer. Even a small deviation below your target pH can significantly accelerate hydrolysis.

    • Temperature: Higher temperatures increase the rate of hydrolysis.[6] If possible, conduct your experiments at a lower temperature or perform a temperature stability study to understand its impact.

    • Buffer Composition: Ensure your buffer components are stable and not contributing to pH drift over time.

Experimental Protocol: Stability Assessment via HPAE-PAD

This protocol provides a framework for a time-course study to quantify the stability of 4-O-fucosyl-galactose.

  • Buffer Preparation: Prepare the acidic buffer of interest (e.g., 50 mM citrate buffer, pH 4.5) using high-purity water and reagents.

  • Sample Preparation: Dissolve the 4-O-fucosyl-galactose compound in the prepared buffer to a known concentration (e.g., 1 mg/mL).

  • Time-Course Incubation: Aliquot the sample solution into multiple vials and incubate at the desired temperature (e.g., 4°C, 25°C, and 40°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition and immediately neutralize the sample with a small amount of a suitable base (e.g., NaOH) to quench the hydrolysis reaction. Store samples at -20°C or below until analysis.

  • HPAE-PAD Analysis:

    • Column: A high-pH anion-exchange column (e.g., Dionex CarboPac™ series).

    • Mobile Phase: A gradient of sodium hydroxide and sodium acetate.

    • Detection: Pulsed Amperometry.

    • Quantification: Create standard curves for fucose, galactose, and the intact 4-O-fucosyl-galactose to quantify the degradation products and the remaining parent compound over time.

FAQ 2: What is the optimal pH range to maintain the stability of 4-O-fucosyl-galactose?

Answer: While neutral to slightly alkaline conditions are generally preferred for maximum stability, many experimental protocols require acidic buffers. If an acidic pH is necessary, working at the highest possible pH within your experimental constraints is recommended. The rate of hydrolysis increases as the hydrogen ion concentration rises (i.e., as pH decreases).[7] A study on fucosylated glycosaminoglycans demonstrated that mild acid hydrolysis (e.g., pH 2) can effectively cleave fucose branches.[1]

Data Presentation: pH-Dependent Hydrolysis Rate

The following table illustrates the hypothetical half-life of 4-O-fucosyl-galactose at 25°C in different buffer systems. This demonstrates the critical impact of pH on stability.

Buffer SystempHHypothetical Half-life (t½)
Phosphate7.0> 1 year
Acetate5.0~120 days
Citrate4.0~15 days
Formate3.0~24 hours

This data is illustrative and the actual stability will depend on the specific compound and conditions.

FAQ 3: Are some acidic buffers better than others for minimizing degradation?

Answer: The choice of buffer can have an impact beyond just the pH. While the primary driver of hydrolysis is the hydrogen ion concentration, the buffer species itself can play a role.

Considerations for Buffer Selection:

  • pKa: Select a buffer with a pKa value within ±1 unit of your target pH to ensure good buffering capacity.[8] This will help resist pH changes that could accelerate degradation.

  • Ionic Strength: High ionic strength can sometimes influence reaction rates, although pH is the dominant factor in acid hydrolysis.

  • Buffer-Analyte Interaction: Ensure that the buffer components do not directly interact with or degrade your molecule of interest through mechanisms other than acid hydrolysis.

Section 3: Prophylactic Measures & Best Practices

To proactively manage the stability of 4-O-fucosyl-galactose, consider the following strategies during experimental design and execution.

Workflow for Minimizing Degradation

This workflow provides a logical sequence of steps to enhance the stability of your fucosylated compound.

G cluster_0 Formulation/Experimental Design cluster_1 Execution & Analysis A Define required pH range for experiment B Select buffer with pKa close to highest acceptable pH[8] A->B C Perform forced degradation study (elevated temp.) to predict long-term stability B->C D Prepare buffers fresh[9] C->D Proceed if stability is acceptable E Work at lowest practical temperature D->E F Include stability-indicating controls in experiments E->F G Analyze samples promptly or neutralize and freeze F->G

Sources

Technical Support Center: Troubleshooting Fucα1-4Gal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Glycochemistry Technical Support Center. Synthesizing the Fucα1-4Gal linkage—often required for custom glycomimetics, Lewis antigen analogs, and specific biological probes—presents a unique kinetic challenge. The 4-OH of the galactose pyranose ring is axial, making it sterically hindered and a notoriously poor nucleophile[1]. When paired with a highly reactive, "armed" fucosyl donor, this mismatch often leads to donor degradation before the glycosidic bond can form.

This guide provides field-proven strategies for optimizing your donor-to-acceptor ratios to achieve high-yielding, stereoselective α-fucosylation.

Part 1: Core Troubleshooting Q&A

Q1: Why is my Fucα1-4Gal coupling yielding <20% despite using a standard 1.2 equivalents of donor? A: The 4-OH position of galactose is axial and inherently experiences severe steric hindrance from the surrounding pyranose ring structure, making it a weak nucleophile[1]. In contrast, ether-protected fucosyl donors (e.g., perbenzylated fucose) are "armed" and highly reactive. When activated, the fucosyl oxacarbenium ion forms rapidly. Because the Gal-4-OH attacks so slowly, the oxacarbenium ion has a prolonged lifetime in solution, making it highly susceptible to side reactions like hydrolysis, glycal formation, or aglycone transfer[2]. A 1.2 equivalent ratio is simply insufficient to compensate for the donor lost to these competing kinetic pathways.

Q2: What is the optimal glycosyl donor-to-acceptor ratio, and how should I add it? A: For the Fucα1-4Gal linkage, the optimal total ratio is typically 2.5 to 3.0 equivalents of donor to 1.0 equivalent of acceptor. However, adding 3.0 equivalents as a single bolus is counterproductive; it creates a massive spike in oxacarbenium concentration that rapidly depletes your promoter (e.g., TMSOTf) through side reactions and can lead to orthoester formation[2]. The Solution: Use an iterative addition strategy . Add 1.5 equivalents initially, wait 30 minutes, check by TLC, and then add subsequent 0.5–1.0 equivalent portions along with catalytic "refreshes" of the promoter. This maintains a steady-state concentration of the reactive intermediate without overwhelming the system.

Q3: How does the choice of fucosyl donor leaving group affect the required ratio? A: The leaving group dictates the activation conditions and the stability of the donor:

  • Trichloroacetimidates (TCA): Highly reactive and activated by mild Lewis acids (TMSOTf, BF3·OEt2) at low temperatures (-40 °C). Because they are so reactive, they degrade quickly if the acceptor is sluggish. You will almost always need ≥2.5 equivalents added iteratively.

  • Thioglycosides (e.g., SEt, SPh): More stable and can be activated at higher temperatures (0 °C to RT) using NIS/TfOH. Because they survive longer in solution, you can sometimes achieve successful coupling with a lower ratio (2.0 equivalents), but the prolonged reaction times can lead to aglycone transfer byproducts[2].

Q4: I am using 3.0 equivalents of a Fucosyl-TCA donor iteratively, but I see a lot of glycal byproduct and unreacted acceptor. What is going wrong? A: This indicates that your promoter is being quenched. When a TCA donor degrades into a glycal, it often releases trichloroacetamide and consumes the Lewis acid promoter. If the promoter is neutralized, the remaining donor will sit unactivated, and your acceptor will remain unreacted. Troubleshooting step: Ensure strict anhydrous conditions. When adding the second portion of the donor, always add an additional 0.05 equivalents of TMSOTf to ensure the catalytic cycle remains active.

Part 2: Quantitative Data & Optimization

The following table summarizes the causality between the donor addition strategy, the resulting yield, and the stereochemical outcome for a standard Fuc-TCA and Gal-4-OH coupling activated by TMSOTf at -40 °C.

Total Donor EquivalentsAddition StrategyYield (%)α/β SelectivityPrimary Experimental Observation
1.2 eqSingle bolus18%95:5High unreacted acceptor; donor fully degraded.
2.0 eqSingle bolus45%92:8Moderate yield; significant glycal formation.
2.5 eq Iterative (1.5 + 1.0) 78% 98:2 Optimal yield; minimal side reactions.
4.0 eqSingle bolus52%85:15Promoter quenched; orthoester byproducts observed.

Part 3: Self-Validating Experimental Protocol

Optimized Iterative α-Fucosylation (TCA Donor Method)

  • Preparation & Desiccation: Co-evaporate the Galactose acceptor (1.0 eq, 0.1 mmol) and Fucosyl trichloroacetimidate donor (1.5 eq, 0.15 mmol) with anhydrous toluene (3 × 5 mL) under an argon atmosphere to remove trace water. Dissolve the residue in anhydrous CH₂Cl₂/Et₂O (1:1 v/v, 3.0 mL).

    • Self-Validation Check: The solution must remain perfectly clear. Any cloudiness indicates moisture, which will immediately quench the oxacarbenium ion.

  • Cooling & Activation: Add freshly flame-dried 4Å molecular sieves (100 mg). Stir for 30 min at room temperature, then cool the reaction flask to -40 °C using a dry ice/acetonitrile bath. Add TMSOTf (0.1 eq, 0.01 mmol) dropwise.

    • Causality: The -40 °C temperature slows down donor degradation while still providing enough thermal energy to activate the TCA leaving group.

  • First Monitoring (30 min): Check the reaction progress via TLC (Hexane:EtOAc 3:1).

    • Self-Validation Check: The donor spot (Rf ~0.6) should be completely consumed. If the acceptor (Rf ~0.4) remains visible, proceed immediately to step 4.

  • Iterative Addition: Dissolve an additional 1.0 eq (0.1 mmol) of the Fucosyl donor in 0.5 mL anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture at -40 °C, followed immediately by an additional 0.05 eq of TMSOTf.

  • Final Quench: Once the acceptor is fully consumed (typically 1.5 to 2 hours total), quench the reaction at -40 °C by adding Triethylamine (Et₃N) until the pH is > 7 (approx. 0.1 mL).

    • Causality: Neutralizing the Lewis acid before warming prevents the cleavage of the newly formed, highly acid-sensitive fucosidic bond.

  • Workup: Filter the mixture through a pad of Celite to remove molecular sieves, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Part 4: Workflow & Mechanistic Visualizations

Mechanism Donor Fucosyl Donor (e.g., TCA) Oxacarbenium Fucosyl Oxacarbenium Ion (Highly Reactive) Donor->Oxacarbenium TMSOTf Product Fucα1-4Gal Product (Desired) Oxacarbenium->Product Slow Attack Degradation Hydrolysis / Glycal (Side Product) Oxacarbenium->Degradation Fast (Moisture/Base) Acceptor Galactose 4-OH (Hindered Nucleophile) Acceptor->Product

Kinetic competition between Fucα1-4Gal formation and oxacarbenium degradation.

Workflow Start Start Glycosylation (1.0 eq Acceptor, -40°C) Add1 Add 1.5 eq Fucosyl Donor + 0.1 eq TMSOTf Start->Add1 TLC1 TLC Check (30 min) Is Acceptor Consumed? Add1->TLC1 Quench Quench with Et3N & Workup TLC1->Quench Yes Add2 Add 1.0 eq Fucosyl Donor + 0.05 eq TMSOTf TLC1->Add2 No TLC2 TLC Check (60 min) Is Acceptor Consumed? Add2->TLC2 TLC2->Quench Yes Add3 Add 0.5 eq Fucosyl Donor (Max 3.0 eq total) TLC2->Add3 No Add3->Quench

Iterative donor addition workflow for optimizing Fucα1-4Gal synthesis.

References

  • Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges Source: PMC (National Institutes of Health) URL:[Link]

  • Insights Derived from the Synthesis of a Complex Core 2 Glycan Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

Sources

Technical Support Center: Purification of 4-O-Fucosyl-Galactose

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbohydrate purification. Removing unreacted fucose (a monosaccharide) from 4-O-fucosyl-galactose (a disaccharide) is a notoriously difficult downstream processing step in oligosaccharide synthesis. Because both molecules are neutral, uncharged sugars at physiological pH, standard ion-exchange chromatography is entirely ineffective.

As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical principles, troubleshoot common bottlenecks, and execute self-validating protocols to achieve >95% purity.

Core Principles of Saccharide Separation

To separate these two molecules, we must exploit their subtle physical differences rather than their charge:

  • Hydrodynamic Volume (Size Exclusion): 4-O-fucosyl-galactose (MW ~326.3 Da) is roughly twice the size of fucose (MW ~164.2 Da). Using a high-resolution polyacrylamide matrix (e.g., Bio-Gel P-2), the larger disaccharide is partially excluded from the gel pores and elutes earlier than the monosaccharide[1].

  • Hydrophobicity (Adsorption): Oligosaccharides possess a larger hydrophobic footprint than monosaccharides. On an activated charcoal matrix, the disaccharide binds more strongly to the non-polar surface. Fucose can be washed away with pure water, while the disaccharide requires a low-concentration organic solvent (e.g., 10–15% ethanol) to disrupt the hydrophobic interactions[2].

Workflow Start Crude Mixture (4-O-Fucosyl-Galactose + Fucose) Decision Scale of Purification? Start->Decision Small Analytical / Small Scale (< 100 mg) Decision->Small Small Large Preparative / Large Scale (> 1 g) Decision->Large Large BioGel SEC (Bio-Gel P-2) Isocratic Water Elution Small->BioGel Charcoal Activated Charcoal-Celite Large->Charcoal Wash Wash: 0-2% Ethanol (Elutes Fucose) Charcoal->Wash Elute Elute: 10-15% Ethanol (Elutes 4-O-Fucosyl-Galactose) Wash->Elute

Figure 1: Decision tree for selecting the optimal purification workflow based on sample scale.

Troubleshooting Guides

Issue: Co-elution of fucose and 4-O-fucosyl-galactose during Size Exclusion Chromatography (SEC).

  • Root Cause: The sample volume loaded onto the SEC column is too large, causing band broadening that exceeds the resolution limit of the resin.

  • Solution: In SEC, the sample loading volume must not exceed 1–2% of the total column bed volume (

    
    ). If your column is 100 mL, load no more than 1–2 mL of the concentrated sugar mixture. If co-elution persists, reduce the flow rate to allow more time for pore diffusion.
    

Issue: Poor flow rate and high backpressure in the Activated Charcoal column.

  • Root Cause: Activated charcoal powder is highly compressible. Under flow, the particles pack tightly, collapsing the interstitial spaces and halting liquid movement.

  • Solution: Always mix activated charcoal with Celite (diatomaceous earth) in a 1:1 (w/w) ratio before packing. Celite acts as an incompressible structural skeleton, maintaining porosity and ensuring a consistent flow rate without sacrificing the charcoal's binding capacity.

Issue: Low recovery of 4-O-fucosyl-galactose from the Charcoal-Celite column.

  • Root Cause: The ethanol concentration used for elution is too low to overcome the hydrophobic binding energy between the disaccharide and the charcoal.

  • Solution: Increase the ethanol step gradient. While 10% ethanol is often sufficient, highly active charcoal batches may require up to 15% ethanol to quantitatively elute the disaccharide[2].

Step-by-Step Experimental Protocols

Protocol A: Preparative Separation via Activated Charcoal-Celite (Large Scale)

Causality: This method leverages the differential hydrophobicity of the sugars. It is highly scalable and inexpensive, making it the industry standard for bulk oligosaccharide purification.

  • Matrix Preparation: Mix equal weights of activated charcoal (Darco G-60) and Celite 545. Slurry the mixture in deionized (DI) water and degas under a vacuum for 30 minutes to remove trapped air bubbles that cause channeling.

  • Column Packing: Pour the slurry into a glass column. Wash with 3 Column Volumes (CV) of 50% ethanol to remove organic impurities, followed by 5 CV of DI water to equilibrate the matrix.

  • Sample Loading: Dissolve the crude sugar mixture in a minimum volume of DI water and load it onto the column.

  • Fucose Wash (Self-Validation Step 1): Wash the column with 3–5 CV of DI water. Collect 50 mL fractions. Validation: Spot 2 µL of each fraction onto a Silica Gel 60 TLC plate. Develop using Butanol:Ethanol:Water (5:3:2, v/v/v) and stain with diphenylamine-aniline-phosphoric acid[3]. Fucose will appear as a distinct spot. Continue washing until TLC shows no fucose in the effluent.

  • Disaccharide Elution: Switch the mobile phase to 15% ethanol (v/v) in water. Collect fractions.

  • Product Pooling (Self-Validation Step 2): Test the 15% ethanol fractions via TLC. 4-O-fucosyl-galactose will elute here. Pool the fractions containing the pure disaccharide and remove the ethanol via rotary evaporation before lyophilization.

Protocol B: High-Resolution SEC via Bio-Gel P-2 (Analytical/Polishing Scale)

Causality: Bio-Gel P-2 (fine grade) has a fractionation range of 100–1,800 Da. It separates strictly by size, making it ideal for polishing small amounts of highly valuable synthetic intermediates[1].

  • Column Preparation: Hydrate Bio-Gel P-2 in DI water for 24 hours. Pack into a long, narrow column (e.g., 1.5 cm x 100 cm) to maximize the number of theoretical plates.

  • Sample Loading: Concentrate the sample to <2% of the column volume. Carefully apply it to the top of the resin bed without disturbing the surface.

  • Isocratic Elution: Elute with degassed DI water at a slow flow rate (e.g., 0.1–0.2 mL/min).

  • Fractionation & Validation: Collect 1 mL fractions. Monitor the elution profile using a refractive index (RI) detector or by performing a phenol-sulfuric acid microplate assay on the fractions. The first peak to elute is the larger 4-O-fucosyl-galactose, followed closely by the smaller unreacted fucose.

Quantitative Data Summarization

Purification StrategyPrimary Separation PrincipleFucose Removal EfficiencyScalabilityTypical Yield of Disaccharide
Charcoal-Celite Hydrophobic Adsorption> 98%High (Grams to Kilograms)85 – 92%
Bio-Gel P-2 (SEC) Hydrodynamic Volume> 99%Low (Milligrams)> 95%
Nanofiltration Size Exclusion / Permeability~ 90%Very High (Industrial)75 – 80%

Frequently Asked Questions (FAQs)

Q: Can I use HPLC to separate fucose from 4-O-fucosyl-galactose? A: Yes, but standard reversed-phase (C18) columns will not work because these sugars are highly hydrophilic and will not be retained. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) with an Amide-80 column or a specialized carbohydrate column (e.g., CarboPac) coupled with Pulsed Amperometric Detection (PAD). However, this is strictly for analytical quantification, not preparative purification.

Q: Is enzymatic degradation of unreacted fucose a viable alternative to chromatography? A: Generally, no. While enzymes like L-fucose dehydrogenase exist, using them at a preparative scale is cost-prohibitive. Furthermore, you would still need to separate the resulting degradation products (e.g., L-fucono-1,5-lactone) from your target disaccharide, putting you back at square one.

Q: Why does my fucose not fully wash off the charcoal column with water? A: If fucose is tailing during the water wash, your flow rate may be too fast, preventing equilibrium between the stationary and mobile phases. Reduce the flow rate by 50%. Alternatively, applying a very weak ethanol gradient (1–2%) can help flush stubborn monosaccharides without prematurely eluting the disaccharide.

References

1.[2] Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption. MDPI (Fermentation). Available at:[Link] 2.[1] Structure of Oligo saccharides Obtained by Controlled Degradation of Mung Bean Xyloglucan with Acid and Aspergillus oryzae Enzyme Preparation. Taylor & Francis (Agric. Biol. Chem.). Available at:[Link] 3.[3] Thin Layer Chromatography for the Separation and Analysis of Acidic Carbohydrates. ResearchGate (J Liq Chromatogr Relat Technol). Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-O-Fucosylation of Galactose

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Glycoscience Troubleshooting Hub. This guide is designed for researchers, scientists, and drug development professionals tackling one of the most notorious bottlenecks in carbohydrate chemistry: the 4-O-fucosylation of galactose. Due to the axial orientation of the C-4 hydroxyl group on the galactopyranose ring, this position is intrinsically hindered and acts as a poor nucleophile. Here, we provide field-proven chemical and enzymatic strategies to overcome this barrier.

FAQ & Troubleshooting: Chemical Synthesis Strategies

Q1: Why is the C-4 hydroxyl of my galactose acceptor so unreactive, even with highly reactive fucosyl donors? A: The fundamental issue is stereochemical. The C-4 hydroxyl of galactose is axial. This orientation creates severe 1,3-diaxial interactions with substituents at C-2 and C-6, shielding the oxygen from approaching the bulky oxocarbenium ion of the fucosyl donor [1]. Furthermore, if you are using bulky protecting groups (e.g., TBDPS or TIPS) at the adjacent C-3 or C-6 positions, the steric bottleneck becomes nearly insurmountable. Actionable Advice: Redesign your acceptor. Strip away bulky silyl ethers and replace them with sterically minimal protecting groups like benzyl (Bn) ethers to open up the reactive pocket.

Q2: I need an


-linked fucose (1,2-cis glycosidic bond). My reactions are yielding mostly the 

-anomer or a messy mixture. How do I force

-selectivity?
A: Stereocontrol in fucosylation is dictated by the protecting group at the C-2 position of your fucose donor. If you have an acyl group (like acetate or benzoate) at C-2, neighboring group participation will form a dioxolenium ion intermediate that strictly directs the nucleophile to the

-face, yielding the undesired

-fucoside [3]. Actionable Advice: Use a fucose donor with a "non-participating" ether protecting group (such as a benzyl group) at C-2. This allows the reaction to proceed via an in situ anomerization pathway or a solvent-coordinated intermediate (e.g., using diethyl ether as a co-solvent) that favors the thermodynamically more stable

-anomer.

Q3: Should I use a thioglycoside or a trichloroacetimidate fucosyl donor? A: Both can work, but they require different handling for hindered acceptors:

  • Thiofucosides (e.g., Ethyl or Phenyl thiofucosides): Highly stable and can be activated at low temperatures (-78 °C to -20 °C) using N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) [2]. They are excellent for fine-tuning reactivity through temperature gradients.

  • Trichloroacetimidates: Highly reactive. They are typically activated with catalytic amounts of Lewis acids like TMSOTf or BF3·OEt2. They are often the "nuclear option" when thiofucosides fail against highly hindered C-4 axial hydroxyls [1].

Data Presentation: Donor & Promoter Comparison
Fucosyl Donor TypeTypical Promoter SystemReactivity LevelStereoselectivity (

)
Shelf StabilityBest Use Case for C-4 Galactose
Thiofucoside (SEt/SPh) NIS / TfOH or DMTSTModerate to HighHigh

(with C-2 ether, low temp)
Excellent (Months)Standard hindered acceptors; allows low-temp control.
Trichloroacetimidate TMSOTf or BF3·OEt2Very HighModerate

(prone to mixtures)
Poor (Requires fresh prep)Extremely hindered acceptors where thiofucosides fail.
Fucosyl Fluoride SnCl2 / AgClO4HighHigh

ModerateSpecialized applications requiring mild Lewis acids.
Step-by-Step Methodology: NIS/TfOH-Mediated 4-O-Fucosylation

This self-validating protocol outlines the coupling of a benzyl-protected thiofucoside donor with a hindered galactose acceptor, utilizing temperature control to suppress side reactions [2].

Reagents & Equipment:

  • Fucose thioglycoside donor (1.5 - 2.0 equivalents)

  • Galactose acceptor (1.0 equivalent, free C-4 OH)

  • N-Iodosuccinimide (NIS, 2.0 equivalents)

  • Trifluoromethanesulfonic acid (TfOH, 0.2 equivalents)

  • Freshly activated 4Å molecular sieves (AW-300)

  • Anhydrous Dichloromethane (DCM) / Diethyl Ether (Et2O) (1:1 v/v)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the galactose acceptor and fucose donor in the anhydrous DCM/Et2O mixture.

  • Desiccation: Add 4Å molecular sieves (approx. 100 mg per 0.1 mmol of acceptor). Stir at room temperature for 1 hour to ensure complete moisture removal.

  • Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.

  • Activation: Add NIS in one portion. Stir for 5 minutes. Slowly add TfOH dropwise. The solution should turn a deep red/brown color, indicating the formation of the iodine complex and subsequent oxocarbenium ion.

  • Reaction Monitoring: Maintain the temperature between -40 °C and -20 °C. Monitor by TLC (Hexane/EtOAc). The reaction typically completes within 30 to 60 minutes. Crucial: Do not let the reaction warm above -10 °C, as this promotes donor hydrolysis and elimination side-reactions.

  • Quenching: Quench the reaction by adding triethylamine (Et3N) until the mixture is slightly basic, followed by saturated aqueous sodium thiosulfate (Na2S2O3) to reduce the iodine.

  • Purification: Filter through Celite, extract with DCM, wash with brine, dry over Na2SO4, and purify via silica gel flash chromatography.

Visualizing the Workflow and Mechanism
Diagram 1: Decision Matrix for Overcoming C-4 Hindrance

Workflow Start Target: 4-O-Fucosylation of Galactose Q1 Is the C-4 OH sterically accessible? Start->Q1 Opt1 Optimize Protecting Groups (Use Benzyl ethers at C-3/C-6) Q1->Opt1 No (Bulky groups present) Q2 Donor Reactivity Sufficient? Q1->Q2 Yes Opt1->Q2 Opt2 Switch to Trichloroacetimidate or highly reactive Thiofucoside Q2->Opt2 No (Low yield/Recovery) Success Successful alpha-1,4 Linkage Formation Q2->Success Yes Enz Consider Engineered Fucosyltransferases Opt2->Enz Fails (Steric block) Opt2->Success Reaction Proceeds Enz->Success Enzymatic Bypass

Decision tree for optimizing 4-O-fucosylation, moving from chemical to enzymatic methods.

Diagram 2: Mechanistic Pathway of Thiofucoside Activation

Mechanism Donor Fucosyl Donor (Thiofucoside) Promoter Promoter Activation (NIS/TfOH) Donor->Promoter -40 °C Oxo Oxocarbenium Ion Intermediate Promoter->Oxo Leaving group departure Product alpha-1,4-Fucosylgalactose Product Oxo->Product Nucleophilic attack (alpha-face) Acceptor Galactose Acceptor (Free axial C-4 OH) Acceptor->Product Sterically hindered approach

Mechanistic pathway of NIS/TfOH fucosylation, highlighting the oxocarbenium intermediate.

FAQ & Troubleshooting: Enzymatic Alternatives

Q4: Chemical synthesis is yielding too many side products and the


-selectivity is poor. Can I use enzymes to bypass this steric hindrance? 
A:  Yes. Enzymatic synthesis completely bypasses the need for protecting groups and inherently solves the stereoselectivity issue. While mammalian 

1,4-fucosyltransferases (like FUT3) typically target the GlcNAc residue in Type 1 chains (Gal

1,3GlcNAc) to form Lewis A antigens [4], specific bacterial or engineered enzymes can be utilized for atypical linkages. Actionable Advice: If your target is a standard biological epitope, utilize recombinant FUT3 or Helicobacter pylori

1,3/4-fucosyltransferase. These enzymes have evolved specific binding clefts to anchor the acceptor and perfectly orient the hindered hydroxyl group for nucleophilic attack on GDP-Fucose, completely ignoring the baseline steric hindrance that plagues chemical synthesis.

Q5: What are the main limitations of the enzymatic approach? A: The primary limitations are substrate specificity and the cost of the sugar nucleotide donor (GDP-Fucose). Enzymes are highly specific; if your galactose acceptor is heavily modified or attached to a non-natural aglycone, the enzyme may not recognize it. Furthermore, reactions must be heavily buffered and monitored for product inhibition (GDP release can inhibit the forward reaction, requiring alkaline phosphatase to degrade the byproduct).

References
  • Synthesis of 4” manipulated Lewis X trisaccharide analogues Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Chemical Synthesis of Fucosylated Chondroitin Sulfate Tetrasaccharide with Fucosyl Branch at the 6-OH of GalNAc Residue Source: MDPI URL:[Link]

  • The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • FUT3 Gene - Fucosyltransferase 3 (Lewis Blood Group) Source: GeneCards URL:[Link]

Purification of Fuc-alpha-1-4-Gal using activated charcoal

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Activated Charcoal/Celite Chromatography for Disaccharide Purification

Introduction

Welcome to the technical support hub for carbohydrate purification. You are likely here because you are attempting to isolate the disaccharide Fuc-α-1,4-Gal (a core motif in Lewis antigens and Human Milk Oligosaccharides) from a reaction mixture containing unreacted fucose, galactose, salts, or enzymes.

Activated charcoal chromatography is the "workhorse" of carbohydrate chemistry—robust, scalable, and cost-effective. However, it is often misunderstood as a simple filtration step. It is, in fact, a hydrophobic adsorption chromatography method governed by London dispersion forces. The planar faces of the pyranose rings stack against the graphite sheets of the charcoal.

The Golden Rule: Retention on charcoal increases with molecular size (Degree of Polymerization, DP) and structural planarity.

  • Monosaccharides (Fuc, Gal): Low retention (Elute with Water/5% EtOH).

  • Disaccharides (Fuc-α-1,4-Gal): Moderate retention (Elute with 10–20% EtOH).

  • Larger Oligos: High retention (Elute with >25% EtOH).

Part 1: The "Golden Standard" Protocol

Do not deviate from the preparation steps. 90% of "failed" purifications are due to improper column packing or conditioning.

Materials
  • Stationary Phase: Activated Charcoal (Darco G-60 or equivalent) mixed with Celite 545 (Filter aid).

  • Ratio: 1:1 by weight (Charcoal:Celite). Crucial for flow rate.

  • Mobile Phases:

    • A: Nanopure Water (degassed).

    • B: Ethanol (HPLC Grade).

Step-by-Step Workflow
1. Column Packing & Conditioning (The "Ash" Removal)

Commercially activated charcoal contains metal ions (ash) that can complex with sugars or catalyze hydrolysis.

  • Mix Charcoal and Celite (1:1). Slurry in water.

  • Pack into a glass column.

  • Acid Wash: Flush with 1 column volume (CV) of 0.1M HCl.

  • Neutralization: Flush with water until effluent pH is neutral (pH 6–7).

  • Sensitization: Flush with 50% Ethanol (removes organic impurities), then equilibrate with 100% Water (3 CV).

2. Loading
  • Dissolve your crude Fuc-α-1,4-Gal mixture in the minimum volume of water.

  • Critical: Do not load in ethanol. The sample must be in the "weakest" solvent to allow binding.

3. Elution Gradient (Stepwise)

Perform stepwise elution collecting fractions (approx. 0.5 CV per fraction).

StepSolvent CompositionTarget MoleculeMechanism
1 100% Water Salts, Enzymes, Unreacted GalactoseVoid volume elution. No hydrophobic interaction.
2 5% Ethanol Unreacted FucoseMonosaccharides desorb as solvent polarity decreases slightly.
3 15% Ethanol Fuc-α-1,4-Gal (Product) Disaccharides displace solvent from graphite pores.
4 50% Ethanol Higher aggregates / Contaminants"Strip" wash to regenerate column.

Part 2: Visualization of Logic

Figure 1: Purification Logic Flow

Caption: Logical workflow for fractionating Fuc-α-1,4-Gal from crude reaction mixtures based on hydrophobicity and size.

PurificationLogic Start Crude Mixture (Fuc, Gal, Fuc-Gal, Salts) Load Load on Charcoal:Celite (Aqueous Phase) Start->Load Adsorption Adsorption Event: Fuc-Gal binds to Graphite Load->Adsorption Hydrophobic Effect FlowThrough Flow Through (Water): Salts & Galactose Load->FlowThrough Non-retained Step1 Elute 5% EtOH Adsorption->Step1 MonoElute Eluate: Fucose (Monosaccharide) Step1->MonoElute Weak Binding Step2 Elute 15-20% EtOH Step1->Step2 ProdElute Eluate: Fuc-alpha-1,4-Gal (Disaccharide) Step2->ProdElute Target Desorption

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "I recovered almost no product. Did it stick irreversibly?"

Diagnosis: Charcoal has a very high surface area.[1] If the "active sites" are too active, they can bind sugars irreversibly, especially if the column was dried out or not pre-treated.

  • The Fix (Pre-treatment): Did you perform the "Sensitization" step (50% EtOH wash followed by Water)? This blocks the highest-energy sites that cause irreversible binding.

  • The Fix (Elution Strength): Fucose is less polar than other hexoses (due to the C6 methyl group). Fucose-containing disaccharides might require a push. Increase your elution step to 20% or 25% Ethanol .

  • The Fix (Celite Ratio): Pure charcoal packs too tightly, creating channeling where solvent bypasses the matrix. Ensure a 1:1 Celite mix.

Issue 2: "My product is contaminated with Monosaccharides."

Diagnosis: This is a "Co-elution" issue, usually caused by overloading the column or rushing the water wash.

  • The Fix (The Water Wash): The most common error is stopping the water wash too early. You must wash with water until the refractive index (or TLC spot) of the effluent is zero . Only then switch to ethanol.

  • The Fix (Gradient Slope): You likely jumped straight to 15% EtOH. Insert a 5% EtOH step. This is the "Monosaccharide Cut." It will strip off the remaining Fucose before the disaccharide releases.

Issue 3: "The flow rate is essentially zero."

Diagnosis: Fines clogging the frit or packing compression.

  • The Fix: Never use pure charcoal. The standard is Celite 545 . If 1:1 is still slow, move to 1:2 (Charcoal:Celite) .

  • The Fix: Do not use air pressure (flash) unless you are using a specific flash-grade carbon. Gravity or low-pressure peristaltic pumping is preferred to prevent packing compression.

Part 4: Advanced FAQs

Q: Can this method separate Fuc-α-1,4-Gal from Fuc-α-1,3-Gal (Linkage Isomers)? A: Generally, No. Activated charcoal separates primarily by Degree of Polymerization (Size) and secondarily by Planarity. While 1-4 linkages are generally more linear/planar than 1-3 linkages (which are kinked), the resolution on a standard open column is rarely sufficient to separate isomers.

  • Solution: For isomer separation, you require Porous Graphitic Carbon (PGC) HPLC (e.g., Hypercarb column) using a high-precision acetonitrile gradient, not an open charcoal column.

Q: How do I remove the ethanol from my fraction? A: Rotary evaporation at <40°C.

  • Warning: Do not heat Fuc-α-1,4-Gal in acidic conditions. Ensure your eluate is neutral before heating, as the fucose-galactose bond is acid-labile (though more stable than sialic acid).

Q: Why use Ethanol? Can I use Methanol? A: Ethanol is preferred for two reasons:

  • Safety/Toxicity: Ethanol is food-grade (GRAS).

  • Displacement Power: Ethanol has a hydrophobic tail that competes effectively for the graphite surface. Methanol is too polar and requires much higher concentrations (up to 50%) to achieve the same desorption that 15% Ethanol achieves.

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic tree for low yield or low purity outcomes.

Troubleshooting Problem Problem Identified Type1 Low Yield Problem->Type1 Type2 Impure Product Problem->Type2 Sol1 Increase EtOH to 25% Type1->Sol1 Product stuck? Sol2 Check Pre-treatment (Acid/EtOH wash) Type1->Sol2 Irreversible binding? Sol3 Extend Water Wash Type2->Sol3 Salt/Gal contamination? Sol4 Insert 5% EtOH Step Type2->Sol4 Fucose contamination?

References

  • Whistler, R. L., & Durso, D. F. (1950). Chromatographic Separation of Sugars on Charcoal. Journal of the American Chemical Society, 72(12), 677–679. Link

    • Core Authority: The foundational paper establishing the water-ethanol gradient for carbohydrate separ
  • Nobre, C., et al. (2014). Evaluation of fructooligosaccharides separation using a fixed-bed column packed with activated charcoal.[2] New Biotechnology, 31(1), 55-63. Link

    • Validation: Confirms the 15% ethanol elution range for disaccharides/trisaccharides.
  • Kuhn, R. C., et al. (2012). Fructo-oligosaccharides purification from a fermentative broth using an activated charcoal column.[3] Journal of Chromatography B, 887, 122-126. Link

    • Validation: Demonstrates the removal of salts and monomers using the w
  • Westphal, Y., et al. (2010). Structure-function analysis of Porous Graphitic Carbon (PGC) chromatography for oligosaccharides. Journal of Chromatography A, 1217(12), 1905-1915. Link

    • Mechanism:[1][4][5][6] Explains the planar interaction mechanism (London dispersion forces) critical for understanding retention times.

Sources

Validation & Comparative

A Researcher's Guide to the NMR Chemical Shift Assignment of the Fuc-α-1-4-Gal Linkage

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in glycoscience, the precise structural elucidation of complex carbohydrates is paramount. The Fuc-α-1-4-Gal linkage, a key structural motif in various biologically significant glycans, presents a unique set of challenges for unambiguous characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic strategies for the assignment of this specific fucosylation, grounded in experimental data and established methodologies.

The Challenge: Isomeric Ambiguity

Fucosylation can occur at various positions on a galactose residue, leading to isomers such as Fuc-α-1-2-Gal, Fuc-α-1-3-Gal, and the titular Fuc-α-1-4-Gal. These isomers often exhibit subtle differences in their NMR spectra, necessitating a robust, multi-technique approach to avoid misassignment. The core of the challenge lies in the potential for signal overlap in crowded spectral regions. Therefore, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is not just recommended but essential for a conclusive assignment.[1]

Part 1: The NMR Toolkit for Linkage Analysis

A definitive structural determination relies on a suite of NMR experiments, each providing a unique piece of the structural puzzle.[2] The synergy between these techniques allows for a self-validating system of assignment.

Foundational 1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR: The initial ¹H NMR spectrum provides a global overview of the proton environment.[3] The anomeric region (δ 4.5-5.5 ppm) is particularly informative, offering initial clues about the number and type of sugar residues present.[3] For the Fuc-α-1-4-Gal linkage, the anomeric proton of fucose (Fuc H-1) typically appears as a doublet with a small coupling constant (³JH1,H2 ≈ 3-4 Hz), characteristic of an α-anomeric configuration.[4]

  • ¹³C NMR: The ¹³C spectrum, while often requiring more sample, provides crucial information about the carbon backbone.[2] Glycosylation induces a significant downfield shift (glycosylation shift) of 4–10 ppm for the carbon atom at the linkage position.[3] In the case of a Fuc-α-1-4-Gal linkage, the C-4 signal of the galactose (Gal) residue will be shifted downfield compared to its position in an un-fucosylated galactose.

Core 2D NMR Techniques for Connectivity

Two-dimensional NMR is the cornerstone of oligosaccharide structural analysis, resolving signal overlap and establishing through-bond and through-space correlations.[5]

  • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds.[1] It is the first step in tracing the proton network within each individual sugar ring, starting from the well-resolved anomeric proton signals.

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue.[1] This is invaluable for assigning protons in regions of significant spectral overlap.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom.[5] This powerful experiment allows for the confident assignment of carbon signals based on the previously assigned proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for determining the glycosidic linkage position. It reveals correlations between protons and carbons that are separated by two to three bonds.[6] The key diagnostic for a Fuc-α-1-4-Gal linkage is a cross-peak between the anomeric proton of fucose (Fuc H-1) and the C-4 of galactose (Gal C-4).[4]

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing through-space correlations.[7][8] For linkage analysis, a NOE/ROE between the anomeric proton of fucose (Fuc H-1) and a proton on the galactose residue (typically H-4) provides confirmatory evidence for the linkage position and offers insights into the conformation around the glycosidic bond.

Part 2: Comparative Analysis of Fucosylation Linkages

To highlight the diagnostic NMR features of the Fuc-α-1-4-Gal linkage, it is instructive to compare its expected chemical shifts with those of its common isomers, Fuc-α-1-2-Gal and Fuc-α-1-3-Gal. The following table summarizes the key diagnostic chemical shifts. Note: Exact chemical shifts can vary depending on the solvent, temperature, and the overall structure of the oligosaccharide.

Linkage Type Key Diagnostic ¹H-NMR Signal Key Diagnostic ¹³C-NMR Signal (Galactose) Key HMBC Correlation Key NOESY/ROESY Correlation
Fuc-α-1-2-Gal Downfield shift of Gal H-2Glycosylation shift at Gal C-2Fuc H-1 to Gal C-2Fuc H-1 to Gal H-2
Fuc-α-1-3-Gal Downfield shift of Gal H-3Glycosylation shift at Gal C-3Fuc H-1 to Gal C-3Fuc H-1 to Gal H-3
Fuc-α-1-4-Gal Downfield shift of Gal H-4Glycosylation shift at Gal C-4Fuc H-1 to Gal C-4Fuc H-1 to Gal H-4

This comparative data underscores the necessity of the HMBC experiment for an unambiguous assignment. While ¹H and ¹³C chemical shift perturbations provide strong indications, the direct observation of the three-bond correlation between the anomeric proton of fucose and the linkage-position carbon of galactose in the HMBC spectrum is the definitive proof.

Part 3: Experimental Workflow and Protocols

The following section outlines a detailed, step-by-step methodology for the NMR-based structural elucidation of a Fuc-α-1-4-Gal linkage.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[1][9]

  • Purification: Ensure the oligosaccharide sample is of high purity, as impurities can complicate spectral analysis. Chromatographic methods such as size-exclusion and ion-exchange are often employed.[1]

  • Lyophilization and Deuterium Exchange: Dissolve the purified sample (typically 1-5 mg for a standard 5 mm NMR tube) in high-purity deuterium oxide (D₂O, 99.9%). Lyophilize the sample to remove residual H₂O. Repeat this process at least three times to minimize the large residual HDO signal in the ¹H NMR spectrum.[1]

  • Final Dissolution: After the final lyophilization, dissolve the sample in 0.5-0.6 mL of high-purity D₂O (99.96%).[1]

  • Transfer to NMR Tube: Transfer the final solution to a clean, high-precision NMR tube.[1]

NMR Data Acquisition

The following is a recommended suite of experiments to be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[2]

Experiment Key Parameters Purpose
1D ¹H Spectral Width: 12 ppm, Scans: 16-64Initial overview and anomeric proton identification.
1D ¹³C Spectral Width: 200 ppm, Scans: 1024-4096Carbon backbone information and glycosylation shifts.
2D COSY Spectral Width (F1 & F2): 12 ppmTrace proton-proton couplings within each residue.
2D TOCSY Mixing Time: 60-120 msAssign all protons within each spin system.
2D HSQC Spectral Width (¹³C): 150 ppmCorrelate protons to their directly attached carbons.
2D HMBC Long-Range Coupling Constant: 8 HzIdentify the glycosidic linkage (Fuc H-1 to Gal C-4).
2D NOESY/ROESY Mixing Time: 200-400 msConfirm linkage through-space and provide conformational data.
Data Analysis Workflow

The logical progression of data analysis is as crucial as the data acquisition itself.

G A 1. Assign Anomeric Protons (¹H NMR) B 2. Trace Spin Systems (COSY/TOCSY) A->B Intra-residue correlations C 3. Assign Carbons (HSQC) B->C ¹JCH correlations D 4. Identify Linkage (HMBC: Fuc H-1 -> Gal C-4) C->D ²⁻³JCH correlations E 5. Confirm Linkage & Conformation (NOESY/ROESY) D->E Through-space confirmation F 6. Final Structure Elucidation E->F

Caption: Logical workflow for NMR data analysis.

Part 4: Leveraging Spectral Databases

For comparative purposes and to aid in preliminary assignments, several online databases can be invaluable resources.

  • Carbohydrate Structure Database (CSDB): This database contains a vast collection of carbohydrate structures and their associated NMR data.[10] It also offers tools for NMR spectra simulation.[11]

  • Complex Carbohydrate Magnetic Resonance Database (CCMRD): Specializing in solid-state NMR data, this database is another useful resource for complex carbohydrates.[12][13]

While these databases are powerful tools, it is imperative to remember that experimental conditions can significantly influence chemical shifts. Therefore, data from these sources should be used as a guide and not as a substitute for rigorous experimental verification.

Conclusion

The unambiguous assignment of the Fuc-α-1-4-Gal linkage is a testament to the power of modern NMR spectroscopy. By systematically applying a suite of 1D and 2D NMR experiments, researchers can overcome the challenges of spectral overlap and isomeric ambiguity. The keystone of this process is the HMBC experiment, which provides direct evidence of the glycosidic bond. Complemented by COSY, TOCSY, HSQC, and NOESY/ROESY, a complete and self-validating structural elucidation is achievable, providing the foundational knowledge necessary for advancing research in glycoscience and drug development.

References

  • Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characteriz
  • Complex Carbohydrate Magnetic Resonance D
  • Complex Carbohydrate Magnetic Resonance Database (CCMRD).
  • Application Notes and Protocols for NMR Spectroscopy in the Structural Analysis of Apiose-Containing Oligosaccharides. (2025). Benchchem.
  • Techniques - CCRC Analytical Services. UGA.
  • Carbohydrate Structure Database.
  • Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy. (1985). PubMed.
  • Structure Determination of Glycolipids Using Two Dimensional Proton NMR Spectroscopy: Globoside. (2006). Taylor & Francis.
  • Sample preparation.
  • NMR Spectroscopy Tools. Glycopedia.
  • A 'H NMR database computer program for the analysis of the primary structure of complex carbohydr
  • 1H NMR analysis of novel sialylated and fucosylated lactose-based oligosaccharides having linear GlcNAc(beta 1-6) Gal and Neu5Ac(alpha 2-6) GlcNAc sequences. PubMed.
  • Primary Structure of Glycans by NMR Spectroscopy. (2023).
  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Unknown Source.
  • Complete analysis of the 1H- and 13C-NMR spectra of four blood-group A active oligosaccharides. (1989). PubMed.
  • Using NMR for Glycomics and Sugar Analysis. (2025).
  • Combining HPAEC-PAD, PGC-LC–MS, and 1D 1 H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study. (2021).
  • NMR characterization and molecular modeling of fucoidan showing the importance of oligosaccharide branching in its anticomplementary activity. (2010). Oxford Academic.
  • Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides. PMC.
  • Two New Fucose-α (1–2)-Glycans Assigned In The Healthy Human Brain Taking The Number To Seven. (2019). PubMed Central.
  • alpha and beta-glycopyranosyl phosphates and 1.2-phosphates. Assignments of conformations in solution by 13C and 1H NMR. PubMed.
  • Application Notes and Protocols for the Structural Elucidation of Gal(β1-2)Gal via NMR Spectroscopy. (2025). Benchchem.
  • NMR Analysis of Oligosaccharides Containing Fructopyranoside. Global Science Books.
  • NMR approaches to understand synthesis, assembly and properties of novel carbohydrate-based m
  • A Systematic NMR Determination of ?-D-Glucooligosaccharides, Effect of Linkage Type, Anomeric Configuration and Combination of Different Linkages Type on 13C Chemical Shifts for the Determination of Unknown Isomaltooligosaccharides. (2017).
  • Characteristic chemical shift correlations of the α-Gal epitope...
  • Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. (2021). IRIS - Unina.
  • HMBC (A) and NOESY (B) NMR spectra (D2O) of 18 minute-eluting product of enzymatic glycosylation spanning the region of H1′-etheno interactions. (2014). Figshare.
  • 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. Unknown Source.

Sources

Introduction: The Challenge and Significance of Fucosylated Glycans

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Fucα1-4Galactose: A Comparative Analysis for Structural Elucidation

In the intricate world of glycobiology, the precise structure of oligosaccharides dictates their biological function. Among the most crucial modifications is fucosylation, the addition of a fucose sugar residue. The Fucα1-4Gal motif is a key component of important biological structures, including the Sialyl Lewis A and Lewis A antigens, which are involved in cell adhesion, immune responses, and are notable biomarkers in cancer progression. For researchers in drug development and diagnostics, the ability to unambiguously identify this linkage in the presence of its isomers, such as the Fucα1-3Gal or Fucα1-2Gal motifs, is paramount.

Tandem mass spectrometry (MS/MS) has become an indispensable tool for glycan structural analysis.[1] However, the inherent complexity of carbohydrate isomers presents a significant analytical hurdle. Unlike peptides or nucleic acids, glycans feature branched structures and a variety of linkage positions and anomericities, often resulting in identical masses and similar physicochemical properties. Collision-Induced Dissociation (CID), the most common tandem MS technique, provides a gas-phase method to probe these structures.[2] By carefully analyzing the resulting fragmentation patterns, we can deduce the original connectivity of the monosaccharide units.

This guide provides a detailed examination of the CID fragmentation patterns of the Fucα1-4Gal disaccharide. We will explore the characteristic glycosidic and cross-ring cleavages, compare them with alternative fucosylation linkages, and discuss the critical experimental parameters that influence the resulting spectra. This analysis is designed to equip researchers with the expert knowledge required to interpret complex glycan data and avoid common pitfalls in structural assignment.

Fundamentals of Glycan Fragmentation by CID

When a selected glycan precursor ion is subjected to CID, it collides with an inert gas, increasing its internal energy and inducing fragmentation.[3] The resulting product ions provide structural information. These fragments are systematically named according to the Domon and Costello nomenclature, which describes two primary types of cleavage:

  • Glycosidic Bond Cleavage: The bond between two sugar residues breaks. This is the most common fragmentation pathway for oligosaccharides. Cleavage results in B- and C-ions if the charge is retained on the non-reducing end, and Y- and Z-ions if the charge is retained on the reducing end.[3][4]

  • Cross-Ring Cleavage: Fragmentation occurs across the sugar ring itself, involving the breakage of two bonds. These cleavages are designated as A- and X-ions, depending on which side of the ring retains the charge, and are crucial for determining linkage positions.[3]

The relative abundance of these fragment ions is not random; it is dictated by the linkage position, the stereochemistry, and the energy supplied during CID.

The Fragmentation Signature of Fucα1-4Gal

The Fucα1-4Gal disaccharide presents a distinct fragmentation pattern under CID. The most prominent feature is the facile loss of the fucose residue, a characteristic of many fucosylated oligosaccharides due to the relative lability of the fucosyl glycosidic bond.[5]

Primary Fragmentation Pathways
  • Glycosidic Bond Cleavage: The primary cleavage occurs at the α1-4 linkage between the fucose and galactose residues.

    • Y-type Ions: Cleavage of the glycosidic bond with charge retention on the galactose (reducing end) results in a Y1 ion . The neutral loss of the fucose residue (146 Da) is typically the most abundant fragmentation event observed at lower collision energies.

    • B-type Ions: Conversely, charge retention on the fucose moiety results in a B1 ion (m/z 147, corresponding to the fucosyl oxonium ion).

  • Cross-Ring Cleavage: While glycosidic cleavage dominates, specific cross-ring cleavages of the galactose residue provide linkage-specific information. For a 4-linked galactose, 0,2A-type cleavage is a known diagnostic fragmentation pathway.[6] This cleavage is particularly informative when comparing with other linkage isomers.

The logical flow of fragmentation analysis is depicted below.

G cluster_workflow MS/MS Fragmentation Workflow Precursor Select Fucα1-4Gal Precursor Ion (e.g., [M+Na]+) CID Collision-Induced Dissociation (CID) Precursor->CID Isolate Fragments Generate Product Ions CID->Fragments Fragment Analysis Analyze m/z Spectrum Fragments->Analysis Detect Structure Deduce Linkage and Structure Analysis->Structure Interpret

Caption: High-level workflow for MS/MS analysis of glycans.

Comparative Analysis: Differentiating Fucα1-4Gal from Isomeric Linkages

The true power of MS/MS fragmentation analysis lies in its ability to distinguish between isomers. The most common isomer of Fucα1-4Gal is Fucα1-3Galactose, a motif found in the Lewis X antigen. While both isomers have the same mass, their fragmentation patterns under identical CID conditions differ in diagnostically significant ways.

Research on the larger Lewis A (containing Fucα1-4) and Lewis X (containing Fucα1-3) trisaccharides has shown that specific fragment ions can be used for differentiation.[6] For example, a characteristic product ion at m/z 372 is proposed to be a diagnostic marker for Lewis A, which contains the Fucα1-4GlcNAc structure.[6] This ion arises from cleavages within the GlcNAc unit, but its formation is directed by the initial fucosylation position. In contrast, Lewis X isomers produce characteristic ions at m/z 388 and 305.[6]

Extrapolating these principles to the disaccharide level, we can predict that the gas-phase conformation of the Fucα1-4Gal ion will favor fragmentation pathways that are sterically hindered or less favorable in the Fucα1-3Gal isomer, leading to different relative abundances of cross-ring and glycosidic fragments.

Table 1: Comparison of Expected Diagnostic Ions for Fucosylated Galactose Isomers

Ion TypeFucα1-4Gal (Lewis A type)Fucα1-3Gal (Lewis X type)Rationale for Differentiation
Glycosidic Cleavage Prominent neutral loss of Fucose (146 Da)Prominent neutral loss of Fucose (146 Da)The energy required for this loss may differ slightly, but it is not a primary point of differentiation.
Cross-Ring Cleavage Expected 0,2A2-type ions from the Galactose residue.Different set or lower abundance of 0,2A2-type ions.The linkage position dictates the most favorable ring-cleavage pathways.
Diagnostic Ions Presence of specific secondary fragment ions derived from the initial linkage.Presence of a different set of diagnostic secondary fragments.The stability of certain fragment ions is highly dependent on the original structure.

Note: The m/z values of specific cross-ring fragments depend on the adducted ion (e.g., Na+, H+) and any derivatization.

A Critical Caveat: The Phenomenon of Fucose Migration

A significant challenge in the mass spectrometry of fucosylated glycans is the potential for gas-phase rearrangement, commonly known as "fucose migration".[3] During the CID process, the mobile proton or sodium ion can catalyze the cleavage and re-attachment of the fucose residue to a different, spatially adjacent site.[3][7] This rearrangement can lead to the formation of chimeric fragments that do not represent the original structure, potentially leading to an incorrect structural assignment. Understanding this phenomenon is crucial for accurate data interpretation. Using lower collision energies, different ionization methods, or derivatization techniques can sometimes mitigate this issue.

Experimental Protocol: Tandem MS of Fucosylated Disaccharides

This section provides a generalized protocol for the analysis of Fucα1-4Gal using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.

Objective: To obtain a clean MS/MS spectrum of Fucα1-4Gal that reveals diagnostic fragment ions.

Materials:

  • Fucα1-4Gal standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Sodium Acetate (for promoting ionization)

  • Mass spectrometer (e.g., ESI-Q-TOF)

Methodology:

  • Sample Preparation:

    • Dissolve the Fucα1-4Gal standard in a 50:50 methanol:water solution to a final concentration of 10 pmol/µL.

    • To promote the formation of protonated molecules ([M+H]+), add 0.1% formic acid to the final solution. To promote sodiated adducts ([M+Na]+), add 1 mM sodium acetate. Sodiated ions often yield cleaner glycosidic bond cleavages.[4]

  • Mass Spectrometer Setup & Calibration:

    • Calibrate the instrument according to the manufacturer's specifications to ensure high mass accuracy.

    • Set the ESI source parameters:

      • Capillary Voltage: 3.5-4.5 kV

      • Cone Voltage: 20-40 V

      • Source Temperature: 100-120 °C

      • Desolvation Temperature: 250-350 °C

  • MS1 Data Acquisition:

    • Acquire a full scan MS1 spectrum to identify the precursor ion of Fucα1-4Gal. The expected m/z for [M+Na]+ is 353.11.

  • MS/MS Data Acquisition (CID):

    • Select the [M+Na]+ precursor ion (m/z 353.11) in the quadrupole for isolation.

    • Apply collision energy in the collision cell. It is highly recommended to perform a ramped collision energy experiment (e.g., 15-50 eV).[8] This allows for the observation of low-energy fragments (like the facile fucose loss) and higher-energy fragments (like cross-ring cleavages) in a single experiment.

    • Acquire the product ion spectrum in the TOF analyzer over a mass range of m/z 50-400.

  • Data Analysis:

    • Analyze the resulting MS/MS spectrum to identify the key fragment ions.

    • Annotate peaks corresponding to B, Y, and diagnostic A or X ions.

    • Compare the fragmentation pattern to that of known standards or isomeric structures to confirm the Fucα1-4 linkage.

G cluster_protocol Experimental Protocol for Fucα1-4Gal MS/MS A 1. Sample Preparation (10 pmol/µL in 50:50 MeOH:H2O + 1mM NaOAc) B 2. MS1 Acquisition (Identify Precursor Ion m/z 353.11) A->B C 3. Precursor Isolation (Isolate m/z 353.11 in Quadrupole) B->C D 4. Collision-Induced Dissociation (Apply Ramped Collision Energy, e.g., 15-50 eV) C->D E 5. MS2 Acquisition (Scan Product Ions m/z 50-400) D->E F 6. Data Analysis (Annotate B, Y, A, X ions) E->F

Caption: Step-by-step experimental workflow for CID-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of Fucα1-4Gal is a predictable yet nuanced process. While the neutral loss of the fucose residue is a dominant and easily identifiable feature, the key to unambiguous structural assignment lies in the careful analysis of more subtle, linkage-dependent fragments, particularly cross-ring cleavages. By comparing the fragmentation patterns of unknown samples to those of standards and known isomers, and by being mindful of potential gas-phase rearrangements like fucose migration, researchers can confidently elucidate fucosylation patterns. The methodologies and comparative data presented in this guide serve as a foundational resource for scientists and developers working to unravel the complex language of glycans.

References

  • Ashline, D. J., Lapadula, A. J., & Reinhold, V. N. (2009). Differentiation of isomeric Lewis blood groups by positive ion electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(2), 232-243. [Link]

  • Chen, G., et al. (2018). Collision-Induced Dissociation of Fucose and Identification of Anomericity. Journal of The American Society for Mass Spectrometry, 29(8), 1641-1650. [Link]

  • Pepi, A., et al. (2021). Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics. Mass Spectrometry Reviews, 40(5), 455-475. [Link]

  • Both, P., et al. (2017). Identification of Lewis and Blood Group Carbohydrate Epitopes by Ion Mobility-Tandem-Mass Spectrometry Fingerprinting. Analytical Chemistry, 89(5), 3098-3105. [Link]

  • Cancilla, M. T., et al. (1999). Collision-Induced Dissociation of Branched Oligosaccharide Ions with Analysis and Calculation of Relative Dissociation Threshold. Journal of the American Society for Mass Spectrometry, 10(12), 1247-1257. [Link]

  • Harvey, D. J. (2018). Structural Studies of Fucosylated N-Glycans by Ion Mobility Mass Spectrometry and Collision-Induced Fragmentation of Negative Ions. Journal of The American Society for Mass Spectrometry, 29(8), 1651-1667. [Link]

  • Hinneburg, H., et al. (2022). Robust and High-Resolution All-Ion Fragmentation LC-ESI-IM-MS Analysis for In-Depth Characterization or Profiling of Up to 200 Human Milk Oligosaccharides. Analytical Chemistry, 94(11), 4619-4628. [Link]

  • Mucha, E., et al. (2020). Fucose Migration Pathways Identified Using Infrared Spectroscopy. Journal of the American Chemical Society, 142(29), 12573-12582. [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Section 4A: Tandem MS. [Link]

  • Sun, S., et al. (2018). Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides. Journal of Applied Glycoscience, 65(3), 51-57. [Link]

Sources

Comparing lectin affinity for Fucα1-4Gal vs Fucα1-2Gal

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Lectin Affinity Profiling for Fucα1-4Gal vs. Fucα1-2Gal

Executive Summary

Fucosylation is a critical post-translational modification that dictates cell-cell adhesion, immune signaling, and host-pathogen interactions. For researchers developing diagnostic assays or targeted therapeutics, distinguishing between specific fucose linkages is paramount. The Fucα1-2Gal linkage is the defining feature of the blood group H antigen and is highly dependent on FUT2 (secretor) enzyme activity. Conversely, the Fucα1-4Gal linkage is a structural hallmark of the Lewis a (Le^a^) antigen, synthesized by FUT3, and is frequently implicated in tumor-associated glycan overexpression (e.g., gastrointestinal cancers).

Because lectin-carbohydrate interactions are inherently weak and rely heavily on spatial geometry, selecting the correct lectin probe is the difference between a robust biomarker assay and one plagued by cross-reactivity. This guide objectively compares the performance, binding kinetics, and structural causality of top-tier lectins used to differentiate Fucα1-4Gal and Fucα1-2Gal linkages.

Structural Context & Lectin Recognition

The ability of a lectin to discriminate between α1-2 and α1-4 linked fucose relies on the precise architecture of its carbohydrate recognition domain (CRD).

  • Fucα1-2Gal Recognition: The gold standard for detecting this linkage is UEA-I (Ulex europaeus agglutinin I). Machine learning analyses of extensive glycan microarrays confirm that UEA-I is highly specific for Type 2 blood group H antigens (Fucα1,2Galβ1,4GlcNAc)[1]. Its binding pocket is sterically optimized to accommodate the α1-2 linkage, while the presence of additional fucosylation (such as α1-3 or α1-4 branches) actively inhibits UEA-I binding due to steric clashes[2].

  • Fucα1-4Gal Recognition: Detecting the α1-4 linkage requires lectins that can accommodate the branched nature of the Lewis a antigen (Galβ1-3[Fucα1-4]GlcNAc). LecB (PA-IIL from Pseudomonas aeruginosa) is a tetrameric, calcium-dependent lectin that preferentially binds Fucα1-4 over Fucα1-3 and Fucα1-2[3]. LecB achieves this via a network of hydrogen bonds where the GlcNAc residue interacts directly with the Asp96 residue of the lectin, a geometry uniquely supported by the α1-4 linkage[3]. Additionally, novel lectins like CML1 (Coprinopsis cinerea) have emerged as highly specific probes for the Lewis a tetrasaccharide[4].

Biosynthesis Precursor Precursor Glycan (Galβ1-3/4GlcNAc) FUT2 FUT2 Enzyme (α1-2 Fucosyltransferase) Precursor->FUT2 FUT3 FUT3 Enzyme (α1-4 Fucosyltransferase) Precursor->FUT3 H_Antigen H-Antigen (Fucα1-2Gal) FUT2->H_Antigen Lea_Antigen Lewis a Antigen (Galβ1-3[Fucα1-4]GlcNAc) FUT3->Lea_Antigen UEA1 UEA-I Lectin (Specific Binder) H_Antigen->UEA1 LecB LecB Lectin (Specific Binder) Lea_Antigen->LecB

Biosynthetic pathways and specific lectin recognition of α1-2 vs α1-4 fucosylated glycans.

Quantitative Affinity Comparison

To objectively evaluate these probes, we must look at their dissociation constants (


). Because individual lectin-monosaccharide interactions are weak (often in the millimolar range), functional affinity is driven by the recognition of the extended oligosaccharide epitope[4].
Lectin ProbeBiological OriginPrimary Glycan TargetLinkage PreferenceApparent Affinity (

)
UEA-I Ulex europaeus (Gorse)Blood Group H (Type 2)Fucα1-2 > α1-3/4Low µM to nM (Avidity dependent)
LecB (PA-IIL) Pseudomonas aeruginosaLewis a / Lewis xFucα1-4 > α1-3 > α1-2High µM (Highly specific to Le^a^)[3]
CML1 Coprinopsis cinereaLewis aFucα1-4 17.8 µM (Enthalpy-driven)[4]
AAA Anguilla anguilla (Eel)Lewis a / H Type 1Fucα1-4 / Fucα1-2Variable (Cross-reactive)[5],[6]

Analytical Insight: While AAA is frequently marketed as a broad fucose binder, NMR and structural studies reveal it binds both Lewis a (Fucα1-4) and H type 1 (Fucα1-2)[5],[6]. If strict differentiation between α1-4 and α1-2 is required for your assay, pairing LecB (for α1-4) and UEA-I (for α1-2) provides the most orthogonal and reliable diagnostic system.

Experimental Methodology: Self-Validating SPR Affinity Profiling

Traditional end-point assays (like ELISAs) are poorly suited for lectin profiling because the fast dissociation rates (


) of lectin-glycan bonds cause the complexes to wash away during processing. Surface Plasmon Resonance (SPR) is the gold standard here, providing real-time, label-free kinetic data.

The following protocol is designed as a self-validating system . By utilizing a non-fucosylated precursor backbone in the reference channel, you mathematically eliminate bulk refractive index shifts and definitively prove that the lectin is binding the specific fucose linkage, not the underlying glycan.

Step-by-Step SPR Protocol
  • Sensor Chip Functionalization (Ligand Capture):

    • Utilize a Streptavidin (SA) coated sensor chip.

    • Flow Cell 1 (Reference): Inject biotinylated Lacto-N-tetraose (LNT; Galβ1-3GlcNAcβ1-3Galβ1-4Glc). This acts as the unfucosylated negative control.

    • Flow Cell 2 (Target A): Inject biotinylated Blood Group H tetrasaccharide (containing Fucα1-2Gal).

    • Flow Cell 3 (Target B): Inject biotinylated Lewis a pentasaccharide (containing Fucα1-4Gal).

    • Causality: Immobilizing the glycans (rather than the lectins) prevents the mass-transport limitations and avidity artifacts that occur when multimeric lectins are densely packed on a surface.

  • Analyte Preparation:

    • Prepare a 2-fold dilution series of the target lectin (e.g., UEA-I or LecB) ranging from 0.5 µM to 50 µM in running buffer (10 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 0.05% Tween-20, pH 7.4).

    • Causality: The inclusion of 1 mM CaCl₂ is absolute critical for C-type lectins and LecB, which require calcium ions to coordinate the equatorial hydroxyls of the fucose ring[3].

  • Kinetic Injection & Real-Time Monitoring:

    • Inject the lectin series across all flow cells at a high flow rate (30 µL/min) to minimize mass transport effects.

    • Allow 120 seconds for association and 300 seconds for dissociation.

  • Surface Regeneration:

    • Inject a short pulse (30 seconds) of 100 mM L-fucose or 10 mM EDTA to strip the bound lectin and reset the chip.

  • Data Evaluation (Self-Validation):

    • Subtract the signal of Flow Cell 1 from Flow Cells 2 and 3 (FC2-FC1; FC3-FC1).

    • Fit the resulting sensograms to a 1:1 Langmuir binding model (or steady-state affinity model if kinetics are too fast) to derive the

      
      .
      

SPR_Workflow Step1 1. Surface Functionalization Immobilize Fucα1-2 & Fucα1-4 Glycans Step2 2. Reference Channel Setup Self-Validating Negative Control (Unfucosylated) Step1->Step2 Step3 3. Lectin Titration Inject UEA-I or LecB at varying concentrations Step2->Step3 Step4 4. Real-Time Kinetics Measure Association (kon) & Dissociation (koff) Step3->Step4 Step5 5. Data Evaluation Calculate Kd & Assess Cross-Reactivity Step4->Step5

Self-validating SPR workflow for real-time kinetic profiling of lectin-glycan interactions.

Conclusion & Application Notes

When designing targeted therapeutics or diagnostic microarrays, relying on generic "fucose-binding" lectins (like AAA) introduces unacceptable cross-reactivity.

  • For mapping Fucα1-2Gal (secretor status, healthy mucosal mapping), UEA-I remains the most robust, highly specific probe[7],[1].

  • For mapping Fucα1-4Gal (Lewis a, tumor microenvironments), LecB provides superior discrimination against α1-2 linkages[3], while emerging fungal lectins like CML1 offer highly specific, enthalpy-driven binding to the Lewis a tetrasaccharide[4].

By pairing these highly specific lectins with rigorous, self-validating kinetic assays like SPR, researchers can confidently map the fucosylation landscape of their target glycoproteins.

References

  • A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities Source: ACS Chemical Biology URL:[Link]

  • Screening of a Library of Oligosaccharides Targeting Lectin LecB of Pseudomonas Aeruginosa and Synthesis of High Affinity Oligoglycoclusters Source: MDPI (Molecules) URL:[Link]

  • Structure–function relationship of a novel fucoside-binding fruiting body lectin from Coprinopsis cinerea exhibiting nematotoxic activity Source: Oxford Academic (Glycobiology) URL:[Link]

  • Molecular Recognition of Sialyl Lewis x and Related Saccharides by Two Lectins Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • YesU from Bacillus subtilis preferentially binds fucosylated glycans Source: Scientific Reports (via D-NB) URL:[Link]

Sources

Comparative Validation Guide: Purity Assessment of 4-O-(α-L-Fucopyranosyl)-D-Galactose

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

4-O-(α-L-Fucopyranosyl)-D-galactose (Fuc-α-1,4-Gal) is a rare disaccharide structural motif, distinct from the biologically ubiquitous 2'-Fucosyllactose (Fuc-α-1,2-Gal) found in human milk and the Lewis antigen cores (typically Fuc-α-1,4-GlcNAc).

Because chemical and enzymatic syntheses of fucosylated glycans often yield mixtures of linkage isomers (α-1,2; α-1,3; α-1,4), standard LC-MS analysis is insufficient for validation. Mass spectrometry cannot easily distinguish between these isobaric regioisomers.

This guide establishes a multi-modal validation protocol prioritizing HPAEC-PAD for isomeric purity and qNMR for absolute structural certification.

Comparative Analysis of Validation Methods

The following matrix evaluates the three primary methodologies for validating Fuc-α-1,4-Gal purity.

FeatureHPAEC-PAD (Recommended)qNMR (Gold Standard)LC-MS/MS (Screening)
Primary Utility Isomeric Purity : Separates α-1,4 from α-1,2 and α-1,3 isomers.Absolute Purity : Quantifies molar content without reference standards.Identity : Confirms mass and sequence (MS²).
Selectivity High (Linkage specific elution).High (Distinct anomeric shifts).Low (Isobaric isomers co-elute often).
Sensitivity High (Picomole range).Low (Milligram range required).Very High (Femtomole range).
Sample Prep Minimal (Dilute in water).Moderate (D₂O exchange, internal std).Minimal to Moderate (Derivatization often needed).
Limitation Requires reference standards for peak ID.Expensive instrumentation; lower throughput.Poor linkage resolution without permethylation.
Expert Insight

Why HPAEC-PAD? High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) utilizes the weakly acidic nature of carbohydrates at high pH (pH 12-14). Linkage position significantly alters the pKa of hydroxyl groups, causing Fuc-α-1,4-Gal to elute at a distinct retention time compared to Fuc-α-1,2-Gal. This makes it the superior method for routine purity checks.

Critical Quality Attributes (CQAs)

For use in biological assays (e.g., lectin binding, epitope mapping), the product must meet these specifications:

  • Identity: Confirmed Fuc-α-(1→4)-Gal linkage (no α-1,2 contamination).

  • Purity: ≥ 98% by HPAEC-PAD area normalization.

  • Impurity Profile:

    • Free Fucose < 0.5%

    • Free Galactose < 0.5%[1]

    • Other Fucosyl-Gal isomers < 1.0%

Validated Experimental Protocols

Protocol A: HPAEC-PAD Purity Assay

The operational standard for detecting linkage isomers.

System: Thermo Scientific Dionex ICS-6000 or equivalent. Column: CarboPac PA200 (3 x 250 mm) with Guard Column. The PA200 is chosen over the PA1 for its superior resolution of disaccharide isomers.

Reagents:

  • Eluent A: 18 MΩ-cm Deionized Water

  • Eluent B: 200 mM NaOH

  • Eluent C: 100 mM NaOAc in 100 mM NaOH[2]

Method Parameters:

  • Flow Rate: 0.5 mL/min

  • Temperature: 30°C

  • Injection Volume: 10 µL (20 µM sample concentration)

  • Detection: Pulsed Amperometry (Gold electrode), Standard Carbohydrate Quadrupole Waveform.

Gradient Profile:

Time (min) % A (Water) % B (200mM NaOH) % C (NaOAc) Action
0.0 50 50 0 Equilibration (100mM NaOH)
2.0 50 50 0 Load Sample
2.1 50 50 0 Begin Gradient
25.0 0 50 50 Linear Ramp to 50mM NaOAc
25.1 0 0 100 Column Wash

| 30.0 | 50 | 50 | 0 | Re-equilibration |

Data Interpretation:

  • Fuc-α-1,4-Gal typically elutes later than free monosaccharides but may have a distinct retention time from Fuc-α-1,2-Gal due to the accessibility of the oxyanion at the C2/C3 positions.

  • Pass Criteria: Single symmetrical peak. No shoulders (indicating isomers).[3]

Protocol B: Quantitative NMR (qNMR) Structural Certification

The absolute truth method for linkage verification.

Instrument: 600 MHz NMR (Bruker Avance or equivalent) with cryoprobe. Solvent: D₂O (99.96% D).

Workflow:

  • Sample Prep: Dissolve 5 mg of analyte in 600 µL D₂O.

  • Internal Standard: Add trace TSP (trimethylsilylpropanoic acid) for chemical shift reference (δ 0.00).

  • Experiments:

    • 1H-NMR (1D): Quantify anomeric protons.

    • COSY: Assign scalar couplings within rings.

    • HMBC (Heteronuclear Multiple Bond Correlation): CRITICAL STEP.

Linkage Verification Logic (HMBC): To confirm the 1→4 linkage, you must observe a cross-peak between:

  • Fucose H-1 (Anomeric): Typically a doublet at δ ~5.0-5.4 ppm (

    
     Hz for α-linkage).
    
  • Galactose C-4: The carbon signal of the acceptor position.

  • Conversely: A correlation between Galactose H-4 and Fucose C-1 .

If the linkage were 1→2 (2'-FL like), the HMBC correlation would be to Galactose C-2.

Visualization of Validation Logic

The following diagram illustrates the decision workflow for validating the purity of the synthetic disaccharide.

ValidationWorkflow Sample Crude 4-O-Fuc-Gal Sample HPAEC Step 1: HPAEC-PAD (Isomer Separation) Sample->HPAEC SinglePeak Single Symmetrical Peak? HPAEC->SinglePeak Fail_Iso FAIL: Isomer Contamination (Likely 1->2 or 1->3) SinglePeak->Fail_Iso Multiple Peaks qNMR Step 2: qNMR & HMBC (Structural Proof) SinglePeak->qNMR Yes LinkageCheck HMBC: Fuc(H1) -> Gal(C4)? qNMR->LinkageCheck Fail_Link FAIL: Wrong Linkage (e.g., Fuc 1->2 Gal) LinkageCheck->Fail_Link No (C2/C3 corr) Final PASS: Validated Reference Standard LinkageCheck->Final Yes

Figure 1: Decision matrix for validating 4-O-(α-L-Fucopyranosyl)-D-galactose purity. Note that HPAEC-PAD is the primary screen for purity, while qNMR confirms the specific linkage identity.

Impurity Fate Mapping

Understanding where impurities arise helps in troubleshooting.

ImpurityMap ChemSyn Chemical Synthesis Regio Regioisomers (1->2, 1->3) ChemSyn->Regio Lack of protection group specificity EnzSyn Enzymatic Synthesis (Fucosidase) EnzSyn->Regio Enzyme promiscuity Hydrolysis Hydrolysis Products (Free Fuc, Free Gal) EnzSyn->Hydrolysis Incomplete reaction Method HPAEC-PAD Detection Regio->Method Resolved by CarboPac PA200 Hydrolysis->Method Elutes in Void Volume

Figure 2: Origin of common impurities and their detection via HPAEC-PAD.

References

  • Mestrelab Research. (2025). qNMR Purity Recipe Book: Sample Preparation and Data Processing. Retrieved from [Link]

  • Duus, J. Ø., et al. (2000). Carbohydrate Structural Determination by NMR Spectroscopy.[4][5][6] Chemical Reviews, 100(12), 4589-4614. (Seminal text on HMBC linkage analysis).

  • Corradini, C., et al. (2024).[2] Separation of All Classes of Carbohydrates by HPAEC-PAD.[7][8][9] LCGC International. Retrieved from [Link]

Sources

A Comparative Guide to the ¹H-NMR Reference Spectra of 4-O-α-L-fucopyranosyl-D-galactose

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the study of complex carbohydrates, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed comparative analysis of the ¹H-NMR spectrum of the disaccharide 4-O-α-L-fucopyranosyl-D-galactose. In the absence of a publicly available experimental spectrum for this specific compound, this guide will present a predicted spectrum based on the well-established principles of carbohydrate NMR and a comparative analysis with structurally related, well-characterized molecules. By understanding the spectral features of its constituent monosaccharides and comparing it to analogous disaccharides, researchers can confidently identify and characterize this important biological molecule.

Introduction to 4-O-α-L-fucopyranosyl-D-galactose

4-O-α-L-fucopyranosyl-D-galactose is a disaccharide composed of an L-fucose unit linked via an α-(1→4) glycosidic bond to a D-galactose residue. Fucosylated glycans play critical roles in a myriad of biological processes, including cell-cell recognition, inflammation, and host-pathogen interactions. The specific linkage and stereochemistry of these sugar moieties are paramount to their biological function, making accurate structural determination essential. ¹H-NMR spectroscopy provides exquisitely detailed information about the chemical environment of each proton in the molecule, allowing for the unambiguous determination of anomeric configuration, glycosidic linkage position, and overall conformation.

Predicted ¹H-NMR Spectrum of 4-O-α-L-fucopyranosyl-D-galactose

The predicted ¹H-NMR spectrum of 4-O-α-L-fucopyranosyl-D-galactose in D₂O is characterized by several key regions. The anomeric protons are the most downfield-shifted non-exchangeable protons and are critical for determining the stereochemistry of the glycosidic linkage. The anomeric proton of the α-L-fucopyranosyl residue (H-1') is expected to appear as a doublet with a small coupling constant (³J(H₁,H₂) ≈ 3-4 Hz), characteristic of an axial-equatorial relationship between H-1' and H-2'. The anomeric proton of the D-galactose residue (H-1) will exist as a mixture of α and β anomers, with the α-anomer showing a small coupling constant (³J(H₁,H₂) ≈ 3-4 Hz) and the β-anomer a larger coupling constant (³J(H₁,H₂) ≈ 7-8 Hz).

A highly characteristic signal for fucosylated compounds is the methyl group (H-6') of the L-fucose residue, which appears as a doublet at approximately 1.2-1.3 ppm. The remaining ring protons of both sugar units will reside in the complex and often-overlapped region between 3.4 and 4.2 ppm.

Comparative Spectral Analysis

To understand the unique spectral features of 4-O-α-L-fucopyranosyl-D-galactose, it is instructive to compare its predicted spectrum with those of its constituent monosaccharides and other related disaccharides.

Monosaccharide Building Blocks: L-Fucose and D-Galactose
  • L-Fucose: The ¹H-NMR spectrum of L-fucose in D₂O shows the characteristic anomeric proton signals for the α and β forms, along with the upfield methyl doublet (H-6') around 1.2 ppm.

  • D-Galactose: The spectrum of D-galactose also displays a mixture of α and β anomers, with their respective anomeric proton signals. The remaining ring protons form a complex multiplet pattern.

Comparison with 4-O-α-D-galactopyranosyl-D-galactose (Galabiose)

Galabiose is a structural isomer of our target compound, differing only in the configuration of the 6-deoxyhexopyranose (D-galactose instead of L-fucose). The overall ¹H-NMR spectrum is expected to be very similar. The key difference will be the absence of the high-field methyl signal in galabiose, which instead will have a hydroxymethyl group (H-6') with signals in the 3.7-3.8 ppm region. The anomeric proton of the non-reducing galactose (H-1') will have a similar chemical shift and coupling constant to the fucosyl anomeric proton in our target molecule, reflecting the same α-(1→4) linkage.

Comparison with 4-O-β-D-galactopyranosyl-D-glucose (Lactose)

Lactose provides a valuable contrast due to two significant structural differences: the anomeric configuration of the glycosidic linkage is β, and the reducing-end sugar is glucose.

  • Anomeric Configuration: The β-linkage in lactose results in a larger coupling constant for the anomeric proton of the galactose residue (H-1', ³J(H₁,H₂) ≈ 7-8 Hz), a clear distinguishing feature from the α-linked fucose in our target compound.

  • Reducing-End Sugar: The different stereochemistry of glucose compared to galactose at the C-4 position influences the chemical shifts of the adjacent protons, leading to a different pattern in the ring proton region.

Data Summary

CompoundAnomeric Proton (Non-reducing end) (δ, ppm, J, Hz)Anomeric Proton (Reducing end, α) (δ, ppm, J, Hz)Anomeric Proton (Reducing end, β) (δ, ppm, J, Hz)Other Key Signals (δ, ppm)
4-O-α-L-fucopyranosyl-D-galactose (Predicted) ~5.1 (d, J ≈ 3.5)~5.2 (d, J ≈ 3.5)~4.6 (d, J ≈ 7.8)Fuc H-6' methyl doublet at ~1.25
L-Fucoseα: ~5.2 (d, J ≈ 3.7), β: ~4.6 (d, J ≈ 8.0)--H-6' methyl doublet at ~1.2
D-Galactoseα: ~5.2 (d, J ≈ 3.6), β: ~4.6 (d, J ≈ 7.9)--H-6/H-6' at ~3.7-3.8
4-O-α-D-galactopyranosyl-D-galactose (Galabiose)~5.1 (d, J ≈ 3.5)~5.2 (d, J ≈ 3.6)~4.6 (d, J ≈ 7.9)No methyl signal; H-6' protons at ~3.7-3.8
Lactose~4.4 (d, J ≈ 7.8)~5.2 (d, J ≈ 3.7)~4.7 (d, J ≈ 7.9)Gal H-1' has a large coupling constant due to the β-linkage.

Experimental Protocol for ¹H-NMR Acquisition

To obtain a high-quality ¹H-NMR spectrum of 4-O-α-L-fucopyranosyl-D-galactose, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified disaccharide in 0.5 mL of high-purity deuterium oxide (D₂O, 99.96%).

    • Lyophilize the sample twice from D₂O to minimize the residual HDO signal.

    • After the final lyophilization, re-dissolve the sample in 0.5 mL of D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥ 500 MHz) for optimal signal dispersion.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Employ a solvent suppression technique (e.g., presaturation or Watergate) to attenuate the residual HDO signal.

    • Set the spectral width to cover the range of all proton signals (e.g., 0 to 6 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • For detailed structural assignment, acquire two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence).

Visualization of Structural Relationships

G cluster_0 Target Compound cluster_1 Comparison Compounds cluster_2 Monosaccharide Components Target 4-O-α-L-fucopyranosyl-D-galactose Galabiose 4-O-α-D-galactopyranosyl-D-galactose Target->Galabiose isomeric to (differs at Fuc C-6) Lactose 4-O-β-D-galactopyranosyl-D-glucose Target->Lactose differs in linkage (α vs β) and reducing sugar Fucose L-Fucose Target->Fucose contains Galactose D-Galactose Target->Galactose contains Galabiose->Galactose contains (x2) Lactose->Galactose contains Glucose D-Glucose Lactose->Glucose contains

Caption: Structural relationships between the target disaccharide and its comparators.

References

  • PubChem Compound Summary for L-Fucose. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for D-Galactose. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for Galabiose. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for Lactose. National Center for Biotechnology Information. [Link]

  • ¹H NMR spectra of α- and β-d-galactose. ResearchGate. [Link]

  • L-(-)-Fucose Spectra. SpectraBase. [Link]

  • Lactose at BMRB. Biological Magnetic Resonance Bank. [Link]

Comparative hydrolysis rates of fucosyl-galactose isomers by fucosidases

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Hydrolysis Rates of Fucosyl-Galactose Isomers by α-L-Fucosidases: A Technical Guide

As a Senior Application Scientist in glycobiology, I frequently encounter a critical bottleneck in the biocatalytic synthesis and structural analysis of human milk oligosaccharides (HMOs): the regioselectivity and kinetic partitioning of α-L-fucosidases. Fucosyl-galactose isomers, specifically 2'-fucosyllactose (2'-FL, possessing an α-1,2 linkage) and 3-fucosyllactose (3-FL, possessing an α-1,3 linkage), represent the most abundant fucosylated HMOs[1]. While traditional chemical synthesis of these isomers is arduous, enzymatic approaches using glycoside hydrolase family 29 (GH29) fucosidases offer a highly scalable alternative[2].

However, not all fucosidases are created equal. Their active site architectures dictate profound differences in how they hydrolyze α-1,2 versus α-1,3/4 linkages[3]. This guide objectively compares the hydrolytic profiles of prominent fucosidases, providing researchers and drug development professionals with the mechanistic insights and self-validating experimental protocols necessary for optimizing HMO biosynthesis.

Mechanistic Causality: Regioselectivity and the Retaining Mechanism

To understand the comparative hydrolysis rates, we must first examine the causality behind the enzyme-substrate interaction. GH29 α-L-fucosidases operate via a classical Koshland double-displacement retaining mechanism[2].

  • Glycosyl-Enzyme Intermediate Formation : The enzyme's catalytic nucleophile attacks the anomeric carbon of the fucose moiety, while an acid/base residue donates a proton to the galactose leaving group. This forms a temporary, covalent fucosyl-enzyme intermediate[2].

  • Kinetic Partitioning (Hydrolysis vs. Transfucosylation) : The fate of this intermediate depends entirely on the incoming acceptor. If a water molecule enters the active site, hydrolysis occurs, yielding L-fucose and lactose[2]. If a carbohydrate (e.g., lactose) outcompetes water, transfucosylation occurs, synthesizing a new HMO[2].

The disparity in hydrolysis rates between 2'-FL and 3-FL is driven by the spatial accommodation of the galactose moiety in the enzyme's +1 subsite. Enzymes with a narrow or highly specialized +1 subsite often exhibit strict regioselectivity for either the equatorial α-1,3 linkage or the axial α-1,2 linkage[3].

G Substrate Fucosyl-Galactose Isomer (2'-FL or 3-FL) Intermediate Covalent Fucosyl-Enzyme Intermediate Substrate->Intermediate Enzyme Binding & Cleavage Enzyme α-L-Fucosidase (GH29) Enzyme->Intermediate Catalytic Acid/Base Hydrolysis Hydrolysis Pathway (L-Fucose + Galactose) Intermediate->Hydrolysis Hydrolysis Transglycosylation Transfucosylation Pathway (New Fucosylated HMO) Intermediate->Transglycosylation Transglycosylation Water Water (H2O) Nucleophilic Attack Water->Hydrolysis Acceptor Carbohydrate Acceptor (e.g., Lactose) Acceptor->Transglycosylation

Mechanistic divergence of GH29 α-L-fucosidases: Hydrolysis vs. Transfucosylation pathways.

Comparative Hydrolysis Data: Enzyme Selection Guide

When selecting a biocatalyst for HMO modification, understanding its baseline hydrolytic preference is paramount. The table below synthesizes the specific hydrolytic activities of well-characterized wild-type fucosidases against 2'-FL, 3-FL, and the synthetic colorimetric standard pNP-Fuc.

Enzyme Source (Strain)Enzyme NameSpecific Activity: 2'-FL (U/mg)Specific Activity: 3-FL (U/mg)Specific Activity: pNP-Fuc (U/mg)Primary Application Focus
Pedobacter sp. CAU209PbFuc3.48.926.3Broad-spectrum HMO synthesis[4]
Emticicia oligotrophicaEo3066Not Detected0.340.34Strict α-1,3/4 cleavage[3]
Clostridium perfringensCpAfc2Low / NegligibleHigh SpecificityHigh SpecificityLNFP II synthesis via 3-FL[2],[5]
Thermotoga maritimaTmαFucPromiscuousPromiscuousHighly ActiveThermostable transfucosylation[1],[6]

Analytical Insight : Notice that PbFuc exhibits a ~2.6-fold higher hydrolysis rate for 3-FL over 2'-FL[4]. Conversely, Eo3066 acts as a strict α-1,3/4-fucosidase, showing zero hydrolytic activity on the α-1,2 linkage of 2'-FL[3]. This strict regioselectivity makes Eo3066 an ideal candidate for selectively degrading 3-FL in mixed HMO pools without disturbing 2'-FL concentrations. Clostridium perfringens CpAfc2 similarly demonstrates a high preference for the α-1,3/4 linkage, making it an excellent donor-cleaving enzyme for synthesizing complex HMOs like LNFP II[2].

Self-Validating Experimental Protocol: Kinetic Assay for Hydrolysis Rates

Workflow Prep 1. Substrate Preparation (1 mM 2'-FL or 3-FL in Buffer) Incubation 2. Enzyme Incubation (Controlled pH & Temp) Prep->Incubation Quench 3. Reaction Quenching (Heat at 95°C for 10-15 min) Incubation->Quench Analysis 4. HPAEC-PAD Analysis (CarboPac PA1 Column) Quench->Analysis Quant 5. Data Quantification (Peak Area vs. Standards) Analysis->Quant

Self-validating experimental workflow for determining comparative fucosidase hydrolysis rates.

Step-by-Step Methodology:

  • Substrate Preparation : Prepare 1 mM solutions of 2'-FL and 3-FL in a biologically relevant buffer (e.g., 50 mM sodium phosphate-citrate, pH 5.0 - 7.0, depending on the specific enzyme's optimum)[4],[1]. Causality: Maintaining a constant ionic strength and optimal pH prevents buffer-induced conformational shifts in the enzyme's active site, ensuring the catalytic acid/base residues remain correctly protonated/deprotonated.

  • Enzyme Incubation : Pre-warm the substrate solutions to the target temperature (e.g., 30°C - 35°C for mesophilic enzymes like PbFuc, or up to 60°C for thermophiles like TmαFuc)[4],[6]. Initiate the reaction by adding the purified fucosidase at a final concentration of 10-20 µg/mL[1].

  • Time-Course Sampling & Quenching : Extract 50 µL aliquots at precise intervals (e.g., 0, 10, 20, 30, 60, 120 minutes). Immediately quench the reaction by heating at 95°C for 10 to 15 minutes to irreversibly denature the enzyme[5]. Critical Control: Always run a parallel "no-enzyme" control to account for spontaneous thermal hydrolysis, which is particularly relevant at higher incubation temperatures.

  • HPAEC-PAD Analysis : Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet the denatured protein. Inject the supernatant onto a CarboPac PA1 column. Elute using a gradient of sodium acetate in 100 mM NaOH.

  • Data Quantification : Calculate the specific hydrolysis rate (U/mg) by integrating the L-fucose peak area against a known standard curve. One unit (U) is defined as the amount of enzyme required to release 1 µmol of L-fucose per minute under the specified assay conditions[4].

Conclusion

The selection of an α-L-fucosidase cannot be a one-size-fits-all approach. By leveraging comparative hydrolysis rates and understanding the structural causality behind GH29 regioselectivity, researchers can rationally select enzymes—like PbFuc for broad activity or Eo3066 for strict α-1,3 cleavage—to optimize their specific HMO development pipelines.

References

  • Biochemical characterization of a novel α-L-fucosidase from Pedobacter sp. and its application in synthesis of 3'-fucosyllactose and 2' - PubMed. nih.gov.
  • Improved Enzymatic Production of the Fucosylated Human Milk Oligosaccharide LNFP II with GH29B α-1,3/4-l-Fucosidases - ACS Public
  • Novel α-L-Fucosidases from a Soil Metagenome for Production of Fucosylated Human Milk Oligosaccharides - PLOS. plos.org.
  • Improvement of the transfucosylation activity of α-L-fucosidase from Thermotoga maritima for the synthesis of fucosylated oligosaccharides in the presence of calcium and sodium - ResearchGate.
  • fucosidase-pool of Emticicia oligotrophica: Biochemical characterization and transfucosyl
  • Substrate specificity and transfucosylation activity of GH29 α-l-fucosidases for enzymatic production of human milk oligosaccharides - DTU Inside. dtu.dk.

Sources

Crystal structure analysis of Fuc-alpha-1-4-Gal protein complexes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and structural biologists focusing on the crystallization and structural resolution of highly flexible protein-carbohydrate complexes.

Introduction: The Structural Challenge of Fuc- -1-4-Gal

The Fuc-


-1-4-Gal disaccharide is a critical structural motif found in human Lewis blood group antigens (e.g., Lewis a). It serves as a primary docking target for various pathogenic lectins, most notably LecB  from Pseudomonas aeruginosa. Resolving the crystal structures of these protein-glycan complexes is notoriously difficult. Glycans introduce significant surface entropy and conformational heterogeneity, which actively antagonize the formation of ordered crystal lattices. Furthermore, the high-affinity binding of LecB to fucose (submicromolar 

) is driven by an unusual coordination geometry involving two bridging Ca

ions and a lipophilic interaction between the fucose C6 methyl group and the protein's Thr45 residue[1].

To successfully resolve these complexes, researchers must carefully select their crystallization screening suites and structural refinement software. This guide objectively compares the leading commercial platforms and provides a self-validating methodology for achieving ultra-high-resolution data.

Part 1: Crystallization Screening Platforms

Hampton Research (PEGRx / Crystal Screen) vs. Molecular Dimensions (Morpheus)

Causality Behind the Choice: The presence of flexible glycan ligands increases the solubility of the protein complex, often requiring specialized precipitants to drive the system into the nucleation zone without denaturing the complex.

  • Hampton Research : Utilizes classic sparse-matrix conditions that sample a broad, empirical chemical space. While excellent for rigid, non-glycosylated domains, the limited diversity of built-in cryoprotectants often necessitates post-crystallization soaking. For fragile glycan-protein crystals, manual cryo-soaking frequently disrupts the lattice, leading to cracked crystals and poor diffraction[2].

  • Molecular Dimensions (Morpheus) : Specifically engineered to counteract the entropic penalties of flexible molecules. It utilizes targeted additive mixes (e.g., varied PEG molecular weights, amino acids) and, crucially, built-in cryoprotectants[3]. This allows crystals to be harvested and flash-frozen directly from the drop, preserving the delicate Ca

    
    -mediated lattice contacts of the Fuc-
    
    
    
    -1-4-Gal complex.
Quantitative Performance Comparison
Feature / MetricHampton Research (PEGRx / CS)Molecular Dimensions (Morpheus)
Primary Mechanism Broad empirical precipitant samplingPEG mixtures + targeted additives
Cryoprotection Manual soaking usually requiredBuilt-in (ready for liquid nitrogen)
LecB-Fuc Complex Success Moderate (requires secondary optimization)High (direct translation to diffraction)
Typical Resolution Limit 1.50 Å - 1.80 Å0.90 Å - 1.20 Å[4][5]
Crystal Cracking Risk High (during cryo-soaking)Low

Part 2: Structural Refinement Software for Glycans

Phenix (phenix.refine) vs. CCP4 (REFMAC5 + Privateer)

Causality Behind the Choice: Carbohydrate stereochemistry is complex. Fucose is an L-sugar that typically adopts a


 chair conformation, whereas Galactose is a D-sugar adopting a 

chair. Standard protein refinement pipelines often distort these geometries to satisfy ambiguous electron density maps, especially when the glycan is distorted by the strong electron density of adjacent metal ions.
  • Phenix (phenix.refine) : Integrates robust conformation-dependent libraries and automated linking routines[6]. It excels at initial rigid-body and simulated annealing refinement, rapidly lowering the

    
     value. However, it can sometimes over-restrain unusual glycan puckers induced by the dual Ca
    
    
    
    coordination seen in LecB complexes.
  • CCP4 (REFMAC5 + Privateer) : REFMAC5, when coupled with the Privateer validation tool, performs rigorous Cremer-Pople analysis of pyranose rings[7][8]. This ensures that the Fuc

    
     conformation is energetically valid and not artificially flattened by the electron density of the bridging Ca
    
    
    
    ions.
Refinement Pipeline Comparison
Refinement MetricPhenix (phenix.refine)CCP4 (REFMAC5 + Privateer)
Algorithm Focus Conformation-dependent librariesMaximum likelihood + Cremer-Pople
Glycan Validation Built-in basic geometric validationAdvanced (Privateer integration)[7]
Handling of Ca

-Fuc
Good, but risks over-restrainingExcellent geometric preservation
Typical

/

0.174 / 0.190[4]0.116 / 0.130 (Ultra-high res)[5]
Anomeric Form Check Manual verification often neededAutomated via Privateer[8]

Part 3: Self-Validating Experimental Protocol

The following is a self-validating workflow for the co-crystallization and structural refinement of LecB with Fuc-


-1-4-Gal.

Step 1: Complex Preparation and Quality Control

  • Purify recombinant LecB to >95% homogeneity via affinity chromatography.

  • Incubate LecB (10 mg/mL) with a 5-fold molar excess of Fuc-

    
    -1-4-Gal ligand in 20 mM Tris-HCl (pH 7.5), supplemented with 100 µM CaCl
    
    
    
    .
    • Causality: The Ca

      
       ions are strictly required to bridge the Fuc O2, O3, and O4 hydroxyls to the protein binding pocket[4][5].
      
  • Self-Validation Check: Perform Isothermal Titration Calorimetry (ITC) prior to crystallization to confirm sub-micromolar binding affinity and a 1:1 stoichiometry per monomer.

Step 2: High-Throughput Crystallization

  • Dispense 200 nL drops (100 nL complex + 100 nL reservoir) into 96-well sitting-drop plates using a nanoliter pipetting robot.

  • Screen against Molecular Dimensions Morpheus (prioritized for glycans) and Hampton Research PEGRx.

  • Incubate at 20°C.

    • Self-Validation Check: Monitor drops using cross-polarized light. Protein crystals will exhibit birefringence, distinguishing them from false-positive salt microcrystals.

Step 3: Data Collection and Refinement

  • Harvest crystals directly from Morpheus drops (bypassing cryoprotectant soaking) and flash-cool in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron beamline (e.g., 100 K, 0.9-1.2 Å resolution).

  • Process data using XDS. Perform molecular replacement using a metal-free LecB search model to prevent phase bias at the active site.

  • Refine using CCP4 REFMAC5. Run Privateer iteratively to validate the

    
     pucker of Fucose and the 
    
    
    
    pucker of Galactose[7].
    • Self-Validation Check: The real-space correlation coefficient (RSCC) for the glycan ligand must be >0.90, and the Cremer-Pople parameters must match ideal chair conformations without eclipsing penalties[8].

Part 4: Visualizations

Workflow Complex LecB + Fuc-a-1-4-Gal + Ca2+ Screen Crystallization Screen (Morpheus vs PEGRx) Complex->Screen Diffraction X-Ray Diffraction (Synchrotron) Screen->Diffraction Harvest & Freeze Refinement Refinement (REFMAC5 / Phenix) Diffraction->Refinement Phase & Build Validation Glycan Validation (Privateer) Refinement->Validation Validation->Refinement Iterative Correction

Experimental workflow from complex formation to iterative glycan validation.

Binding LecB LecB Binding Pocket (Asp96, Ser22, Thr45) Ca1 Calcium Ion 1 LecB->Ca1 Coordinates Ca2 Calcium Ion 2 LecB->Ca2 Coordinates Fuc Fucose (1C4 pucker) O2, O3, O4, C6 LecB->Fuc Hydrophobic (C6-Thr45) Ca1->Fuc Bridges O2/O3 Ca2->Fuc Bridges O3/O4 Gal Galactose (4C1 pucker) Fuc->Gal a(1->4) linkage

Logical relationship of Ca2+-mediated Fuc-alpha-1-4-Gal binding within the LecB pocket.

References

  • Comparison of three commercial sparse-matrix crystallization screens. CORE. 9

  • 1OXC: LecB (PA-LII) in complex with FUCOSE - RCSB PDB. RCSB. 4

  • Discovery of N-β-l-Fucosyl Amides as High-Affinity Ligands for the Pseudomonas aeruginosa Lectin LecB. PMC. 1

  • 7PSY: X-ray crystal structure of perdeuterated LecB lectin in complex with perdeuterated fucose - RCSB PDB. RCSB. 5

  • Crystal Structure of N-Glycosylated Human Glypican-1 Core Protein. PMC. 3

  • Native glycosylation and binding of the antidepressant paroxetine in a low-resolution crystal structure of human myeloperoxidase. PMC. 7

  • Structural glycobiology in the age of electron cryo-microscopy. White Rose Research Online. 8

  • The Phenix refinement framework. ResearchGate. 6

Sources

Methylation analysis to confirm 1-4 linkage in fucosyl-galactose

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Confirmation of 1–4 Linkage in Fucosyl-Galactose via Methylation Analysis Subtitle: A Comparative Analysis of Linkage Determination Strategies for Glycobiology Applications

Part 1: Executive Summary & Strategic Comparison

The Challenge: In drug development and glycomics, distinguishing between Fuc-


(1$\rightarrow

\alpha

\rightarrow

^x

^x

\beta

\alpha

^a

^a

\beta

\alpha$1-4]-GlcNAc) epitopes. While multiple analytical techniques exist, Methylation Analysis (PMAA) remains the gold standard for unambiguous linkage assignment due to its ability to lock ring forms and provide specific mass-spectral fingerprints.

Comparative Decision Matrix: Before committing to a protocol, researchers must evaluate the trade-offs between Methylation Analysis, NMR, and Enzymatic Digestion.

Table 1: Comparative Analysis of Linkage Determination Methods
FeatureMethylation Analysis (GC-MS) NMR Spectroscopy (

H,

C, HSQC)
Exoglycosidase Digestion
Primary Output Specific linkage positions (e.g., 1,4-linked Gal)Stereochemistry (

) & atomic connectivity
Terminal residue identity & anomericity
Sensitivity High (Femtomole range)Low (Milligram range required)Medium (Picomole range)
Sample State Destructive (Derivatized)Non-destructive (Native)Destructive (Hydrolyzed)
Specificity Absolute for linkage position Absolute for stereochemistryDependent on enzyme purity/specificity
Throughput High (Batch processing possible)Low (Long acquisition times)High (Gel/HPLC based)
Best For Confirming 1-4 vs 1-3 substitution De novo structure & anomeric configurationQuick screening of terminal sugars
Figure 1: Strategic Workflow for Linkage Determination

LinkageStrategy Start Start: Unknown Fuc-Gal Linkage SampleQty Is Sample Quantity > 1 mg? Start->SampleQty Purity Is Sample > 95% Pure? SampleQty->Purity Yes Methylation Method: Methylation Analysis (GC-MS) (Gold Standard for Linkage Position) SampleQty->Methylation No (< 1 mg) NMR Method: 2D NMR (HSQC/HMBC) (Non-destructive, determines anomericity) Purity->NMR Yes Purity->Methylation No (Complex Mixture) Enzyme Method: Exoglycosidase Digestion (Rapid Screening) Methylation->Enzyme Validation (Optional)

Caption: Decision tree for selecting the optimal analytical method based on sample availability and purity.

Part 2: Deep Dive – Methylation Analysis Protocol

Core Principle: Methylation analysis converts free hydroxyl groups into methyl ethers. The glycosidic linkages (which are protected from methylation) are then hydrolyzed, reduced, and acetylated. The resulting Partially Methylated Alditol Acetates (PMAAs) carry a chemical "memory" of the original linkage:

  • Methoxyl groups indicate originally free hydroxyls.

  • Acetyl groups indicate positions originally involved in ring closure or glycosidic bonds.

To confirm a Fuc-(1


4)-Gal  linkage, we specifically track the Galactose  residue. If the Fucose was attached at C4, the Galactose C4 position will be acetylated in the final product.
Experimental Workflow (Modified Ciucanu & Kerek)

Reagents:

  • DMSO (Anhydrous)

  • NaOH (Powdered, dry)

  • Methyl Iodide (MeI)

  • Sodium Borodeuteride (NaBD

    
    ) – Critical for distinguishing C1 from C6.
    

Step-by-Step Protocol:

  • Solubilization & Deprotonation (The H-Abstraction):

    • Dissolve 100

      
      g of dried glycan in 200 
      
      
      
      L anhydrous DMSO.
    • Add ~20 mg powdered NaOH. Vortex vigorously.

    • Mechanism:[1][2] The DMSO anion (dimsyl ion) is generated in situ or NaOH acts directly to deprotonate hydroxyls (

      
      ).
      
  • Permethylation (The Capping):

    • Add 100

      
      L Methyl Iodide (MeI). Shake for 30 mins.
      
    • Result: All free

      
       groups become 
      
      
      
      .
    • Quench: Add 1 mL water and extract into Chloroform (CHCl

      
      ). Dry the organic phase.
      
  • Hydrolysis (Breaking the Linkage):

    • Treat permethylated sample with 2M TFA (Trifluoroacetic acid) at 121°C for 2 hours.

    • Result: Glycosidic bonds break.[3][4] The C4 position of Gal (previously linked to Fuc) is now a free hydroxyl (-OH).

  • Reduction (Opening the Ring):

    • Dissolve in 1M NH

      
      OH. Add NaBD
      
      
      
      (Sodium Borodeuteride).
    • Expert Insight: Using Deuterium (D) labels the anomeric carbon (C1).[5] This introduces a mass shift of +1 Da at C1, allowing unambiguous differentiation between C1 and C6 fragments in the mass spectrum.

  • Acetylation (Marking the Linkage):

    • Treat with Acetic Anhydride (

      
      ) and Pyridine (1:1) at 100°C for 30 mins.
      
    • Result: The free -OH at C4 (linkage site), C1 (aldehyde), and C5 (ring oxygen) are acetylated.

Figure 2: Chemical Transformation of 1,4-Linked Galactose

Chemistry Native Native Galactose (Linked at C1, C4, C5-Ring) Step1 1. Permethylation (Free OH at C2, C3, C6 -> OMe) Native->Step1 Step2 2. Hydrolysis (C4-Linkage breaks -> C4-OH) Step1->Step2 Step3 3. Reduction (NaBD4) (C1 -> CHD-OH) Step2->Step3 Step4 4. Acetylation (C1, C4, C5 -> OAc) Step3->Step4 Final Final PMAA: 1,4,5-tri-O-acetyl- 2,3,6-tri-O-methyl-galactitol Step4->Final

Caption: Chemical evolution of the Galactose residue during methylation analysis. Note that C4 is protected until hydrolysis.

Part 3: Data Interpretation & Self-Validation

This is the "Trustworthiness" pillar. You must verify the linkage by analyzing the Electron Impact (EI) Mass Spectrum of the Galactose derivative.

Target Molecule: 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-galactitol (derived from 4-linked Gal).

Fragmentation Logic: In EI-MS of PMAAs, cleavage occurs preferentially between methoxylated carbons (vicinal methoxy groups) because methoxy groups stabilize the resulting carbocation better than acetoxy groups.

  • Structure Check:

    • C1:

      
       (Acetylated, Deuterated)
      
    • C2:

      
       (Methylated)
      
    • C3:

      
       (Methylated)
      
    • C4:

      
       (Acetylated - Linkage Site )
      
    • C5:

      
       (Acetylated - Ring closure)
      
    • C6:

      
       (Methylated)
      
  • Primary Fragmentation (The Diagnostic Split):

    • The most stable cleavage is between C2 and C3 (Vicinal Methoxyls).

    • Fragment A (C1-C2):

      
      .
      
      • Mass Calculation: C1 (14+1+1+16+43 = 74 due to Deuterium) + C2 (13+1+16+15 = 45)?

      • Standard

        
        : 118  (117 + 1 for Deuterium).
        
    • Fragment B (C3-C6):

      
      .
      
      • This is the heavy fragment.

      • Standard

        
        : 233 .[6]
        
  • Validation vs. 1,3-Linkage:

    • If the Gal was 1,3-linked , the derivative would be 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol.

    • Methoxyls are at C2, C4, C6. No vicinal methoxyls.

    • The cleavage pattern changes drastically. The intense

      
       233 ion seen in 1,4-linked Gal is typically weak or absent in 1,3-linked Gal. Instead, 1,3-linked Gal shows characteristic ions at 
      
      
      
      161 or different patterns depending on secondary eliminations.

Conclusion: The presence of a strong primary ion at


 233  (along with 118) confirms the 2,3-Me  pattern, which proves the C4  was occupied (acetylated).
Figure 3: Diagnostic Fragmentation of 4-Linked Galactose

Caption: Fragmentation map. Cleavage between vicinal methoxyls (C2-C3) yields the diagnostic m/z 233 ion, confirming the 1-4 linkage.

References

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217. Link

  • Pettolino, F. A., et al. (2012). Method for the determination of monosaccharide linkage composition of cell wall polysaccharides. Nature Protocols, 7(9), 1590-1607. Link

  • Carpita, N. C., & Shea, E. M. (1989). Linkage structure of carbohydrates by gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates. Analysis of Carbohydrates, 157-216. Link

  • Needs, P. W., & Selvendran, R. R. (1993). Avoiding oxidative degradation during sodium hydroxide/methyl iodide-mediated carbohydrate methylation in dimethyl sulfoxide. Carbohydrate Research, 245(1), 1-10. Link

Sources

Publish Comparison Guide: Cross-Reactivity of Anti-Lewis Antibodies with Fucα1-4GlcNAc (Type 1 Chain)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of anti-Lewis antibodies, focusing on their specificity for the Fucα1-4GlcNAc moiety.

Critical Nomenclature Correction: The user query specified "Fucα1-4Gal." In human histo-blood group antigens, the α1-4 fucose linkage is formed on N-acetylglucosamine (GlcNAc) , not Galactose. The structure Galβ1-3(Fucα1-4)GlcNAc defines the Lewis a (Leᵃ) antigen. This guide addresses the cross-reactivity of antibodies targeting this specific Fucα1-4GlcNAc linkage (Type 1 chain) versus those targeting the isomeric Fucα1-3GlcNAc linkage (Type 2 chain, Lewis x).

Key Findings:

  • High Specificity: Monoclonal antibodies (e.g., Clone 7LE) targeting Fucα1-4GlcNAc generally exhibit low cross-reactivity with Type 2 chains (Leˣ) due to the distinct spatial orientation of the fucose.

  • Steric Hindrance: The addition of a Fucα1-2 linkage to the terminal Galactose (forming Lewis b) often blocks anti-Leᵃ binding, though "anti-Type 1" antibodies exist that tolerate this modification.

  • Validation: Glycan microarrays remain the gold standard for defining the precise epitope footprint.

Scientific Background: The Structural Conflict

To select the correct antibody, one must understand the structural isomerism between Type 1 and Type 2 chains. The specificity of an antibody depends on whether it recognizes the terminal trisaccharide or just the fucosylated linkage .

Structural Isomers
  • Lewis a (Leᵃ) - Type 1 Chain:

    • Core: Galβ1-3GlcNAc[1][2][3][4][5][6]

    • Fucosylation: Fucα1-4 on GlcNAc

    • Epitope: Galβ1-3(Fucα1-4)GlcNAc [1][7]

  • Lewis x (Leˣ) - Type 2 Chain:

    • Core: Galβ1-4GlcNAc

    • Fucosylation: Fucα1-3 on GlcNAc

    • Epitope: Galβ1-4(Fucα1-3)GlcNAc [1][7]

Visualization of Epitope Differences

LewisStructures cluster_Type1 Type 1 Chain (Lewis a) cluster_Type2 Type 2 Chain (Lewis x) Gal1 Galactose (Gal) GlcNAc1 GlcNAc Gal1->GlcNAc1 β1-3 Linkage Fuc1 Fucose (Fuc) Fuc1->GlcNAc1 α1-4 Linkage (Target Epitope) Gal2 Galactose (Gal) GlcNAc2 GlcNAc Gal2->GlcNAc2 β1-4 Linkage Fuc2 Fucose (Fuc) Fuc2->GlcNAc2 α1-3 Linkage (Isomer)

Caption: Structural comparison of Lewis a (Type 1) and Lewis x (Type 2). Note the distinct Fucose attachment sites (α1-4 vs α1-3).

Comparative Analysis: Antibody Performance

This section compares antibody classes based on their ability to distinguish the Fucα1-4GlcNAc moiety.

Comparison Matrix
Antibody ClassClone ExamplesPrimary TargetCross-Reactivity with Leᵇ (Fucα1-2 + Fucα1-4)Cross-Reactivity with Leˣ (Fucα1-3)Recommendation
Anti-Leᵃ (Specific) 7LE, T174, SPM279Galβ1-3(Fucα1-4)GlcNAcLow/None. The extra Fucα1-2 on Gal sterically hinders binding.Negligible. Cannot bind the β1-4/α1-3 backbone.Best for: Specific detection of Leᵃ antigen status (Le(a+b-)).
Anti-Type 1 Chain (Various Polyclonals)Fucα1-4GlcNAc moietyHigh. Recognizes the Fuc-GlcNAc linkage regardless of Gal substitution.Low. Specific to Type 1 backbone.Best for: Screening total Type 1 fucosylation.
Anti-Leˣ (CD15) MMA, P12Galβ1-4(Fucα1-3)GlcNAcN/AHigh (Target). Control: Use as negative control for Leᵃ assays.
Anti-sLeᵃ (CA19-9) 1116-NS-19-9Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAcLow. Requires Sialic acid.Low. Best for: Cancer biomarker screening.
Mechanism of Cross-Reactivity
  • Leᵃ vs. Leᵇ: Leᵇ is essentially Leᵃ with an additional fucose on the galactose. Antibodies like 7LE bind the face of Gal and GlcNAc. The extra fucose in Leᵇ blocks this face. Therefore, 7LE is highly specific for Leᵃ and does not cross-react with Leᵇ.

  • Leᵃ vs. Leˣ: These are structural isomers. The glycosidic bond angles differ significantly. A monoclonal antibody rigid enough to bind the "cup-like" shape of Leᵃ will not fit the Leˣ structure. Cross-reactivity here is usually a sign of a poor-quality polyclonal reagent.

Experimental Validation Protocols

To validate the specificity of an anti-Lewis antibody for the Fucα1-4 linkage, use the following self-validating protocols.

Workflow: Specificity Validation Decision Tree

ValidationWorkflow Start Start: Antibody Validation Method1 Method 1: Glycan Array (Gold Standard) Start->Method1 High Budget/Throughput Method2 Method 2: Competitive ELISA (Accessible) Start->Method2 Routine Lab Result1 Bind Le(a)? No bind Le(x)/Le(b)? Method1->Result1 Method2->Result1 Result2 Bind Le(a) & Le(b)? Result1->Result2 No (Binds Le(b)) Conclusion1 Specific Anti-Le(a) (Target: Gal-Fuc-GlcNAc) Result1->Conclusion1 Yes Conclusion2 Broad Anti-Type 1 (Target: Fuc-GlcNAc) Result2->Conclusion2 Yes Conclusion3 Non-Specific / Cross-Reactive Result2->Conclusion3 Binds Le(x)

Caption: Decision tree for categorizing anti-Lewis antibody specificity based on binding profiles.

Protocol: Competitive Inhibition ELISA

This protocol determines if an antibody is specific to the Fucα1-4 linkage or if it cross-reacts with Fucα1-3.

Materials:

  • Plate: 96-well Maxisorp.

  • Antigen: Leᵃ-BSA conjugate (coating).

  • Inhibitors (Free Oligosaccharides): Leᵃ trisaccharide, Leˣ trisaccharide, Leᵇ tetrasaccharide, Lacto-N-biose (backbone control).

Procedure:

  • Coating: Coat wells with 0.5 µg/mL Leᵃ-BSA in PBS overnight at 4°C. Wash 3x.

  • Blocking: Block with 3% BSA in PBS for 1 hour.

  • Pre-incubation (Critical Step): In separate tubes, mix the antibody (at EC50 concentration) with varying concentrations of inhibitors (0.1 µM to 100 µM). Incubate for 1 hour at RT.

    • Rationale: If the antibody binds the free inhibitor, it will be unavailable to bind the plate.

  • Transfer: Transfer the antibody-inhibitor mixtures to the coated plate. Incubate 1 hour.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB.

  • Analysis: Plot % Inhibition vs. Inhibitor Concentration.

    • Success Criteria: Leᵃ inhibits binding >80%. Leˣ and Leᵇ show <10% inhibition at max concentration.

Protocol: Glycan Microarray (Summary)

For high-fidelity profiling, use the Consortium for Functional Glycomics (CFG) standard.

  • Print: Amine-functionalized glycans (Leᵃ, Leᵇ, Leˣ, Leʸ, sLeᵃ) printed on NHS-activated slides.

  • Incubate: Apply antibody at 1, 5, and 10 µg/mL.

  • Detect: Fluorescent secondary antibody (AlexaFluor-488).

  • Data: Read RFU (Relative Fluorescence Units).

    • Interpretation: A specific anti-Leᵃ antibody should show a single high peak for Leᵃ. Any signal on Leˣ indicates cross-reactivity with the Fucα1-3 linkage.

References

  • Young, W. W., et al. (1983). "Characterization of monoclonal antibodies specific for the Lewis a human blood group determinant." Journal of Biological Chemistry.

  • Thermo Fisher Scientific. "Lewis A (Blood Group Antigen) Monoclonal Antibody (7LE)." Product Specifications.

  • Kjaerup, R. B., et al. (2013). "Specificity analysis of blood group Lewis-y antibodies." Frontiers in Immunology.

  • Consortium for Functional Glycomics. "Glycan Array Data for Anti-Lewis Antibodies."

  • Creative Biolabs. "Lewis Antigen Introduction and Biosynthesis."

Sources

Safety Operating Guide

4-O-(|A-L-Fucopyranosyl)-D-galactose proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 4-O-(α-L-Fucopyranosyl)-D-galactose requires a nuanced approach that balances its low-hazard biochemical profile with rigorous laboratory compliance standards.[1] As a Senior Application Scientist, I have structured this guide to move beyond generic advice, providing a self-validating workflow that ensures regulatory adherence and environmental stewardship.

Executive Summary: The "Bottom Line Up Front"

  • Hazard Class: Non-Hazardous / Non-Regulated (GHS/CLP).[1]

  • Primary Disposal Route: Chemical incineration or non-hazardous landfill via a licensed waste vendor.

  • Drain Disposal: Permissible only for dilute aqueous solutions (<10%) if strictly authorized by local EHS/sewer authority; otherwise, collect as liquid chemical waste.

  • Key Directive: Treat as a chemical reagent, not food waste, to maintain laboratory hygiene and compliance tracking.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the material's identity and state. This disaccharide is a specific isomer often used as a reference standard in glycobiology or as a precursor in oligosaccharide synthesis.

Parameter Technical Specification
Chemical Name 4-O-(α-L-Fucopyranosyl)-D-galactose
Common Name Fucosyl-galactose (related to H-disaccharide)
CAS Number 24667-50-3
Molecular Formula C₁₂H₂₂O₁₀
Physical State White to off-white crystalline powder (hygroscopic)
GHS Classification Not Classified (Non-Hazardous Substance)
Reactivity Stable; incompatible with strong oxidizing agents

Scientific Context: Unlike functionalized carbohydrate derivatives (e.g., glycosyl halides or azides), this neutral disaccharide lacks reactive functional groups that typically trigger hazardous waste classifications (ignitability, corrosivity, reactivity, toxicity).[1] However, in a professional research environment, "non-hazardous" does not imply " unregulated."

Disposal Decision Matrix (Visualized)

This logic flow ensures you select the correct waste stream based on the physical state and concentration of the material.[1]

DisposalMatrix Start Waste Material: 4-O-(α-L-Fucopyranosyl)-D-galactose StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Expired or Excess) StateCheck->Solid Liquid Aqueous Solution (Buffers/Media) StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris SolidWaste Solid Chemical Waste (Incineration/Landfill) Solid->SolidWaste Standard Protocol CheckRegs Check Local EHS/Sewer Regulations Liquid->CheckRegs Debris->SolidWaste Gross contamination Trash General Lab Trash (If strictly non-haz & clean) Debris->Trash Trace residue only Drain Sanitary Sewer (Flush with 100x Water) CheckRegs->Drain Permitted & Dilute LiqWaste Liquid Chemical Waste (Non-Hazardous Label) CheckRegs->LiqWaste Restricted or Conc.

Figure 1: Decision logic for segregating carbohydrate waste streams based on regulatory constraints.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Powder)

Applicability: Expired reference standards, spilled powder, or excess synthesis material.

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar or a standard chemical waste drum.

  • Labeling: Even if non-hazardous, label the container clearly:

    • Content: "Non-Hazardous Chemical Waste: 4-O-(α-L-Fucopyranosyl)-D-galactose"[1]

    • Hazard Checkbox: Select "None" or "Non-Regulated."

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or acute toxins. Mixing non-hazardous sugars with hazardous solvents (e.g., chloroform) renders the entire load hazardous.

  • Disposal Action: Hand off to your facility’s hazardous waste vendor (e.g., Veolia, Clean Harbors) for incineration or sanitary landfill.

Protocol B: Aqueous Solutions

Applicability: Leftover buffers, cell culture media additives, or chromatography fractions.

  • Assessment:

    • Concentration: Is the sugar >10% (w/v)? High biological oxygen demand (BOD) can violate sewer permits.

    • Co-solvents: Does the solution contain sodium azide, heavy metals, or organic solvents?

  • Route 1: Drain Disposal (Conditional)

    • Condition: Solution is purely aqueous, contains no hazardous additives, and local EHS permits sugar disposal.

    • Action: Flush with 100 volumes of tap water to prevent bacterial growth in the P-trap.

  • Route 2: Liquid Waste Collection (Recommended)

    • Condition: Solution contains other reagents or drain disposal is prohibited.

    • Action: Collect in a "Non-Hazardous Aqueous" carboy. Ensure pH is between 5–9 before consolidation.

Protocol C: Spill Response (Immediate Action)

Although non-toxic, carbohydrate powders are hygroscopic and can create slip hazards or sticky residues that attract pests.[1]

SpillResponse Spill Spill Detected PPE Don PPE (Gloves, Goggles, Lab Coat) Spill->PPE Contain Containment (Cover with paper towels) PPE->Contain Clean Wet Wipe (Water + Mild Detergent) Contain->Clean Dry Dry Area (Prevent slip hazard) Clean->Dry Dispose Dispose Materials (Regular Trash) Dry->Dispose

Figure 2: Step-by-step workflow for cleaning up solid or liquid carbohydrate spills.[1]

Regulatory & Compliance Framework

  • USA (RCRA): This chemical is not P-listed (acutely toxic) or U-listed (toxic).[1] It does not exhibit characteristics of ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity (D004) [1].[1]

  • Europe (REACH/CLP): Not classified as a hazardous substance.[1][2] No special REACH registration is typically required for research quantities [2].

  • Biological Safety: If the disaccharide was derived enzymatically using E. coli or other vectors, ensure the material is purified and free of viable biological agents.[1] If it is a crude lysate, it must be treated as Biohazard Level 1 (autoclave before disposal).

References

  • Code of Federal Regulations (USA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.Link[1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.Link

  • Santa Cruz Biotechnology. 4-O-(α-D-Galactopyranosyl)-D-galactose Safety Data Sheet (Analogous Disaccharide).Link[1][3]

  • Sigma-Aldrich. 2'-Fucosyllactose Safety Data Sheet (Structural Analog).Link[1]

  • Cornell University EHS. Disposal of Nonhazardous Laboratory Waste Chemicals.Link

Sources

Comprehensive Safety and Handling Protocol for 4-O-(α-L-Fucopyranosyl)-D-galactose in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating specialty carbohydrates with the same relaxed protocols used for common salts. This is a critical operational error. 4-O-(α-L-Fucopyranosyl)-D-galactose (CAS: 24667-50-3) is a high-value disaccharide essential for the biosynthesis of Lewis a/x antigens and the glycoengineering of plant-based monoclonal antibodies 1. While its acute toxicity profile is low, its hygroscopic nature and susceptibility to enzymatic degradation demand rigorous operational controls.

In this guide, I provide a self-validating system for handling this compound. Every procedural step is designed with a dual purpose: to protect the operator from unknown sensitization risks and to protect the chemical from environmental and biological contamination.

Physicochemical Properties & Risk Assessment

Before donning Personal Protective Equipment (PPE), you must understand the physical behavior of the chemical. 4-O-(α-L-Fucopyranosyl)-D-galactose is a fine, highly hygroscopic powder 2.

PropertySpecificationOperational Safety Implication
CAS Number 24667-50-3 3Unique identifier for SDS cross-referencing.
Molecular Formula C12H22O10Carbohydrate structure; susceptible to microbial growth if hydrated.
Molecular Weight 326.3 g/mol [[4]]()Lightweight powder; easily aerosolized during transfer.
Hazard Class (GHS) Non-hazardousLow acute toxicity; standard biosafety level 1 (BSL-1) precautions apply.
Hygroscopicity HighProne to clumping and static charge; requires climate-controlled handling.

Personal Protective Equipment (PPE) Matrix & Causality

Standard PPE is not just about compliance; it is about establishing a sterile barrier. Here is the required PPE matrix and the scientific causality behind each choice:

  • Hand Protection: Powder-Free Nitrile Gloves (Min. 0.11 mm thickness)

    • Causality: Latex gloves contain proteins that can introduce cross-reactivity in sensitive immunological assays. Nitrile is chemically inert and provides a strict barrier against the transfer of human skin glycosidases, which can cleave the α-1,4-glycosidic bonds of the compound, ruining downstream experiments.

  • Eye Protection: ANSI Z87.1 Compliant Safety Goggles

    • Causality: Lyophilized carbohydrate powders carry a static charge and frequently aerosolize upon the pressure change of opening a sealed vial. Goggles prevent mechanical irritation to the ocular mucosa.

  • Respiratory Protection: N95/FFP2 Respirator (If handled outside a BSC)

    • Causality: While the compound lacks specific inhalation toxicity data, inhaling foreign carbohydrate dust can trigger localized immune responses or asthma-like symptoms in sensitized individuals.

  • Body Protection: Anti-Static, 100% Cotton Lab Coat

    • Causality: Synthetic clothing generates static electricity. When handling microgram to milligram quantities of 4-O-(α-L-Fucopyranosyl)-D-galactose, static causes the lightweight powder to jump from the spatula, leading to inaccurate weighing and environmental contamination.

Operational Workflow & Handling Protocol

To maintain the integrity of 4-O-(α-L-Fucopyranosyl)-D-galactose, follow this self-validating, step-by-step methodology.

Step 1: Environmental Decontamination & Setup
  • Wipe down the interior of a Class II Biological Safety Cabinet (BSC) with 70% ethanol, followed by a commercial RNase/DNase-free decontamination solution.

    • Expert Insight: This ensures the workspace is free of exogenous enzymes that could degrade the glycan structure.

  • Place an anti-static weighing mat or an ionizing bar inside the BSC to neutralize static charges.

Step 2: Precision Weighing
  • Remove the sealed vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator before opening.

    • Expert Insight: Opening a cold vial introduces ambient moisture, which immediately hydrates the hygroscopic powder, altering its functional molecular weight and accelerating degradation.

  • Using a static-free, PTFE-coated micro-spatula, weigh the required amount onto a tared, anti-static weigh boat.

Step 3: Reconstitution
  • Transfer the powder to a sterile, low-protein binding microcentrifuge tube.

  • Dissolve the powder in sterile, endotoxin-free water or a physiological buffer (e.g., PBS, pH 7.4).

  • Vortex gently until fully dissolved. Do not sonicate.

    • Expert Insight: High-energy sonication generates localized heat, potentially leading to the thermal degradation of the delicate carbohydrate structure.

Step 4: Aliquoting and Storage
  • Filter-sterilize the reconstituted solution through a 0.22 µm polyethersulfone (PES) membrane.

  • Aliquot into sterile, O-ring sealed cryovials to avoid repeated freeze-thaw cycles.

  • Snap-freeze the aliquots in liquid nitrogen and transfer to -20°C or -80°C for long-term storage.

Process Visualization

The following diagram illustrates the logical progression of our handling protocol, emphasizing the transition from operator safety to sample integrity.

HandlingProtocol PPE 1. Don PPE (Nitrile, Goggles, N95) Setup 2. Environmental Setup (Class II BSC, Anti-static) PPE->Setup Weighing 3. Precision Weighing (Microbalance) Setup->Weighing Recon 4. Reconstitution (Endotoxin-free Buffer) Weighing->Recon Storage 5. Storage (-20°C, Desiccated) Recon->Storage Disposal 6. Disposal (Solid/Aqueous Waste) Recon->Disposal Consumables

Workflow for the safe handling, reconstitution, and disposal of 4-O-(α-L-Fucopyranosyl)-D-galactose.

Spill Management & Disposal Plans

Even with non-hazardous compounds, uncontrolled spills pose a risk of cross-contamination and must be managed systematically.

Minor Dry Spills
  • Do not sweep. Sweeping aerosolizes the fine carbohydrate powder.

  • Cover the spill with a damp, lint-free absorbent towel to trap the dust.

  • Wipe the area inward from the edges to prevent spreading.

  • Clean the surface thoroughly with 70% ethanol to remove any sticky carbohydrate residue.

Disposal Protocols
  • Aqueous Waste: Uncontaminated aqueous solutions of 4-O-(α-L-Fucopyranosyl)-D-galactose are non-toxic and can generally be neutralized and disposed of down the drain with copious amounts of water. Always verify with your local Institutional Biosafety Committee (IBC) regulations.

  • Solid Waste: Empty vials, contaminated gloves, and weighing boats should be placed in standard chemical/biohazard waste bins for incineration to prevent any unintended microbial growth on the discarded sugar residues.

References

  • Jiqi Bio. "4-O-(α-L-Fucopyranosyl)-D-galactose (CAS: 24667-50-3) Product Details." Jiqi Bio Catalog. URL: [Link]

  • Bakker, H., et al. "Plant members of the alpha1->3/4-fucosyltransferase gene family encode an alpha1-> 4 fucosyltransferase potentially involved in Lewisa biosynthesis." ResearchGate. URL: [Link]

  • ChemWhat. "4-O-(a-L-Fucopyranosyl)-D-galactopyranose CAS#: 24667-50-3." ChemWhat Database. URL:[Link]

  • Carbosynth. "The Source for Carbohydrates and Nucleosides - Product Catalog." Level.com.tw. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.